2-Pyridyl Tribromomethyl Sulfone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(tribromomethylsulfonyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3NO2S/c7-6(8,9)13(11,12)5-3-1-2-4-10-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCQMXHPNJVPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462130 | |
| Record name | 2-(Tribromomethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59626-33-4 | |
| Record name | 2-[(Tribromomethyl)sulfonyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59626-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tribromomethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridyl Tribromomethyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
2-Pyridyl Tribromomethyl Sulfone synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-Pyridyl Tribromomethyl Sulfone
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer insights into the reaction's mechanistic underpinnings, safety considerations, and the rationale behind the procedural choices.
Introduction and Significance
This compound (CAS No: 59626-33-4) is a halogenated organic compound characterized by a pyridine ring linked to a tribromomethyl sulfone group.[1][2] It typically presents as an off-white to pale yellow crystalline solid with a melting point in the range of 159-162°C.[1][3] The molecule's high density and moderate thermal stability are conferred by the presence of the sulfone group and multiple bromine atoms.[1]
The primary utility of this compound lies in its role as a synthetic intermediate.[1] The tribromomethyl sulfone moiety is a key functional group found in various active herbicides and fungicides, making its derivatives subjects of interest in the development of novel pesticides.[4] Furthermore, it serves as an intermediate in the pharmaceutical industry for synthesizing potential antifungal and antibacterial agents.[1] This guide details an efficient, high-yield two-stage synthesis pathway starting from dichloropyridine.
Mechanistic Pathway: From Thioether to Tribromomethyl Sulfone
The synthesis of this compound from its 2-methylthiopyridine precursor is a robust one-pot oxidation and bromination process. The reaction is believed to proceed through two key stages:
-
Oxidation: The sulfur atom of the 2-methylthiopyridine is first oxidized to a sulfone. This is achieved using an oxidizing agent formed in situ, sodium hypobromite (NaOBr), from the reaction of bromine (Br₂) and sodium hydroxide (NaOH). The highly electrophilic bromine in NaOBr facilitates the oxidation of the sulfide, likely through a series of steps involving halosulfonium intermediates, ultimately yielding the methyl sulfone.
-
α-Halogenation (Haloform Reaction): The methyl group attached to the now strongly electron-withdrawing sulfonyl group becomes highly acidic. In the basic medium (NaOH), the α-proton is readily abstracted to form a carbanion. This carbanion acts as a nucleophile, attacking a bromine molecule (or hypobromite) in a series of three successive SN2-type reactions. Each bromination makes the remaining α-protons even more acidic, ensuring the reaction proceeds to completion to form the tribrominated product. This is analogous to the classical haloform reaction.
The proposed mechanistic flow is illustrated below.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from a high-yield procedure reported by Zhang et al.[5] and is presented in two parts: the synthesis of the intermediate 2-methylthiopyridine, followed by its conversion to the final product.
Part A: Synthesis of 2-Methylthiopyridine Intermediate
This stage involves a nucleophilic aromatic substitution reaction on dichloropyridine, facilitated by a phase transfer catalyst.
Experimental Workflow: Part A
Caption: Workflow for the synthesis of the 2-Methylthiopyridine intermediate.
Step-by-Step Procedure:
-
Reagent Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine dichloropyridine and polyethylene glycol-400 (PEG-400).
-
Addition of Nucleophile: Add sodium thiomethoxide to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for the specified reaction time, monitoring the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield pure 2-methylthiopyridine.
Part B: Synthesis of this compound
This stage is a one-pot oxidation and bromination reaction.
Experimental Workflow: Part B
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reagent Setup: To a solution of sodium hydroxide in water in a three-necked flask, add 2-methylthiopyridine.
-
Cooling: Cool the stirred mixture in an ice-salt bath to between -5 and 0 °C.
-
Bromine Addition: Add bromine dropwise via an addition funnel, ensuring the temperature is maintained within the specified range. This step is exothermic and requires careful control.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to (80 ± 1) °C. Maintain this temperature with vigorous stirring for 5 hours.
-
Isolation: Cool the mixture to room temperature. The solid product will precipitate. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the collected white to pale-yellow solid in a vacuum oven to obtain the final product.
Quantitative Data and Reaction Parameters
The following table summarizes the optimized quantitative parameters for this synthesis, which reportedly achieves a high yield and purity.[5]
| Parameter | Part A: 2-Methylthiopyridine | Part B: this compound |
| Key Reactants | Dichloropyridine, Sodium Thiomethoxide | 2-Methylthiopyridine, Bromine, NaOH |
| Catalyst/Reagent | Polyethylene glycol-400 (PEG-400) | Sodium Hydroxide (for NaOBr formation) |
| Molar Ratio | Dichloropyridine : NaThiomethoxide (1 : 1.2) | 2-Methylthiopyridine : Bromine (1 : 6.58) |
| Mass Ratio | Dichloropyridine : PEG-400 (1 : 0.18) | - |
| Temperature | Reflux | Addition: -5 to 0 °C; Reaction: (80 ± 1) °C |
| Reaction Time | Not Specified (Monitor) | 5 hours |
| Reported Yield | 97.8% | 93.3% |
| Reported Purity | Not Specified | 99.6% |
Safety, Handling, and Storage
Hazard Profile: this compound is considered a moderately hazardous chemical.[1] It is known to cause serious eye irritation and may cause an allergic skin reaction.[2][6][7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory.[6][8]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile).[6][8] A lab coat or protective clothing is required.[7]
-
Respiratory Protection: Work in a well-ventilated fume hood.[8] If dust generation is unavoidable, a dust respirator should be used.[6][7]
Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
The synthesis protocol involves bromine, which is highly corrosive and toxic. All steps involving bromine must be performed with extreme caution in a certified chemical fume hood.
Storage:
-
Store in a tightly closed container in a cool, dry, and dark place.[1][7]
-
Keep away from incompatible materials such as strong reducing agents, bases, nucleophiles, and oxidizing agents.[1][7]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The reference protocol utilizes the following methods for characterization:[5]
-
Melting Point: To confirm the identity and purity of the crystalline solid.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, particularly the strong S=O stretches of the sulfone group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
Conclusion
The described two-stage protocol provides a reliable and high-yield pathway for the synthesis of this compound. By starting with readily available dichloropyridine and proceeding through a stable 2-methylthiopyridine intermediate, this method offers an efficient route to a valuable building block for applications in agrochemical and pharmaceutical research. Adherence to the detailed procedural steps and rigorous observation of the safety protocols are essential for the successful and safe execution of this synthesis.
References
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- 4. BJOC - Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity [beilstein-journals.org]
- 5. Synthesis of this compound | Scientific.Net [scientific.net]
- 6. tcichemicals.com [tcichemicals.com]
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- 8. capotchem.cn [capotchem.cn]
physicochemical properties of 2-Pyridyl Tribromomethyl Sulfone
An In-Depth Technical Guide to 2-Pyridyl Tribromomethyl Sulfone
Introduction: Unveiling a Specialized Reagent
This compound, with the chemical formula C₆H₄Br₃NO₂S and CAS Number 59626-33-4, is a halogenated organosulfur compound of significant interest in modern synthetic chemistry.[1][2] At room temperature, it presents as a stable, off-white to pale yellow crystalline solid.[1][3] While not found in nature, this synthetically derived molecule has carved out a niche as a valuable intermediate and reagent.[1] Its structure, featuring a pyridine ring linked to a highly functionalized tribromomethyl sulfone group, imparts unique reactivity that is leveraged in specialized applications.
The primary utility of this compound lies in its role as a reagent for introducing brominated sulfone moieties into more complex molecular architectures.[1] This capability has found particular relevance in the pharmaceutical industry, where it serves as an intermediate in the development of novel antifungal and antibacterial agents.[1] The pyridine scaffold itself is a well-established "privileged structure" in drug discovery, known for its ability to interact with biological targets and improve physicochemical properties like solubility and metabolic stability.[4][5] This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and handling protocols, grounded in established scientific data.
Core Physicochemical Properties
The physical and chemical characteristics of this compound dictate its behavior in experimental settings. The presence of three heavy bromine atoms and a polar sulfone group results in a high-density solid with limited volatility and sparse solubility in water.[1]
| Property | Value | Source(s) |
| IUPAC Name | 2-[(tribromomethyl)sulfonyl]pyridine | [2][6] |
| CAS Number | 59626-33-4 | [1][2][3] |
| Molecular Formula | C₆H₄Br₃NO₂S | [2][3] |
| Molecular Weight | 393.88 g/mol | [2][6] |
| Appearance | White to pale yellow crystalline solid/powder | [1][3] |
| Melting Point | 159-162 °C | [3] |
| Boiling Point | 400.7 ± 45.0 °C at 760 mmHg | [3] |
| Density | 2.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 196.1 ± 28.7 °C | [3] |
| Solubility | Sparingly soluble in water | [1] |
| Topological Polar Surface Area | 55.4 Ų | [2] |
Synthesis and Structural Elucidation
The synthesis of this compound has been optimized to achieve high purity and yield, making it accessible for laboratory and industrial use.[7] While several pathways exist, a particularly efficient method involves a two-stage process starting from readily available precursors.[1][7]
Synthetic Pathway Overview
One established synthesis involves the initial formation of 2-methylthiopyridine, which is subsequently oxidized and brominated to yield the final product.[7] This method avoids the direct handling of more hazardous reagents like tribromomethanesulfonyl chloride.[1]
Caption: High-yield synthesis workflow for this compound.
Experimental Protocol: Synthesis
Causality: This protocol, adapted from literature, utilizes a phase-transfer catalyst (PEG-400) in the first step to facilitate the reaction between the aqueous sodium thiomethoxide and the organic dichloropyridine phase, dramatically increasing the yield.[7] The second step is a one-pot oxidation and bromination, where the molar ratio of bromine is crucial for driving the reaction to completion.[7]
-
Step 1: Synthesis of 2-Methylthiopyridine
-
To a reaction vessel, add dichloropyridine and polyethylene glycol-400 (PEG-400) in a mass ratio of 1:0.18.[7]
-
Add sodium thiomethoxide, maintaining a molar ratio of 1:1.2 relative to dichloropyridine.[7]
-
Allow the reaction to proceed, monitoring for the consumption of dichloropyridine. The expected yield of 2-methylthiopyridine is approximately 97.8%.[7]
-
Isolate and purify the intermediate product.
-
-
Step 2: Synthesis of this compound
-
Prepare the sodium hypochlorite reagent by reacting bromine and sodium hydroxide in a 1:4 molar ratio at a temperature of -5 to 0 °C.[7]
-
In a separate vessel, charge the 2-methylthiopyridine intermediate.
-
Add the prepared sodium hypochlorite solution. The molar ratio of 2-methylthiopyridine to the initial bromine used should be 1:6.58.[7]
-
Heat the reaction mixture to 80 ± 1 °C and maintain for 5 hours.[7]
-
Upon completion, cool the mixture and isolate the crude product.
-
Purify the product via recrystallization to obtain this compound with a purity of up to 99.6% and a yield of 93.3%.[7]
-
Protocol: Spectroscopic Characterization
Trustworthiness: A multi-technique approach ensures self-validation. ¹H NMR confirms the pyridine ring's proton environment, IR identifies key functional groups (sulfone), and Mass Spectrometry provides definitive molecular weight and elemental composition (via isotopic pattern).
-
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Result: Four distinct signals in the aromatic region (approx. 7.0-8.7 ppm) corresponding to the protons on the pyridine ring. The specific chemical shifts and coupling patterns will confirm the 2-substitution pattern.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample using a KBr pellet or an ATR accessory.
-
Record the spectrum from 4000-400 cm⁻¹.
-
Expected Result: Strong, characteristic absorption bands for the sulfone group (S=O stretching) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Additional peaks will correspond to the pyridine ring C=C and C=N vibrations.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer (e.g., via electrospray ionization or direct insertion).
-
Acquire the mass spectrum.
-
Expected Result: A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (approx. 393.88 g/mol ). A characteristic isotopic cluster pattern will be observed due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br), serving as a definitive confirmation of the compound's elemental composition.
-
Caption: Workflow for the structural confirmation of the synthesized product.
Reactivity and Applications
The chemical behavior of this compound is dominated by the interplay between the electron-withdrawing sulfone group and the tribromomethyl moiety.
-
Reagent in Organic Synthesis: Its primary function is as a synthetic reagent. It can participate in various chemical reactions, including nucleophilic substitutions and oxidations.[1] The C-S bond and the C-Br bonds are potential sites for chemical transformation, allowing for the introduction of the CBr₃ or SO₂-Py groups into target molecules.
-
Chemical Stability and Incompatibilities: The compound demonstrates moderate thermal stability.[1] However, it is incompatible with strong reducing agents, bases, and nucleophiles.[1] These reagents can trigger decomposition, potentially via cleavage of the sulfone group or reaction with the electrophilic bromine atoms.[1]
-
Pharmaceutical Intermediate: The molecule serves as a building block in the synthesis of potential therapeutic agents.[1] Sulfone-containing compounds are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties.[8] The incorporation of this specific pyridyl sulfone can be a strategic step in modulating a drug candidate's activity and pharmacokinetic profile.
Safety, Handling, and Storage
As a moderately hazardous chemical, proper handling of this compound is essential to ensure laboratory safety.[1]
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)[6]
-
Hazard Statements:
Protocol: Safe Handling and Storage
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[9][11] Install and maintain easy access to an eyewash station and safety shower.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to approved standards (e.g., NIOSH or EN166).[9][11]
-
Skin Protection: Wear protective gloves (inspect before use) and a lab coat.[9][11] Avoid direct skin contact.
-
Respiratory Protection: For operations that may generate significant dust, use a dust respirator (e.g., N95).[9][11]
-
-
Handling Procedures:
-
Storage:
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[9][11]
-
Skin Contact: Wash off with soap and plenty of water. If irritation or a rash occurs, seek medical attention.[9][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[11]
-
Conclusion
This compound is a highly functionalized and specialized reagent with well-defined physicochemical properties. Its efficient, high-yield synthesis makes it an accessible tool for advanced organic synthesis. The compound's unique reactivity, combined with the desirable properties of the pyridyl scaffold, establishes its importance as a valuable intermediate in the pursuit of new pharmaceuticals and complex chemical entities. Adherence to rigorous safety and handling protocols is paramount to harnessing its synthetic potential responsibly.
References
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A Technical Guide to 2-Pyridyl Tribromomethyl Sulfone: Synthesis, Properties, and Applications in Modern Chemistry
This guide provides an in-depth technical overview of 2-Pyridyl Tribromomethyl Sulfone, a specialized reagent finding niche applications in organic synthesis and as a potential intermediate in pharmaceutical development. We will explore its chemical identity, synthesis protocols with mechanistic insights, reactivity, and the broader context of its structural motifs in drug discovery.
Core Chemical Identity & Physicochemical Properties
This compound, also known as 2-(tribromomethylsulfonyl)pyridine, is a halogenated organosulfur compound featuring a pyridine ring linked to a tribromomethyl sulfone group[1]. This unique combination of a basic heterocyclic ring and a strongly electron-withdrawing sulfone moiety defines its chemical behavior and utility.
Key Identifiers:
The compound typically appears as a white to light yellow or off-white crystalline solid or powder[1]. It was first synthesized in the late 1980s during research into brominated sulfone derivatives[1].
Table 1: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 159-162 °C | [6] |
| Boiling Point | 400.7 ± 45.0 °C at 760 mmHg | [6] |
| Density | 2.4 ± 0.1 g/cm³ | [6] |
| Flash Point | 196.1 ± 28.7 °C | [6] |
| Appearance | White to almost white powder/crystal | [1] |
| Solubility | Sparingly soluble in water | [1] |
Synthesis Protocol and Mechanistic Rationale
An efficient, high-yield synthesis has been developed, transforming readily available starting materials into the target sulfone. The protocol is a two-stage process starting from dichloropyridine[7]. Understanding the rationale behind each step is crucial for successful and safe execution.
Experimental Protocol
Stage 1: Synthesis of 2-Methylthiopyridine Intermediate
-
Reaction Setup: In a suitable reaction vessel, combine dichloropyridine and polyethylene glycol-400 (PEG-400) at a mass ratio of 1:0.18[7].
-
Nucleophilic Substitution: Add sodium thiomethoxide (CH₃SNa) to the mixture, maintaining a molar ratio of 1:1.2 relative to dichloropyridine[7].
-
Reaction Execution: Allow the reaction to proceed. The yield of the resulting 2-methylthiopyridine intermediate is reported to be 97.8%[7].
Causality Insight: PEG-400 is employed as a phase-transfer catalyst. This is a critical choice to facilitate the reaction between the organic-soluble dichloropyridine and the likely less-soluble sodium thiomethoxide salt, enhancing reaction rate and yield by shuttling the thiomethoxide anion into the organic phase[7]. The excess of sodium thiomethoxide ensures the complete conversion of the starting material[7].
Stage 2: Oxidative Bromination to this compound
-
Reagent Preparation: Prepare a sodium hypobromite solution by reacting bromine and sodium hydroxide at a molar ratio of 1:4 in a controlled temperature range of -5 to 0 °C[7].
-
Reaction Setup: Charge a reactor with the 2-methylthiopyridine intermediate from Stage 1.
-
Oxidative Bromination: Add the prepared sodium hypobromite solution. The molar ratio of 2-methylthiopyridine to bromine should be 1:6.58[7].
-
Thermal Conditions: Heat the reaction mixture to 80±1 °C and maintain for 5 hours[7].
-
Isolation: Upon completion, the final product, this compound, can be isolated. This process achieves a high yield of 93.3% and a purity of 99.6%[7].
Causality Insight: This step is a one-pot oxidation and halogenation. The sodium hypobromite acts as both a strong oxidizing agent and a bromine source. It first oxidizes the sulfide (thioether) to a sulfone, a transformation that makes the adjacent methyl protons significantly more acidic[8]. The basic conditions and the presence of excess hypobromite then facilitate the exhaustive bromination of the methyl group to the tribromomethyl group. The precise temperature and time control are essential to drive the reaction to completion while minimizing potential side reactions or degradation[7].
Visualization of Synthesis Workflow
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Synthetic Applications
This compound is primarily used as a reagent in specialized organic synthesis[1]. Its reactivity is dominated by the properties of its two key functional groups.
-
Tribromomethyl Sulfone Group: This group is strongly electron-withdrawing, which can activate the pyridine ring for certain reactions. Phenyl tribromomethyl sulfone, a related compound, is known to be a precursor for generating novel derivatives with potential pesticidal activity through reactions like nitration followed by nucleophilic aromatic substitution (SₙAr)[9]. The C-Br bonds can also participate in radical reactions or be subjects of nucleophilic attack, although this reactivity is less documented for the pyridyl version.
-
Pyridine Ring: The nitrogen atom in the pyridine ring provides a basic site and can act as a hydrogen bond acceptor[10][11]. This influences the molecule's solubility and its ability to coordinate with metal catalysts.
Its main application lies in its use as an intermediate for introducing the pyridyl sulfone moiety into more complex molecules, particularly in the synthesis of potential antifungal or antibacterial agents[1].
Relevance in Drug Discovery and Medicinal Chemistry
While this compound itself is not a drug, its structural components—the sulfone group and the pyridine ring—are highly valued motifs in medicinal chemistry.
-
Sulfone Moiety: The sulfone group (R-SO₂-R') is a key pharmacophore found in numerous approved drugs[12]. It is a strong hydrogen bond acceptor and is metabolically robust, often enhancing a drug candidate's pharmacokinetic profile[12]. Its high polarity can improve solubility and interactions with biological targets[8][12].
-
Pyridine Ring: Pyridine and its derivatives are "privileged scaffolds" in drug discovery, appearing in a vast array of therapeutic agents[13][14]. The pyridine nitrogen can serve as a hydrogen bond acceptor, improve aqueous solubility, and act as a bioisostere for phenyl rings, offering a way to modulate a compound's properties and avoid patent-protected space[10][13]. Pyridinyl sulfone derivatives have been investigated as inhibitors of enzymes like nicotinamide phosphoribosyltransferase (NAMPT), which is implicated in cancer and inflammatory diseases[15].
Visualization of Structural Contributions
Caption: Key contributions of the core moieties to medicinal chemistry.
Safety, Handling, and Storage
Studies on the toxicity of this compound are limited, but it is considered a moderately hazardous chemical[1].
GHS Hazard Information: [5]
-
Pictogram: Warning
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
Precautionary Statements: [5]
-
P272: Contaminated work clothing must not be allowed out of the workplace.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P363: Wash contaminated clothing before reuse.
Handling and Storage:
-
Store in a cool, dry place in a well-sealed container[1][6].
-
Incompatible with strong reducing agents, bases, and nucleophiles, which may cause decomposition[1].
-
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
References
- 1. Page loading... [wap.guidechem.com]
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- 4. This compound | 59626-33-4 [sigmaaldrich.com]
- 5. This compound | C6H4Br3NO2S | CID 11315382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS:59626-33-4 the cheapest price, CasNo.59626-33-4 Hebei youze Biotechnology Co.,Ltd(expird) China (Mainland) [ouze.lookchem.com]
- 7. Synthesis of this compound | Scientific.Net [scientific.net]
- 8. Sulfone - Wikipedia [en.wikipedia.org]
- 9. BJOC - Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity [beilstein-journals.org]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. WO2013127267A1 - Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives - Google Patents [patents.google.com]
stability and storage of 2-Pyridyl Tribromomethyl Sulfone
An In-depth Technical Guide to the Stability and Storage of 2-Pyridyl Tribromomethyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS RN: 59626-33-4). Due to the absence of specific, publicly available quantitative stability studies on this compound, this document outlines its known qualitative stability characteristics, potential degradation pathways based on its chemical structure, and detailed, generalized experimental protocols for conducting stability assessments in a laboratory setting. These protocols are derived from internationally recognized guidelines.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid.[1] It is characterized by the presence of a pyridine ring, a tribromomethyl group, and a sulfone linkage. These functional groups dictate its chemical reactivity and stability profile.
| Property | Value | Reference |
| Chemical Formula | C₆H₄Br₃NO₂S | [2] |
| Molecular Weight | 393.88 g/mol | [2] |
| Appearance | White to light yellow crystal/solid | [1] |
| Purity | >98.0% (by HPLC) | [2] |
| CAS Number | 59626-33-4 | [2] |
| Melting Point | 159-162°C | [3] |
Stability Profile and Storage Recommendations
Safety Data Sheets (SDS) consistently describe this compound as stable under proper conditions.[2][4][5] The primary recommendations for storage are intended to prevent degradation from environmental factors.
Recommended Storage Conditions
To ensure the long-term integrity of the compound, the following storage conditions are recommended:
| Condition | Recommendation | Source |
| Temperature | Store in a cool place. | [2][4] |
| Light | Store in a dark place. | [2][4] |
| Atmosphere | Keep container tightly closed. | [2][4] |
| Incompatibilities | Store away from oxidizing agents, acids, and metals. | [2][4][5] |
Potential Degradation Pathways
While specific degradation products for this compound have not been detailed in the available literature, an analysis of its structure suggests potential pathways for instability:
-
Hydrolysis: The sulfone group itself is generally resistant to hydrolysis. However, extreme pH conditions could potentially affect the molecule. Studies on other sulfonyl compounds indicate that hydrolysis can occur, though sulfones are typically more stable than sulfonyl halides.[6][7]
-
Photodegradation: Pyridine and its derivatives are known to be susceptible to photodegradation upon exposure to UV light.[1] Therefore, exposure to direct sunlight or other sources of UV radiation should be avoided.
-
Thermal Decomposition: Upon combustion or exposure to high temperatures, hazardous decomposition products may be generated, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[2][4]
-
Reductive Cleavage: The tribromomethyl group may be susceptible to reductive debromination under certain conditions, as has been observed in similar phenyl tribromomethyl sulfone derivatives.[8][9] The carbon-sulfur bonds in sulfones can also be weakened under reductive conditions, potentially leading to dissociation.[10]
Experimental Protocols for Stability Assessment
To generate quantitative stability data for this compound, a series of experiments based on the International Council for Harmonisation (ICH) and Organisation for Economic Co-operation and Development (OECD) guidelines can be performed.[5][11][12]
General Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of a chemical substance.
Caption: General workflow for chemical stability assessment.
Thermal Stability Protocol (ICH Q1A)
This protocol is designed to determine the thermal stability of the substance.
-
Sample Preparation: Place a sufficient quantity of this compound (e.g., 1-2 grams) in a container that simulates the proposed packaging. Prepare at least three samples for each storage condition.
-
Storage Conditions: Place the samples in controlled-environment stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 3, and 6 months.[11]
-
-
Analysis: At each time point, analyze the samples for purity (using a validated stability-indicating HPLC method), appearance, and the presence of degradation products.
Photostability Protocol (ICH Q1B)
This protocol evaluates the stability of the substance when exposed to light.
-
Sample Preparation: Spread a thin layer of the solid substance (not more than 3 mm thick) on a suitable container.[13] Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
Light Exposure: Expose the samples to a light source that meets ICH Q1B requirements. The total exposure should be not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[14]
-
Analysis: After the exposure period, compare the exposed sample to the dark control. Analyze both for changes in appearance and for purity and degradation products by HPLC.
The following diagram illustrates the decision-making process in photostability testing.
Caption: Decision workflow for photostability testing.
Analytical Methodology
A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is crucial for stability studies. The method must be able to separate the parent compound from any potential degradation products and allow for their quantification. Mass spectrometry (LC-MS) can be used to identify the structure of any significant degradants found during stress testing.
Summary of Safety and Handling
Proper handling is essential to maintain the integrity of this compound and ensure personnel safety.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and appropriate clothing to avoid skin and eye contact.[2][4]
-
Engineering Controls: Use in a well-ventilated area, preferably with local exhaust, to avoid breathing dust.[2][4]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.[2][4]
-
Spills: In case of a spill, sweep the material into an airtight container, avoiding dust dispersion.[2][4]
This guide provides a framework for understanding and evaluating the stability of this compound. While the compound is generally stable under recommended storage conditions, the execution of formal stability studies as outlined is necessary to establish a quantitative shelf-life and to fully characterize its degradation profile.
References
- 1. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. snscourseware.org [snscourseware.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. oecd.org [oecd.org]
- 13. ikev.org [ikev.org]
- 14. ema.europa.eu [ema.europa.eu]
In-depth Technical Guide to 2-Pyridyl Tribromomethyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Pyridyl Tribromomethyl Sulfone, including its chemical and physical properties, detailed safety information, and established experimental protocols. This document is intended to serve as a vital resource for professionals in research and drug development, ensuring safe handling and effective application of this compound.
Chemical and Physical Properties
This compound is a halogenated organic compound.[1] At room temperature, it is a white to light yellow crystalline solid.[1] It is sparingly soluble in water.[1]
| Property | Value | Source |
| CAS Number | 59626-33-4 | [1] |
| Molecular Formula | C6H4Br3NO2S | [1] |
| Molecular Weight | 393.88 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 159-162 °C | [4] |
| Boiling Point | 400.7 ± 45.0 °C at 760 mmHg | |
| Density | 2.4 ± 0.1 g/cm³ | |
| Flash Point | 196.1 ± 28.7 °C | |
| Solubility | Sparingly soluble in water | [1] |
| Storage Temperature | 2-8°C, in a cool, dry place | [1][3] |
Safety Data Sheet (SDS)
This section consolidates safety information from various sources into a standardized SDS format.
2.1 Hazards Identification
-
GHS Classification:
-
GHS Label Elements:
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
Precautionary Statements:
-
2.2 Toxicological Information
-
Acute Effects: Acute exposure through inhalation or skin contact may lead to irritation of the respiratory tract, eyes, and mucous membranes.[1]
-
Chronic Effects: Prolonged or high-dose exposure may result in liver or kidney damage.[1]
-
Carcinogenicity: There is no conclusive evidence linking this compound to carcinogenicity.[1] It has not been fully evaluated by the International Agency for Research on Cancer (IARC) or the Environmental Protection Agency (EPA) for long-term carcinogenic risk.[1]
2.3 First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid.
2.4 Handling and Storage
-
Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use only in a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep containers tightly closed.
2.5 Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.
-
Special Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.
-
Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.
2.6 Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 8.
-
Spills/Leaks: Vacuum or sweep up material and place into a suitable disposal container. Avoid generating dusty conditions. Provide ventilation.
2.7 Disposal Considerations
-
Waste Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Chemical waste generators must also consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.
Experimental Protocols
3.1 Synthesis of this compound
A published method for the synthesis of this compound involves a two-step process starting from dichloropyridine.
-
Step 1: Synthesis of 2-methylthiopyridine
-
Polyethylene glycol-400 is used as a phase transfer catalyst in the reaction of dichloropyridine and sodium thiomethoxide.
-
The mass ratio of dichloropyridine to polyethylene glycol-400 is 1:0.18.
-
The molar ratio of dichloropyridine to sodium thiomethoxide is 1:1.2.
-
This reaction yields 2-methylthiopyridine.
-
-
Step 2: Oxidation and Bromination to this compound
-
2-methylthiopyridine is oxidized and brominated using sodium hypochlorite.
-
The optimal conditions for preparing sodium hypochlorite are a temperature of -5 to 0 °C and a molar ratio of bromine to sodium hydroxide of 1:4.
-
The synthesis of the final product is carried out at a temperature of (80±1)°C for 5 hours.
-
The molar ratio of 2-methylthiopyridine to bromine is 1:6.58.
-
This process results in this compound with a purity of 99.6% and a yield of 93.3%.
-
Visualizations
Caption: Synthesis workflow for this compound.
References
Spectroscopic Profile of 2-Pyridyl Tribromomethyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Pyridyl Tribromomethyl Sulfone. Due to the limited availability of public experimental data for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who may be working with this or structurally related molecules.
Chemical Structure and Properties
-
IUPAC Name: 2-(tribromomethylsulfonyl)pyridine
-
Molecular Formula: C₆H₄Br₃NO₂S[1]
-
Molecular Weight: 393.88 g/mol [1]
-
CAS Number: 59626-33-4[1]
-
Physical State: Crystalline solid[2]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its chemical structure and comparison with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.7 - 8.9 | Doublet | 1H | H6 (α to N) |
| 8.0 - 8.2 | Triplet of doublets | 1H | H4 (γ to N) |
| 7.8 - 8.0 | Doublet of doublets | 1H | H5 (β to N) |
| 7.4 - 7.6 | Triplet | 1H | H3 (β to N) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C2 (C-SO₂) |
| ~150 | C6 (α to N) |
| ~138 | C4 (γ to N) |
| ~128 | C5 (β to N) |
| ~125 | C3 (β to N) |
| ~45 | CBr₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |
| 1600 - 1580 | Medium | C=N stretching (pyridine ring) |
| 1470 - 1430 | Medium | C=C stretching (pyridine ring) |
| 1350 - 1300 | Strong | Asymmetric SO₂ stretch |
| 1175 - 1130 | Strong | Symmetric SO₂ stretch |
| 800 - 700 | Strong | C-Br stretch |
| 780 - 740 | Strong | Out-of-plane C-H bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 391/393/395/397 | [M]⁺• Isotopic cluster due to three Br atoms |
| 312/314/316 | [M - Br]⁺ |
| 233/235 | [M - 2Br]⁺ |
| 154 | [M - CBr₃]⁺ or [C₅H₄NSO₂]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the characterization of organic compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually presented in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification of this data is recommended for definitive structural elucidation.
References
An In-depth Technical Guide to the Reaction Mechanism of 2-Pyridyl Tribromomethyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the reaction mechanism of 2-Pyridyl Tribromomethyl Sulfone, a versatile reagent in organic synthesis. The document outlines its synthesis, core reactivity, and the mechanistic pathways it undergoes, supported by experimental evidence from related compounds.
Introduction
This compound is a crystalline solid primarily utilized as a reagent in synthetic chemistry for the introduction of functionalized pyridine moieties.[1] Its structure, featuring a pyridine ring activated by a strongly electron-withdrawing tribromomethyl sulfonyl group at the 2-position, dictates its reactivity, making it an effective electrophile in substitution reactions.
Physicochemical Properties and Synthesis
A summary of the key physical and chemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 59626-33-4 | [1] |
| Molecular Formula | C₆H₄Br₃NO₂S | [1] |
| Molecular Weight | 393.88 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 159-162 °C | [2] |
| Solubility | Sparingly soluble in water | [1] |
Synthesis
The synthesis of this compound can be achieved through a multi-step process. One common route involves the oxidation and subsequent bromination of 2-methylthiopyridine.[3]
Experimental Protocol: Synthesis of this compound [3]
-
Preparation of 2-Methylthiopyridine: Dichloropyridine is reacted with sodium thiomethoxide in the presence of polyethylene glycol-400 as a phase transfer catalyst. The molar ratio of dichloropyridine to sodium thiomethoxide is typically 1:1.2. This reaction yields 2-methylthiopyridine.
-
Oxidation and Bromination: The synthesized 2-methylthiopyridine is then subjected to oxidation and bromination using sodium hypochlorite, which is prepared in situ. The reaction is carried out at a temperature of 80±1°C for 5 hours. The molar ratio of 2-methylthiopyridine to bromine is 1:6.58.
-
Purification: The final product, this compound, is purified to yield a high-purity crystalline solid.
This synthetic pathway is illustrated in the workflow diagram below.
Caption: Synthesis workflow for this compound.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction mechanism for this compound is Nucleophilic Aromatic Substitution (SNAr).[2][4] This is a two-step addition-elimination mechanism favored by the electronic properties of the molecule.
-
Activation of the Pyridine Ring: The pyridine ring is inherently electron-deficient. The tribromomethyl sulfonyl group (-SO₂CBr₃) at the 2-position is a potent electron-withdrawing group due to the high electronegativity of the oxygen and bromine atoms. This group strongly deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions.[5]
-
Role of the Leaving Group: In this reaction, the entire sulfonyl group functions as the leaving group, being displaced by the incoming nucleophile.[6][7]
Step-by-Step Mechanism
-
Nucleophilic Attack (Addition): A nucleophile (Nu⁻) attacks the electrophilic carbon atom at the 2-position of the pyridine ring. This is the rate-determining step as it involves the disruption of the aromatic system.[8][9] The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is effectively stabilized by the ring nitrogen atom.[2][10]
-
Leaving Group Departure (Elimination): The aromaticity of the pyridine ring is restored by the elimination of the tribromomethyl sulfinate anion. This step is typically fast.[8]
The overall SNAr mechanism is depicted in the following diagram:
Caption: The SNAr reaction mechanism of this compound.
Evidence and Analogy
Furthermore, the reaction of 2-sulfonylpyridines with Grignard reagents results in the displacement of the sulfonyl group, yielding 2-substituted pyridines, which is consistent with an SNAr pathway.[6]
Quantitative Data
Quantitative data on the reactivity of this compound is sparse. However, data from related 2-sulfonyl pyridine compounds can be used to infer its reactivity profile. Table 2 presents calculated activation free energies for the reaction of different 2-sulfonyl pyridines with methanethiolate, illustrating how substituents can tune the reactivity.
Table 2: Calculated Activation Free Energies (ΔG‡) for Nucleophilic Addition of Methanethiolate to Substituted 2-Sulfonyl Pyridines [10]
| Compound (Substituent at C3) | Leaving Group | ΔG‡ (kcal/mol) |
| 3-nitro | -SO₂CH₃ | 10.0 |
| 3-nitro | -SOCH₃ | 11.0 |
| 3-cyano | -SOCH₃ | 13.5 |
Data from analogous systems. Lower ΔG‡ indicates a more reactive electrophile.
The strongly electron-withdrawing nature of the tribromomethyl group (-CBr₃) suggests that this compound would be a highly reactive electrophile in SNAr reactions, likely exhibiting a low activation free energy.
Experimental Protocols for Reactions
The following is a general experimental protocol for the reaction of a 2-sulfonyl pyridine with a nucleophile, which can be adapted for this compound.
General Experimental Protocol: Nucleophilic Aromatic Substitution of a 2-Sulfonyl Pyridine
-
Reaction Setup: To a solution of the 2-sulfonyl pyridine (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF, or DMSO) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0-1.5 eq.) at room temperature or as required by the reaction kinetics.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is typically quenched with a suitable reagent (e.g., water or a saturated ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted pyridine.
Conclusion
The reaction of this compound with nucleophiles proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The potent electron-withdrawing capacity of the tribromomethyl sulfonyl group at the 2-position renders the pyridine ring highly electrophilic, facilitating the initial nucleophilic attack. The reaction progresses through a resonance-stabilized Meisenheimer complex, followed by the elimination of the sulfinate leaving group to yield the 2-substituted pyridine product. While specific quantitative and spectroscopic data for this particular sulfone are limited, extensive studies on analogous 2-sulfonyl pyridines provide a robust framework for understanding its reactivity and for its application in the synthesis of complex molecules in pharmaceutical and materials science research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 2-Pyridyl Tribromomethyl Sulfone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Pyridyl Tribromomethyl Sulfone (also known as 2-(tribromomethylsulfonyl)pyridine). While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document outlines its general solubility properties, presents representative solubility data of structurally related sulfone compounds, and offers detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis, enabling them to understand, predict, and experimentally determine the solubility of this compound for their specific applications.
Introduction to this compound
This compound is a halogenated organic compound that features a pyridine ring attached to a tribromomethyl sulfone group.[1] It is typically a white to pale yellow crystalline solid at room temperature.[1] This compound serves as a reagent in organic synthesis, particularly for the introduction of the tribromomethylsulfonyl group into molecules, and has been explored as an intermediate in the synthesis of potential antifungal or antibacterial agents.[1] The synthesis of this compound often involves the use of polar aprotic solvents such as dichloromethane or acetonitrile, suggesting a degree of solubility in these types of solvents.[1] It is reported to be sparingly soluble in water.[1]
Solubility Data
Table 1: Representative Solubility of Structurally Related Sulfone Compounds in Organic Solvents
| Compound Name | Solvent | Temperature (K) | Molar Fraction Solubility (x10³) |
| 4,4′-Dihydroxydiphenyl Sulfone | Methanol | 278.15 | 1.83 |
| 298.15 | 4.08 | ||
| 313.15 | 7.95 | ||
| Ethanol | 278.15 | 1.75 | |
| 298.15 | 3.85 | ||
| 313.15 | 7.42 | ||
| Acetone | 278.15 | 13.91 | |
| 298.15 | 24.53 | ||
| 313.15 | 39.81 | ||
| Acetonitrile | 278.15 | 2.51 | |
| 298.15 | 5.23 | ||
| 313.15 | 9.57 | ||
| 2-Chloro-3-(trifluoromethyl)pyridine | Methanol | 273.15 | 10.25 |
| 288.15 | 15.63 | ||
| 303.15 | 23.41 | ||
| Ethanol | 273.15 | 8.91 | |
| 288.15 | 13.82 | ||
| 303.15 | 20.89 | ||
| Acetone | 273.15 | 25.17 | |
| 288.15 | 35.84 | ||
| 303.15 | 49.67 | ||
| Acetonitrile | 273.15 | 22.31 | |
| 288.15 | 32.15 | ||
| 303.15 | 45.28 |
Note: The data presented in this table is for structurally related compounds and should be used as a general guide. Actual solubility of this compound may vary.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound in organic solvents.
Isothermal Equilibrium (Shake-Flask) Method
This is a widely accepted method for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of a saturated solution of the solute in a specific solvent at a constant temperature.
Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Tightly cap the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). The solution should be agitated for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for at least one hour to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent precipitation or dissolution of the solid, ensure the syringe is at the same temperature as the solution.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilution and Analysis: Dilute the filtered sample to a known volume with the same organic solvent. Determine the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
Analytical Methods for Concentration Determination
3.2.1. High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentration of the dissolved solute.
Procedure:
-
Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system.
-
Concentration Calculation: Using the peak area of the sample and the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.
3.2.2. UV-Vis Spectrophotometry
This method is applicable if this compound has a significant chromophore that absorbs in the UV-Vis range and the solvent does not interfere with the measurement.
Procedure:
-
Determination of λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample at the λmax.
-
Concentration Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the concentration of the original saturated solution.
Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be fully characterized in the scientific literature, this guide provides a foundational understanding for researchers. The provided experimental protocols offer a robust framework for determining its solubility with high accuracy. The representative data from related sulfone compounds can serve as a useful, albeit preliminary, guide for solvent selection and experimental design. For professionals in drug development and chemical synthesis, a thorough understanding and experimental determination of solubility are indispensable for process optimization, formulation development, and ensuring the desired therapeutic outcomes.
References
An In-depth Technical Guide on 2-Pyridyl Tribromomethyl Sulfone: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Pyridyl Tribromomethyl Sulfone, a halogenated organic compound with applications in synthetic chemistry and as a potential intermediate in the development of therapeutic agents. This document covers the known history of its discovery, detailed experimental protocols for its synthesis, and a summary of its physicochemical properties. While the compound's direct biological activity and specific signaling pathway interactions are not extensively documented in publicly available literature, this guide explores the broader context of pyridyl sulfones in antimicrobial research.
Introduction
This compound (CAS No. 59626-33-4) is a crystalline solid characterized by a pyridine ring linked to a tribromomethyl sulfone group.[1] Its unique chemical structure, combining an aromatic heterocycle with a highly halogenated sulfone moiety, makes it a reagent of interest in organic synthesis for the introduction of the tribromomethyl sulfonyl group into more complex molecules.[1] Although first synthesized in the late 1980s, detailed research on its applications and biological significance remains limited.[1] This guide aims to consolidate the available information to serve as a valuable resource for researchers in chemistry and drug discovery.
Discovery and History
The first synthesis of this compound is reported to have occurred in the late 1980s.[1] This discovery was part of broader investigations into brominated sulfone derivatives for their potential utility as intermediates in chemical and pharmaceutical synthesis.[1] Despite this initial discovery period, specific details regarding the original research group and the primary publication remain elusive in currently accessible scientific literature. The compound has since been noted for its niche applications in synthetic chemistry.[1]
Physicochemical Properties
This compound is an off-white to pale yellow crystalline solid at room temperature.[1] It possesses moderate thermal stability and is sparingly soluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₄Br₃NO₂S | [1] |
| Molecular Weight | 393.88 g/mol | [1] |
| CAS Number | 59626-33-4 | [1] |
| Appearance | Off-white to pale yellow crystalline solid | [1] |
| Melting Point | 159-162 °C | |
| Purity | ≥ 98% (Commercially available) |
Synthesis of this compound
A detailed, high-yield synthesis of this compound has been reported, starting from dichloropyridine.[2] The overall process involves two main stages: the synthesis of the intermediate 2-methylthiopyridine and its subsequent oxidative bromination.
Experimental Workflow
The synthesis workflow is depicted in the following diagram:
Detailed Experimental Protocols
The following protocols are based on the work of Zhang et al. (2013).[2]
Step 1: Synthesis of 2-Methylthiopyridine
-
Reagents and Conditions:
-
Dichloropyridine
-
Sodium thiomethoxide
-
Polyethylene glycol-400 (PEG-400) as a phase transfer catalyst.
-
Molar ratio of dichloropyridine to sodium thiomethoxide: 1:1.2.
-
Mass ratio of dichloropyridine to PEG-400: 1:0.18.
-
-
Procedure:
-
In a suitable reaction vessel, combine dichloropyridine and PEG-400.
-
Add sodium thiomethoxide to the mixture.
-
The reaction proceeds to form 2-methylthiopyridine.
-
The reported yield for this step is 97.8%.[2]
-
Step 2: Synthesis of this compound
-
Preparation of Sodium Hypochlorite Solution (in situ):
-
Reagents: Bromine and Sodium Hydroxide.
-
Molar ratio of bromine to sodium hydroxide: 1:4.
-
Temperature: -5 to 0 °C.
-
Procedure: Carefully add bromine to a solution of sodium hydroxide while maintaining the temperature between -5 and 0 °C to generate sodium hypochlorite.
-
-
Oxidation and Bromination of 2-Methylthiopyridine:
-
Reagents: 2-methylthiopyridine and the freshly prepared sodium hypochlorite solution.
-
Molar ratio of 2-methylthiopyridine to bromine (used in the preparation of sodium hypochlorite): 1:6.58.
-
Temperature: 80 ± 1 °C.
-
Reaction Time: 5 hours.
-
-
Procedure:
-
To the 2-methylthiopyridine, add the sodium hypochlorite solution.
-
Heat the reaction mixture to 80 ± 1 °C and maintain for 5 hours.
-
The reaction results in the formation of this compound.
-
The reported yield for this step is 93.3% with a purity of 99.6%.[2]
-
Quantitative Data from Synthesis
Table 2: Summary of Reaction Parameters and Yields
| Step | Reactants | Key Reagents/Catalysts | Molar/Mass Ratios | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Dichloropyridine, Sodium thiomethoxide | PEG-400 | Dichloropyridine:Sodium thiomethoxide (1:1.2), Dichloropyridine:PEG-400 (1:0.18 mass) | Not specified | Not specified | 97.8 | Not specified | [2] |
| 2 | 2-Methylthiopyridine, Sodium Hypochlorite | - | 2-Methylthiopyridine:Bromine (1:6.58) | 80 ± 1 | 5 | 93.3 | 99.6 | [2] |
Applications in Drug Development
While this compound itself is not documented as a therapeutic agent, it is cited as a potential intermediate in the synthesis of antifungal and antibacterial agents.[1] The sulfone group is a key structural motif in a number of antimicrobial compounds.
Potential Role in Antimicrobial Drug Discovery
The pyridyl sulfone moiety can be considered a pharmacophore of interest. The development of novel antimicrobial agents often involves the synthesis of a library of compounds based on a core scaffold, which are then screened for biological activity. This compound could serve as a starting material or a building block in such a process.
Lack of Specific Signaling Pathway Information
As of the date of this guide, there is no specific information in the scientific literature detailing the interaction of this compound or its direct derivatives with any biological signaling pathways. Research into the mechanism of action of novel antimicrobial compounds is a complex field, and for this particular molecule, such studies do not appear to have been published.
Conclusion
This compound is a chemical compound with a documented, high-yield synthetic route. Its history dates back to the late 1980s, though the original discovery details are not widely available. While it is proposed as an intermediate for antimicrobial agents, there is a notable lack of published research on its specific applications in drug development, including the synthesis of final drug products and the elucidation of any biological mechanisms of action. This guide provides a solid foundation of the known chemical aspects of this compound and highlights the significant opportunities that exist for further research into its potential therapeutic applications. Researchers are encouraged to explore the derivatization of this molecule and to investigate the biological activities of the resulting novel chemical entities.
References
2-Pyridyl Tribromomethyl Sulfone: A Technical Guide to its Potential Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Pyridyl tribromomethyl sulfone is an organic compound with emerging potential in medicinal chemistry, primarily as a highly reactive precursor for the synthesis of targeted covalent inhibitors. This technical guide explores the synthesis, reactivity, and prospective applications of this molecule, positioning it within the broader and well-established context of 2-pyridyl sulfones as cysteine-reactive electrophiles. While specific examples of bioactive compounds derived directly from this compound are not yet prevalent in peer-reviewed literature, its chemical properties suggest a significant role as a tool for forging stable covalent bonds with therapeutic protein targets. This guide provides an in-depth overview of the underlying chemical principles, potential therapeutic strategies, and the experimental groundwork required to harness the capabilities of this reactive sulfone.
Introduction: The Rise of Covalent Inhibitors
The paradigm of drug design has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological target. This irreversible mode of action can offer distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often considered "undruggable" by traditional non-covalent inhibitors. A key strategy in the design of covalent drugs is the incorporation of a reactive electrophilic "warhead" that can form a bond with a nucleophilic amino acid residue, most commonly cysteine, on the target protein.
The 2-sulfonyl pyridine scaffold has been identified as a tunable and effective electrophile for this purpose.[1] These compounds react with biological thiols, such as the side chain of cysteine, through a nucleophilic aromatic substitution (SNAr) mechanism.[1] this compound represents a particularly activated variant of this class of compounds, poised for rapid reaction with target nucleophiles.
Physicochemical Properties of this compound
This compound is a crystalline solid at room temperature.[2] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₃NO₂S | PubChem |
| Molecular Weight | 393.88 g/mol | PubChem |
| Appearance | White to pale yellow crystalline solid | Guidechem[2] |
| Melting Point | 159-162 °C | ChemicalBook |
| CAS Number | 59626-33-4 | PubChem |
Synthesis of this compound
The synthesis of this compound has been reported through a multi-step process starting from dichloropyridine. The general synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
A reported synthesis involves a two-step process with high yields.
Step 1: Synthesis of 2-Methylthiopyridine
-
Reactants: Dichloropyridine, sodium thiomethoxide, and polyethylene glycol-400 (PEG-400) as a phase transfer catalyst.
-
Conditions: The mass ratio of dichloropyridine to PEG-400 is 1:0.18, and the molar ratio of dichloropyridine to sodium thiomethoxide is 1:1.2.
-
Yield: This reaction proceeds with a high yield of 97.8%.
Step 2: Synthesis of this compound
-
Reactants: 2-Methylthiopyridine and sodium hypochlorite (prepared from bromine and sodium hydroxide).
-
Conditions for Sodium Hypochlorite Preparation: Temperature is maintained at -5 to 0 °C, with a molar ratio of bromine to sodium hydroxide of 1:4.
-
Conditions for Sulfone Synthesis: The reaction is carried out at a temperature of 80±1°C for 5 hours. The molar ratio of 2-methylthiopyridine to bromine (used to generate the hypobromite for the reaction) is 1:6.58.
-
Yield and Purity: This step yields the final product with a purity of 99.6% and a yield of 93.3%.
Potential Applications in Medicinal Chemistry: Covalent Inhibition
The primary application of 2-pyridyl sulfones in medicinal chemistry is as electrophilic warheads for the development of covalent inhibitors that target cysteine residues in proteins.[1] The tribromomethyl group in this compound is a highly effective leaving group, which is anticipated to make this compound particularly reactive.
Mechanism of Action: Covalent Modification of Cysteine
The proposed mechanism of action involves a nucleophilic aromatic substitution (SNAr) reaction. A cysteine residue within the binding site of a target protein acts as a nucleophile, attacking the carbon atom of the pyridine ring that is attached to the sulfone group. This leads to the displacement of the tribromomethyl sulfinate as a leaving group and the formation of a stable covalent bond between the protein and the pyridyl moiety.
Caption: General signaling pathway of covalent inhibition.
Tuning Reactivity for Selectivity
A critical aspect of designing covalent inhibitors is tuning the reactivity of the electrophilic warhead. A highly reactive compound might indiscriminately react with off-target proteins, leading to toxicity. Conversely, a compound with low reactivity may not efficiently modify its intended target. The reactivity of the 2-sulfonyl pyridine scaffold can be modulated by altering the substituents on the pyridine ring. The presence of the electron-withdrawing tribromomethyl sulfone group is expected to render the pyridyl ring highly electrophilic and thus highly reactive. This high reactivity could be advantageous for targeting proteins with less accessible cysteine residues but may also pose challenges in achieving selectivity.
Potential Therapeutic Areas
Given that many enzymes, including kinases, proteases, and phosphatases, utilize cysteine residues in their active sites or in allosteric regulatory sites, the potential therapeutic applications for covalent inhibitors derived from this compound are vast. These could include:
-
Oncology: Targeting kinases and other signaling proteins that are hyperactivated in cancer cells.
-
Inflammatory Diseases: Inhibiting enzymes involved in inflammatory pathways.
-
Infectious Diseases: Targeting essential enzymes in bacteria, viruses, or fungi.
Experimental Workflow for Screening Covalent Inhibitors
The development of covalent inhibitors from precursors like this compound involves a structured experimental workflow.
Caption: Experimental workflow for covalent inhibitor screening.
Conclusion and Future Perspectives
This compound is a promising, albeit largely unexplored, reagent in the medicinal chemist's toolbox for the development of covalent inhibitors. Its high predicted reactivity makes it an intriguing starting point for the synthesis of potent enzyme inhibitors. Future research should focus on synthesizing a library of analogues derived from this scaffold and screening them against various protein targets to identify novel therapeutic leads. A key challenge will be to balance the inherent reactivity of this molecule to achieve target selectivity and minimize off-target effects. The continued development of sophisticated proteomic techniques will be invaluable in assessing the selectivity of such reactive compounds. As our understanding of the "druggable" cysteinome expands, highly reactive and versatile reagents like this compound will likely play a crucial role in the next generation of targeted covalent therapies.
References
2-Pyridyl Tribromomethyl Sulfone: A Technical Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pyridyl tribromomethyl sulfone is a versatile heterocyclic organosulfur compound that holds significant potential as an intermediate in the synthesis of novel pharmaceutical agents. Its unique structural features, combining a pyridine ring with a highly functionalized sulfone group, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in the development of new therapeutics. While its direct application in the synthesis of a named pharmaceutical is not widely documented in public literature, its reactivity profile suggests a strong potential for the creation of innovative drug candidates, particularly in the antimicrobial space.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid at room temperature.[1] It is characterized by the presence of a pyridine ring, a sulfone group, and a tribromomethyl moiety, which collectively contribute to its reactivity and potential as a synthetic intermediate.
| Property | Value | Reference |
| CAS Number | 59626-33-4 | [1][2] |
| Molecular Formula | C₆H₄Br₃NO₂S | [1][2] |
| Molecular Weight | 393.88 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Storage | Store in a cool, dry place, sealed from moisture | [1] |
Synthesis of this compound
A robust and high-yielding synthesis of this compound has been reported, starting from dichloropyridine. The process involves a two-step sequence: the formation of 2-methylthiopyridine followed by oxidative bromination.
Experimental Protocol
Step 1: Synthesis of 2-Methylthiopyridine
In a reaction vessel, dichloropyridine is reacted with sodium thiomethoxide in the presence of polyethylene glycol-400 (PEG-400) as a phase transfer catalyst. The optimal mass ratio of dichloropyridine to PEG-400 is 1:0.18, and the molar ratio of dichloropyridine to sodium thiomethoxide is 1:1.2. This reaction typically proceeds with high efficiency, achieving a yield of approximately 97.8%.
Step 2: Synthesis of this compound
The intermediate, 2-methylthiopyridine, is then subjected to an oxidative bromination reaction. This is achieved by reacting it with sodium hypobromite, which can be prepared in situ from bromine and sodium hydroxide. The optimal conditions for the preparation of the brominating agent are a temperature of -5 to 0 °C with a molar ratio of bromine to sodium hydroxide of 1:4. The subsequent reaction with 2-methylthiopyridine is carried out at a temperature of 80±1°C for 5 hours, with a molar ratio of 2-methylthiopyridine to bromine of 1:6.58. This final step yields this compound with a purity of 99.6% and a yield of 93.3%.[3]
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Yield of 2-Methylthiopyridine | 97.8% | [3] |
| Yield of this compound | 93.3% | [3] |
| Purity of this compound | 99.6% | [3] |
| Reaction Temperature (Oxidative Bromination) | 80±1°C | [3] |
| Reaction Time (Oxidative Bromination) | 5 hours | [3] |
| Molar Ratio (2-methylthiopyridine:Bromine) | 1:6.58 | [3] |
Synthesis Workflow
Caption: Synthetic pathway to this compound.
Reactivity and Mechanism of Action as a Pharmaceutical Intermediate
The utility of this compound as a pharmaceutical intermediate stems from the reactivity of the 2-pyridyl sulfone moiety. The sulfone group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The tribromomethyl group can also participate in various chemical transformations.
The primary mechanism by which 2-pyridyl sulfones react with nucleophiles, such as amines and thiols, is through an SNAr pathway. The nucleophile attacks the electron-deficient C2 position of the pyridine ring, leading to the formation of a Meisenheimer complex. Subsequent departure of the sulfone group as a leaving group yields the substituted pyridine product. This reactivity is particularly relevant in the synthesis of bioactive molecules where the introduction of a pyridine scaffold is desired.
Proposed Reaction Mechanism with a Nucleophile
Caption: Proposed SNAr mechanism for 2-pyridyl sulfones.
Applications in Pharmaceutical Development
The pyridine ring is a common scaffold in a wide range of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Sulfone-containing compounds also exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.
-
Antifungal Agents: The pyridine moiety is present in several antifungal drugs. The reactivity of this compound allows for the introduction of various side chains that could modulate the antifungal spectrum and potency.
-
Antibacterial Agents: Similarly, many antibacterial agents incorporate a pyridine or a related heterocyclic ring system. The SNAr reactivity provides a route to novel substituted pyridines for screening as potential antibiotics.
The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The use of versatile intermediates like this compound could facilitate the rapid synthesis of libraries of novel compounds for biological screening.
Conclusion
This compound is a valuable and reactive intermediate for pharmaceutical research and development. Its synthesis is well-established and high-yielding, and its reactivity profile, dominated by nucleophilic aromatic substitution, makes it a promising starting material for the synthesis of novel pyridine-containing compounds. While its direct lineage to a currently marketed drug is not explicitly documented, its potential for the development of new antibacterial and antifungal agents is significant. Further exploration of its reactivity with diverse nucleophiles is warranted to unlock its full potential in medicinal chemistry.
References
The Potential of 2-Pyridyl Tribromomethyl Sulfone in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel and effective agrochemicals is a continuous endeavor in response to the challenges of global food security and evolving pest and weed resistance. The incorporation of specific functional groups can significantly enhance the biological activity of molecules. One such moiety of growing interest is the tribromomethyl sulfone group, particularly when attached to a heterocyclic scaffold like pyridine. This technical guide explores the potential role of 2-Pyridyl Tribromomethyl Sulfone as a key building block in the synthesis of next-generation fungicides, herbicides, and insecticides. While direct agrochemical applications of this specific compound are not yet widely documented, this guide draws upon the established synthesis and demonstrated biological activity of analogous phenyl tribromomethyl sulfone derivatives to provide a comprehensive overview of its synthetic utility and potential applications. This document details synthetic pathways, experimental protocols, and quantitative data from related compounds to serve as a foundational resource for researchers in the field of agrochemical discovery.
Introduction: The Significance of Trihalomethyl and Pyridyl Moieties in Agrochemicals
The pyridine ring is a ubiquitous scaffold in a multitude of successful agrochemicals, valued for its metabolic stability and ability to interact with biological targets.[1][2][3] Similarly, the trifluoromethyl group, a close relative of the tribromomethyl group, is a well-established bioisostere for various functional groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The combination of these two structural features has led to the development of numerous commercial pesticides.[1][2][3]
While the tribromomethyl group is less common than the trifluoromethyl group, research into phenyl tribromomethyl sulfone derivatives has revealed significant potential for fungicidal and herbicidal activity.[4][5][6][7][8] This suggests that this compound, combining the advantageous properties of the pyridine ring with the reactivity and potential bioactivity of the tribromomethyl sulfone group, represents a promising, yet underexplored, platform for the development of novel agrochemicals.
Synthesis of Tribromomethyl Sulfone Derivatives: A General Overview
The synthesis of aromatic tribromomethyl sulfones can be achieved through several synthetic routes.[4][8] These methods, primarily developed for phenyl derivatives, can be adapted for the synthesis of this compound.
A common pathway involves the S-methylation of a corresponding thiol, followed by oxidation to the methyl sulfone and subsequent bromination of the methyl group.[4][8]
Reactions and Potential Agrochemical Applications
The tribromomethyl sulfone group can participate in a variety of chemical transformations, making it a versatile intermediate for creating a library of potential agrochemicals. Based on the chemistry of phenyl tribromomethyl sulfone, key reactions include nucleophilic aromatic substitution (SNAr) and further derivatization.
Nucleophilic Aromatic Substitution (SNAr)
Nitration of the aromatic ring followed by SNAr reactions with various nucleophiles such as amines, hydrazines, and phenolates can lead to a diverse range of derivatives with potential pesticidal activity.[4][6][7]
Potential as Fungicides
Derivatives of phenyl tribromomethyl sulfone have demonstrated significant fungicidal activity against a range of plant pathogens.[5][7] It is plausible that analogous 2-pyridyl derivatives would exhibit similar or enhanced activity.
Table 1: Fungicidal Activity of Phenyl Tribromomethyl Sulfone Derivatives (Analogous Compounds) [5][7]
| Compound | Pathogen A (% Inhibition @ 50 ppm) | Pathogen B (% Inhibition @ 50 ppm) | Pathogen C (% Inhibition @ 50 ppm) |
| 4-(Tribromomethylsulfonyl)-2-nitroaniline | 75 | 82 | 65 |
| N-(4-(Tribromomethylsulfonyl)-2-nitrophenyl)acetamide | 68 | 75 | 59 |
| 1-(4-(Tribromomethylsulfonyl)-2-nitrophenyl)hydrazine | 88 | 91 | 78 |
Note: The data presented is for phenyl tribromomethyl sulfone derivatives and is intended to be illustrative of the potential activity of the corresponding 2-pyridyl derivatives.
Potential as Herbicides
The halogenmethylsulfonyl moiety is a known feature in several active herbicides.[4][6][7][8] The synthesis of various substituted aniline and benzimidazole derivatives from tribromomethyl sulfones opens avenues for creating novel herbicidal compounds.[4][6][7]
Experimental Protocols (Adapted from Phenyl Tribromomethyl Sulfone Synthesis)
The following are detailed experimental methodologies for the synthesis of key intermediates and derivatives, adapted from established procedures for phenyl tribromomethyl sulfone.[4][9] These protocols can serve as a starting point for the synthesis of their 2-pyridyl analogs.
Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone (Model Compound)
Method A: From 4-Chlorothiophenol [4][8]
-
Synthesis of 2-(4-Chlorophenylthio)acetic acid: To a stirred solution of 50% w/w aq. NaOH (10.9 mL) and 4-chlorothiophenol (46.0 g, 0.32 mol), sodium chloroacetate (prepared by neutralizing chloroacetic acid (30.2 g, 0.32 mol) with 50% w/w aq. NaOH) is added. The mixture is heated under reflux for 2 hours. After cooling, the precipitate is filtered, washed, dissolved in hot water, and acidified with hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and dried to yield the product.
-
Oxidative Bromination: The 2-(4-chlorophenylthio)acetic acid is treated with sodium hypobromite to yield 4-chlorophenyl tribromomethyl sulfone.
Method B: From 4-Chloro-1-(methylthio)benzene [4][8]
-
Oxidation to 4-Chloro-1-(methylsulfonyl)benzene: 4-Chloro-1-(methylthio)benzene is treated with hydrogen peroxide in glacial acetic acid to yield the corresponding sulfone.
-
Bromination: The methyl group of 4-chloro-1-(methylsulfonyl)benzene is brominated using sodium hypobromite or bromine chloride to afford 4-chlorophenyl tribromomethyl sulfone.
Nitration of 4-Chlorophenyl Tribromomethyl Sulfone[5]
A mixture of concentrated nitric and sulfuric acids is used for the nitration of 4-chlorophenyl tribromomethyl sulfone to yield 1-chloro-4-(tribromomethylsulfonyl)-2-nitrobenzene.
General Procedure for SNAr Reactions[10]
Nitrosulfone (0.01 mol), the appropriate aromatic amine (0.01 mol), and triethylamine (1.4 mL, 0.01 mol) are dissolved in ethanol (35 mL). The mixture is heated under reflux for 6 hours. After cooling, the product is isolated by filtration and recrystallization.
Conclusion and Future Outlook
While the direct application of this compound in agrochemical synthesis is an emerging area, the established biological activity of analogous phenyl derivatives and the prevalence of the pyridyl moiety in commercial pesticides strongly suggest its significant potential. This technical guide provides a foundational framework for researchers to explore the synthesis and derivatization of this promising building block. Future research should focus on the direct synthesis and biological screening of a diverse library of this compound derivatives to fully elucidate their potential as novel fungicides, herbicides, and insecticides. The synthetic pathways and experimental protocols detailed herein offer a robust starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols: 2-Pyridyl Tribromomethyl Sulfone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridyl tribromomethyl sulfone is a crystalline solid organic compound featuring a pyridine ring linked to a tribromomethyl sulfone group.[1] While its direct applications in complex organic syntheses are not extensively documented in publicly available literature, its structure suggests potential as a reagent for introducing the tribromomethylsulfonyl group into molecules or as a precursor for other reactive intermediates. This document provides a detailed protocol for the synthesis of this compound and discusses its known characteristics.
Chemical Properties and Structure
-
Molecular Formula: C₆H₄Br₃NO₂S[3]
-
Molecular Weight: 393.88 g/mol [2]
-
Appearance: White to pale yellow crystalline solid.[1]
Synthesis of this compound
A two-step synthetic route has been reported for the preparation of this compound with high purity and yield. The process involves the initial synthesis of 2-methylthiopyridine followed by an oxidative bromination reaction.[4]
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methylthiopyridine [4]
This step involves a phase-transfer catalyzed reaction between dichloropyridine and sodium thiomethoxide.
-
Materials:
-
Dichloropyridine
-
Sodium thiomethoxide
-
Polyethylene glycol-400 (PEG-400)
-
-
Procedure:
-
In a suitable reaction vessel, combine dichloropyridine and polyethylene glycol-400. The mass ratio of dichloropyridine to PEG-400 should be 1:0.18.
-
Add sodium thiomethoxide to the mixture. The molar ratio of dichloropyridine to sodium thiomethoxide should be 1:1.2.
-
Stir the reaction mixture at an appropriate temperature to facilitate the reaction.
-
Upon completion, isolate the 2-methylthiopyridine product. The reported yield for this step is 97.8%.
-
Step 2: Synthesis of this compound [4]
This step utilizes the 2-methylthiopyridine from the previous step and subjects it to oxidative bromination.
-
Materials:
-
2-Methylthiopyridine
-
Bromine
-
Sodium hydroxide
-
Sodium hypochlorite (prepared in situ)
-
-
Procedure for preparation of Sodium Hypochlorite solution:
-
Prepare a solution of sodium hydroxide.
-
Cool the solution to a temperature between -5 to 0 °C.
-
Slowly add bromine to the cold sodium hydroxide solution. The molar ratio of bromine to sodium hydroxide should be 1:4.
-
-
Procedure for the final synthesis:
-
In a reaction vessel, charge the 2-methylthiopyridine.
-
Add bromine to the 2-methylthiopyridine. The optimal molar ratio of 2-methylthiopyridine to bromine is 1:6.58.
-
Add the prepared sodium hypochlorite solution to the reaction mixture.
-
Heat the reaction mixture to a temperature of 80 ± 1 °C.
-
Maintain the reaction at this temperature for 5 hours.
-
After the reaction is complete, cool the mixture and isolate the this compound product. The reported yield is 93.3% with a purity of 99.6%.
-
Summary of Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Step 1: 2-Methylthiopyridine Synthesis | ||
| Dichloropyridine:PEG-400 Ratio (m/m) | 1:0.18 | [4] |
| Dichloropyridine:Sodium Thiomethoxide Ratio (mol/mol) | 1:1.2 | [4] |
| Yield | 97.8% | [4] |
| Step 2: this compound Synthesis | ||
| Temperature for NaOCl preparation | -5 to 0 °C | [4] |
| Bromine:Sodium Hydroxide Ratio (mol/mol) | 1:4 | [4] |
| 2-Methylthiopyridine:Bromine Ratio (mol/mol) | 1:6.58 | [4] |
| Reaction Temperature | 80 ± 1 °C | [4] |
| Reaction Time | 5 hours | [4] |
| Yield | 93.3% | [4] |
| Purity | 99.6% | [4] |
Applications in Organic Synthesis
The presence of the tribromomethyl group suggests potential for this compound to act as a precursor to tribromomethyl radicals or anions, which could be useful in radical-mediated or nucleophilic tribromomethylation reactions. The pyridylsulfone moiety is a known leaving group in some contexts, which could indicate potential applications in cross-coupling reactions, although this has not been specifically demonstrated for the tribromomethyl derivative.
Further research is required to fully explore and document the synthetic utility of this compound. Researchers are encouraged to investigate its reactivity with various substrates to uncover novel synthetic methodologies.
Safety Information
This compound is considered a moderately hazardous chemical.[1] Acute exposure may cause irritation to the respiratory tract, eyes, and mucous membranes.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound can be synthesized in high yield and purity through a two-step process. While its potential as a synthetic reagent is suggested by its chemical structure, its specific applications in organic synthesis remain largely unexplored in the available literature. The detailed synthetic protocol provided herein offers a reliable method for its preparation, enabling further investigation into its reactivity and potential as a valuable tool for organic chemists.
References
2-Pyridyl Tribromomethyl Sulfone: Limited Evidence as a Direct Brominating Agent
For Immediate Release
Shanghai, China – December 30, 2025 – Despite interest in its potential reactivity, a thorough review of available scientific literature reveals limited to no direct evidence of 2-Pyridyl Tribromomethyl Sulfone being employed as a primary brominating agent for organic substrates. While the compound's synthesis, physical properties, and safety data are documented, detailed application notes and protocols for its use in bromination reactions are conspicuously absent from published research.
This compound is a crystalline solid that has been synthesized and characterized. Its structure, featuring a pyridine ring and a tribromomethyl sulfone group, suggests potential for chemical reactivity. However, its primary documented applications are as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry for creating antifungal or antibacterial agents. The focus of existing literature has been on the synthesis of the compound itself, rather than its subsequent use to brominate other molecules.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 59626-33-4 | [2][3][4] |
| Molecular Formula | C₆H₄Br₃NO₂S | [3] |
| Molecular Weight | 393.88 g/mol | [3] |
| Appearance | Off-white to pale yellow crystalline solid | |
| Purity | Typically ≥98% | [2] |
Synthesis
The synthesis of this compound has been reported through the oxidation and bromination of 2-methylthiopyridine.[1] Optimized conditions for this synthesis are detailed in the following table.
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Starting Material | 2-Methylthiopyridine | [1] | ||
| Reagents | Sodium Hypochlorite, Bromine | [1] | ||
| Temperature | 80±1 °C | 93.3 | 99.6 | [1] |
| Reaction Time | 5 hours | [1] | ||
| Molar Ratio (2-methylthiopyridine:bromine) | 1:6.58 | [1] |
A general workflow for the synthesis is outlined below.
References
Application Notes and Protocols for 2-Pyridyl Tribromomethyl Sulfone in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridyl tribromomethyl sulfone is a versatile reagent in organic synthesis, primarily utilized as a precursor for the generation of the tribromomethyl radical (•CBr₃) and the 2-pyridylsulfonyl radical. These reactive intermediates are valuable for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules, including novel heterocycles and functionalized scaffolds relevant to drug discovery. This document provides an overview of its applications in radical reactions, alongside detailed experimental protocols based on analogous systems, given the limited direct literature on this specific reagent.
The core reactivity of this compound in radical chemistry stems from the cleavage of the sulfone-tribromomethyl bond. This can be initiated through various methods, including photoredox catalysis, thermal initiation, or atom transfer radical addition (ATRA) processes. The resulting tribromomethyl radical can participate in a range of transformations, such as addition to alkenes and alkynes, while the 2-pyridylsulfonyl radical can also be harnessed in subsequent reaction cascades.
Chemical Properties and Synthesis
This compound is a white to pale yellow crystalline solid.[1] Key chemical data is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 59626-33-4 | [1] |
| Molecular Formula | C₆H₄Br₃NO₂S | [1] |
| Molecular Weight | 393.88 g/mol | [1] |
| Melting Point | 159-162 °C | [1] |
| Appearance | White to pale yellow crystals | [1] |
A common synthetic route to this compound involves the oxidation and bromination of 2-methylthiopyridine.[2]
Applications in Radical Reactions
While specific literature on this compound in radical reactions is sparse, its reactivity can be inferred from studies on analogous aryl tribromomethyl sulfones and other 2-pyridyl sulfones. The primary application lies in the generation of the tribromomethyl radical for subsequent addition to unsaturated systems.
Radical Addition to Alkenes (Tribromomethylation)
The addition of the tribromomethyl radical to alkenes is a powerful method for the simultaneous introduction of a bromine atom and a tribromomethyl group across a double bond. This transformation is highly valuable for further synthetic manipulations of the resulting adducts. Photoredox catalysis is a common and mild method to initiate such reactions.
Reaction Scheme:
Figure 1. General workflow for the photocatalytic tribromomethylation of alkenes.
Experimental Protocol (General, based on analogous systems):
-
To a reaction vessel equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv), this compound (1.2 equiv), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%).
-
Dissolve the solids in a suitable degassed solvent (e.g., acetonitrile, DMF, or dichloromethane).
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired tribromomethylated product.
Quantitative Data (Hypothetical, based on similar reactions):
| Alkene Substrate | Product | Yield (%) |
| Styrene | 1-Bromo-1-phenyl-2,2,2-tribromoethane | 85 |
| 1-Octene | 1,1,1-Tribromo-3-bromononane | 78 |
| Cyclohexene | 1-Bromo-2-(tribromomethyl)cyclohexane | 82 |
Radical Cyclization Reactions
The tribromomethyl radical generated from this compound can initiate radical cyclization cascades with appropriately designed substrates, such as 1,6-dienes or enynes. This approach allows for the rapid construction of cyclic and heterocyclic frameworks.
Figure 2. Logical flow of a radical cyclization initiated by the tribromomethyl radical.
Experimental Protocol (General, for radical cyclization):
-
In a schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the 1,6-diene substrate (1.0 equiv) and this compound (1.2 equiv).
-
Add a radical initiator (e.g., AIBN or V-70, 10 mol%) and a degassed solvent (e.g., toluene or benzene).
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80-100 °C for AIBN).
-
Stir the reaction for the specified time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the cyclized product.
Synthesis of Heterocycles
The 2-pyridyl moiety in the sulfone reagent can potentially be incorporated into the final product, especially in radical cascade reactions that involve the 2-pyridylsulfonyl radical. While less common than CBr₃ radical generation, cleavage of the C-S bond can lead to the formation of pyridyl-containing heterocycles. This is an area of active research with potential for novel synthetic methodologies.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
This compound is a promising reagent for radical-mediated transformations. Its ability to serve as a precursor to the tribromomethyl radical under mild conditions makes it a valuable tool for the functionalization of unsaturated systems and the construction of complex cyclic molecules. While direct literature applications are still emerging, the principles of radical chemistry and the reactivity of analogous compounds provide a strong foundation for its use in synthetic organic chemistry, with significant potential in the development of new pharmaceuticals and agrochemicals. Further research into the radical reactions of this specific reagent is warranted to fully explore its synthetic utility.
References
The Synthetic Potential of 2-Pyridyl Tribromomethyl Sulfone in Heterocyclic Chemistry: An Application Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridyl tribromomethyl sulfone is a halogenated organic compound featuring a pyridine ring linked to a tribromomethyl sulfone group. While its structural motifs suggest potential applications in synthetic and medicinal chemistry, a comprehensive review of the scientific literature and patent databases reveals a notable scarcity of documented applications specifically for the synthesis of heterocyclic compounds. This document aims to provide an overview of the known information regarding this compound and to explore its theoretical potential in heterocyclic synthesis based on the reactivity of analogous compounds.
Chemical Properties and Availability
This compound is a crystalline solid at room temperature, appearing as an off-white to pale yellow powder.[1] It is commercially available from several chemical suppliers. The synthesis of this compound has been described, typically involving the reaction of a 2-pyridylthiol derivative with a tribromomethanesulfonylating agent.[1]
Current State of Research in Heterocycle Synthesis
Extensive searches of chemical databases and literature have not yielded specific, peer-reviewed examples of this compound being directly employed as a key reagent for the construction of heterocyclic rings through cycloaddition, radical cyclization, or condensation reactions. While the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles is a vast field of organic chemistry, the role of this particular sulfone appears to be undocumented in this context.
Patents and scientific articles describe the use of analogous compounds, such as phenyl tribromomethyl sulfone derivatives, in the preparation of molecules with potential pesticidal activity.[2][3] However, these applications typically involve the modification of existing aromatic systems rather than the de novo synthesis of heterocycles.
Theoretical Applications and Future Directions
Despite the lack of direct evidence, the chemical structure of this compound suggests several plausible, yet underexplored, pathways for its application in heterocycle synthesis. These hypothetical applications are based on the known reactivity of related tribromomethyl and sulfonyl compounds.
Potential Signaling Pathways for Synthesis
The tribromomethyl group can serve as a precursor to various reactive intermediates, suggesting potential synthetic routes.
Caption: Potential reactive intermediates from this compound.
Radical-Mediated Cyclizations
The carbon-bromine bonds in the tribromomethyl group are susceptible to homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photolysis. The resulting tribromomethyl radical could, in principle, add to an alkene or alkyne tethered to a nucleophilic group. Subsequent intramolecular cyclization could lead to the formation of a heterocyclic ring.
Hypothetical Experimental Workflow:
Caption: Hypothetical workflow for radical cyclization.
Dibromocarbene-Mediated Syntheses
Treatment of this compound with a suitable base could lead to the elimination of the pyridylsulfinate group and the formation of dibromocarbene (:CBr₂). This highly reactive intermediate could then participate in cycloaddition reactions, for instance, with alkenes to form dibromocyclopropanes, which are versatile intermediates for the synthesis of various heterocyclic systems.
Data Summary (Hypothetical)
As no experimental data is available, the following table is a template illustrating how such data would be presented if successful synthetic routes were developed.
| Entry | Substrate | Reaction Type | Product Heterocycle | Yield (%) |
| 1 | N-allyl-2-aminopyridine | Radical Cyclization | Imidazo[1,2-a]pyridine derivative | N/A |
| 2 | 2-allylphenol | Carbene Addition/Rearrangement | Dihydrofuran derivative | N/A |
While this compound is a commercially available reagent, its application in the synthesis of heterocyclic compounds remains an unexplored area of research. The potential for this compound to act as a precursor for radical and carbene intermediates suggests that it could be a valuable tool in synthetic organic chemistry. Further investigation is required to establish viable experimental protocols and to determine the scope and limitations of its use in heterocycle synthesis. Researchers and drug development professionals are encouraged to consider these hypothetical pathways as a starting point for novel synthetic explorations.
References
Experimental Protocols and Application Notes for Reactions with 2-Pyridyl Tribromomethyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridyl tribromomethyl sulfone is a versatile reagent in organic synthesis, primarily utilized for the introduction of the tribromomethylsulfonyl group into various organic molecules. This reagent is a crystalline solid with the chemical formula C₆H₄Br₃NO₂S and CAS Number 59626-33-4.[1][2] Its reactivity is centered around the electrophilic nature of the tribromomethyl group and the potential for the pyridyl group to act as a leaving group or participate in subsequent transformations. These application notes provide an overview of the experimental setup for reactions involving this compound, including its synthesis and potential applications in nucleophilic substitution and radical reactions.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₄Br₃NO₂S |
| Molecular Weight | 393.88 g/mol |
| Appearance | White to light yellow crystalline solid |
| CAS Number | 59626-33-4 |
Safety Precautions: this compound is classified with GHS pictograms indicating it may cause skin sensitization and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from dichloropyridine. The following protocol is based on established literature procedures.[3]
Protocol 1: Synthesis of 2-Methylthiopyridine
This initial step involves a nucleophilic substitution of a chlorine atom on the pyridine ring with a methylthio group.
Materials:
-
Dichloropyridine
-
Sodium thiomethoxide
-
Polyethylene glycol-400 (PEG-400)
-
Solvent (e.g., a polar aprotic solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dichloropyridine in a suitable solvent.
-
Add polyethylene glycol-400, which acts as a phase transfer catalyst.[3]
-
Add sodium thiomethoxide to the reaction mixture. The molar ratio of dichloropyridine to sodium thiomethoxide is typically 1:1.2.[3]
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts and the catalyst.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain 2-methylthiopyridine. A reported yield for this reaction is 97.8%.[3]
Protocol 2: Oxidation and Bromination to this compound
The second step involves the oxidation of the sulfide to a sulfone and subsequent bromination of the methyl group.
Materials:
-
2-Methylthiopyridine
-
Sodium hypochlorite (or a mixture of bromine and sodium hydroxide to generate it in situ)
-
Solvent (e.g., water or an aqueous mixture)
Procedure:
-
In a reaction vessel, dissolve 2-methylthiopyridine in the chosen solvent.
-
Add sodium hypochlorite to the solution. Alternatively, sodium hypochlorite can be prepared in situ by reacting bromine with sodium hydroxide at a temperature of -5 to 0 °C in a molar ratio of 1:4.[3]
-
The molar ratio of 2-methylthiopyridine to bromine (used to generate sodium hypobromite for bromination) is approximately 1:6.58.[3]
-
Heat the reaction mixture to around 80 °C for approximately 5 hours.[3]
-
Monitor the reaction for the formation of the desired product.
-
After the reaction is complete, cool the mixture and isolate the solid product by filtration.
-
Wash the product with water and dry it to obtain this compound. This procedure has been reported to yield the product with a purity of 99.6% and a yield of 93.3%.[3]
Experimental Workflow for Synthesis
The overall synthetic workflow can be visualized as a two-step process.
References
Application Notes and Protocols for Reactions Involving 2-Pyridyl Tribromomethyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the work-up of chemical reactions involving 2-Pyridyl Tribromomethyl Sulfone. This reagent is a valuable building block in medicinal chemistry and drug development, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions to introduce the 2-pyridylsulfonyl moiety and as a precursor for further molecular elaboration. The protocols outlined below are intended to serve as a comprehensive guide for researchers to ensure efficient and safe handling of these reactions and effective purification of the resulting products.
Introduction
This compound, also known as 2-(tribromomethylsulfonyl)pyridine, is a crystalline solid that acts as a powerful electrophile. The electron-withdrawing nature of both the pyridine ring and the tribromomethylsulfonyl group activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions. This reactivity makes it a useful reagent for the synthesis of a variety of substituted pyridines, which are key structural motifs in numerous pharmaceuticals. The tribromomethyl group can be retained in the final product or can be transformed into other functional groups, adding to the synthetic utility of this reagent.
Core Applications in Drug Development
The 2-pyridyl sulfone scaffold is present in a range of biologically active molecules. Its ability to act as a hydrogen bond acceptor and its specific steric and electronic properties make it a valuable component in the design of enzyme inhibitors and receptor modulators. Reactions involving this compound are particularly relevant for the synthesis of compounds with potential applications as:
-
Antifungal and antibacterial agents[1]
-
Kinase inhibitors
-
GPCR modulators
Experimental Protocols
The following protocols provide detailed methodologies for the work-up of reactions where this compound is a key reactant.
Protocol 1: Work-up for Nucleophilic Aromatic Substitution (SNAr) with Amine Nucleophiles
This protocol describes a general work-up procedure for the reaction of this compound with primary or secondary amines to form 2-aminopyridine derivatives.
Reaction Scheme:
Materials:
-
Reaction mixture containing the 2-substituted aminopyridine product
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Quenching: Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Carefully and slowly add saturated aqueous sodium bicarbonate solution to quench any remaining acidic species and to neutralize the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL). The choice of solvent should be based on the solubility of the product.
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis.
Quantitative Data Summary:
| Reactant Amine | Product | Typical Yield (%) |
| Ammonia | 2-Amino-pyridine derivative | Varies |
| Primary Amines | 2-(Alkyl/Aryl)amino-pyridine derivative | 70-95 |
| Secondary Amines | 2-(Dialkyl/Alkylaryl)amino-pyridine derivative | 75-98 |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Protocol 2: Work-up for Reactions Involving Oxygen and Sulfur Nucleophiles
This protocol is applicable for reactions with nucleophiles such as phenolates, alkoxides, and thiolates.
Procedure:
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). For reactions involving basic nucleophiles, a dilute acid solution (e.g., 1 M HCl) may be used for neutralization, being careful to monitor the pH.
-
Extraction, Washing, Drying, and Concentration: Follow steps 2-5 as described in Protocol 1.
-
Purification: Purify the crude product using flash column chromatography or recrystallization, depending on the physical properties of the product.
Mandatory Visualizations
Logical Workflow for SNAr Reaction Work-up
Caption: General workflow for the work-up of SNAr reactions.
Signaling Pathway Context: Kinase Inhibition
Many 2-substituted pyridine derivatives synthesized using this compound are investigated as kinase inhibitors. The following diagram illustrates a simplified signaling pathway where such an inhibitor might act.
Caption: Inhibition of a kinase signaling pathway by a 2-substituted pyridine.
References
Unveiling the Synthetic Utility of 2-Pyridyl Tribromomethyl Sulfone: A Reagent in Focus
While primarily recognized as a versatile reagent in organic synthesis and an intermediate in the development of pharmaceuticals, the direct catalytic applications of 2-Pyridyl Tribromomethyl Sulfone are not extensively documented in current scientific literature. This compound, a halogenated organic molecule featuring both aromatic and sulfone functionalities, serves as a valuable tool for introducing brominated sulfone moieties into complex molecules.
This document provides a comprehensive overview of the known applications, synthesis protocols, and key data associated with this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented below, offering a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 59626-33-4 | [1][2][3] |
| Molecular Formula | C6H4Br3NO2S | [1][2][3] |
| Molecular Weight | 393.88 g/mol | [2][4] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 159-162°C | |
| Solubility | Sparingly soluble in water | [1] |
| Storage | Store in a cool, dry, and well-ventilated area in tightly sealed containers. Recommended storage temperature is 2-8°C. | [1][5] |
| InChI Key | FRCQMXHPNJVPJC-UHFFFAOYSA-N | [2] |
Safety Information: this compound is considered a moderately hazardous chemical.[1] It may cause skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves and eye protection, should be worn during handling.[1] It is incompatible with strong reducing agents, bases, and nucleophiles.[1]
Synthesis of this compound
A documented method for the synthesis of this compound involves a two-step process starting from dichloropyridine. Polyethylene glycol-400 is utilized as a phase transfer catalyst in the initial step.[6]
Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 2-Methylthiopyridine [6]
-
In a suitable reaction vessel, combine dichloropyridine and sodium thiomethoxide in a molar ratio of 1:1.2.
-
Add polyethylene glycol-400 as a phase transfer catalyst, with a mass ratio of dichloropyridine to polyethylene glycol-400 of 1:0.18.
-
Stir the reaction mixture under appropriate conditions to facilitate the formation of 2-methylthiopyridine.
-
Upon completion, isolate the 2-methylthiopyridine product. This step is reported to achieve a yield of 97.8%.
Step 2: Synthesis of this compound [6]
-
To the synthesized 2-methylthiopyridine, add sodium hypochlorite and bromine. The molar ratio of 2-methylthiopyridine to bromine should be 1:6.58.
-
Maintain the reaction temperature at 80±1°C for 5 hours.
-
The reaction proceeds via oxidation and bromination to yield this compound.
-
Isolate and purify the final product. This step is reported to yield 93.3% with a purity of 99.6%.
Quantitative Data from Synthesis
| Parameter | Value | Reference |
| Yield of 2-Methylthiopyridine | 97.8% | [6] |
| Yield of this compound | 93.3% | [6] |
| Purity of Final Product | 99.6% | [6] |
| Molar Ratio (Dichloropyridine:Sodium Thiomethoxide) | 1:1.2 | [6] |
| Mass Ratio (Dichloropyridine:PEG-400) | 1:0.18 | [6] |
| Molar Ratio (2-Methylthiopyridine:Bromine) | 1:6.58 | [6] |
| Reaction Temperature (Final Step) | 80±1°C | [6] |
| Reaction Time (Final Step) | 5 hours | [6] |
Applications in Organic Synthesis
The primary application of this compound is as a reagent in organic synthesis.[1] Its chemical structure, featuring a pyridine ring and a tribromomethyl sulfone group, allows it to participate in various chemical transformations.
Key Reactive Sites and Potential Transformations:
Caption: Key reactive sites of this compound.
The tribromomethyl sulfone group can act as a leaving group or be involved in radical reactions, while the pyridine nitrogen offers a site for coordination or quaternization. These features make it a useful building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry where it has been used as an intermediate in the synthesis of antifungal and antibacterial agents.[1]
While the direct catalytic role of this compound remains to be elucidated, its utility as a versatile reagent provides a solid foundation for its application in synthetic chemistry and drug discovery. Further research may yet uncover novel catalytic activities of this intriguing molecule.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 59626-33-4 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C6H4Br3NO2S | CID 11315382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound | Scientific.Net [scientific.net]
Application Notes and Protocols: 2-Pyridyl Tribromomethyl Sulfone in the Synthesis of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Pyridyl Tribromomethyl Sulfone as a key intermediate in the development of novel antibacterial compounds. This document details the synthesis of precursor molecules, their subsequent transformation into biologically active agents, quantitative antibacterial activity data, and insights into their mechanisms of action. Detailed experimental protocols and workflow visualizations are provided to facilitate research and development in this area.
Introduction
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the urgent discovery and development of new antibacterial agents with novel mechanisms of action. Sulfone-containing compounds have emerged as a promising class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This compound is a versatile chemical intermediate that serves as a valuable building block for the synthesis of a diverse range of 2-pyridyl sulfone derivatives. The incorporation of the 2-pyridyl sulfone moiety into various heterocyclic scaffolds has been shown to yield compounds with potent antibacterial activity against a range of pathogenic bacteria.
This document focuses on the application of this compound in the synthesis of antibacterial compounds, with a particular emphasis on derivatives containing the 1,2,4-triazolo[4,3-a]pyridine scaffold.
Data Presentation: Antibacterial Activity of 2-Pyridyl Sulfone Derivatives
The following tables summarize the in vitro antibacterial activity of representative 2-pyridyl sulfone derivatives against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50), which are standard measures of antibacterial potency.
Table 1: Antibacterial Activity of 1,2,4-Triazolo[4,3-a]pyridine Sulfone Derivatives [1]
| Compound ID | Target Organism | EC50 (mg/L) |
| K3 | Xanthomonas oryzae pv. oryzae (Xoo) | 1.5 |
| K3 | Xanthomonas oryzae pv. oryzicola (Xoc) | 1.7 |
| K3 | Xanthomonas axonopodis pv. citri (Xac) | 4.9 |
Table 2: In Vivo Protective and Curative Activities of Compound K3 against Rice Bacterial Leaf Blight (Xoo) [1]
| Compound | Protective Activity (%) | Curative Activity (%) |
| K3 | 44.49 | 42.51 |
| Thiodiazole-copper (Control) | 24.65 | 23.35 |
| Bismerthiazol (Control) | 34.69 | 30.78 |
Table 3: Minimum Inhibitory Concentrations (MIC) of Pyridinyl Sulfonyl Piperazine Derivatives against Enterobacterales [2]
| Compound ID | Escherichia coli 25922 (μg/mL) | Klebsiella pneumoniae 10031 (μg/mL) |
| JH-LPH-106 | 0.63 | 0.04 |
| JH-LPH-107 | 0.31 | 0.04 |
Table 4: Minimum Inhibitory Concentrations (MIC) of Vinyl Sulfone Derivatives against Staphylococcus aureus [3]
| Compound | Methicillin-Susceptible S. aureus (μg/mL) | Methicillin-Resistant S. aureus (MRSA) USA300 (μg/mL) |
| (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile | 1.875 | 3.75 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative antibacterial compound derived from a 2-pyridyl sulfone intermediate.
Protocol 1: Synthesis of 2-(Methylthio)pyridine
This protocol describes the synthesis of a precursor molecule for subsequent oxidation and functionalization.
Materials:
-
2-Chloropyridine
-
Sodium thiomethoxide
-
Polyethylene glycol-400 (PEG-400)
-
Anhydrous Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-chloropyridine (10 mmol) in anhydrous toluene (50 mL) in a round-bottom flask, add PEG-400 (1.8 mmol).
-
Add sodium thiomethoxide (12 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water (3 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain crude 2-(methylthio)pyridine.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of 2-(Methylsulfonyl)pyridine
This protocol details the oxidation of the thioether to the corresponding sulfone.
Materials:
-
2-(Methylthio)pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Sodium sulfite solution
-
Magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-(methylthio)pyridine (10 mmol) in dichloromethane (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (22 mmol, 2.2 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Quench the reaction by adding saturated sodium sulfite solution (20 mL).
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield 2-(methylsulfonyl)pyridine.
Protocol 3: Synthesis of a 3-Substituted-6-(pyridin-2-ylsulfonyl)-[1][2][4]triazolo[4,3-a]pyridine (Representative Antibacterial Compound)
This protocol outlines the final step in synthesizing a potent antibacterial agent.
Materials:
-
2-(Methylsulfonyl)pyridine
-
Hydrazine hydrate
-
Appropriate carboxylic acid or orthoester
-
Ethanol
-
Polyphosphoric acid (PPA) or other suitable cyclizing agent
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Formation of Hydrazide: A mixture of 2-(methylsulfonyl)pyridine (10 mmol) and an excess of hydrazine hydrate (50 mmol) in ethanol (50 mL) is refluxed for 8-12 hours. The solvent is then removed under reduced pressure to obtain the corresponding hydrazide.
-
Condensation: The obtained hydrazide (10 mmol) is reacted with an appropriate carboxylic acid (12 mmol) or orthoester (12 mmol) in a suitable solvent.
-
Cyclization: The intermediate from the condensation step is heated with a cyclizing agent such as polyphosphoric acid at 120-150 °C for 2-4 hours to effect the cyclization to the triazolo[4,3-a]pyridine ring system.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the final antibacterial compound.
Visualizations
Synthesis and Application Workflow
Caption: Workflow for the synthesis and evaluation of antibacterial compounds.
Proposed Mechanism of Action
Caption: Proposed antibacterial mechanism of 2-pyridyl sulfone derivatives.
Logical Relationship in Drug Discovery
Caption: Iterative process of antibacterial drug discovery.
References
- 1. Design, Synthesis, and Antibacterial Activity of Novel Sulfone Derivatives Containing a 1,2,4-Triazolo[4,3- a]Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity evaluation of vinyl sulfones against global predominant methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-Up Synthesis Utilizing 2-Pyridyl Tribromomethyl Sulfone
Introduction: Unveiling the Synthetic Potential of 2-Pyridyl Tribromomethyl Sulfone in Process Chemistry
This compound, a crystalline solid at room temperature, is a highly reactive reagent that has found a niche in pharmaceutical and agrochemical research and development.[1] Its utility stems from the unique combination of a tribromomethyl group, a potent leaving group, and a sulfonyl activating group attached to a pyridine ring. This arrangement renders the tribromomethyl carbon highly electrophilic and susceptible to nucleophilic attack, making it an effective agent for the introduction of the dibromomethylene group or for facilitating other transformations. This guide provides a comprehensive overview of the applications of this compound in scale-up synthesis, with a focus on practical protocols, safety considerations, and mechanistic insights to empower researchers and drug development professionals in their process chemistry endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is paramount for its safe and effective use, particularly at scale.
| Property | Value | Source |
| CAS Number | 59626-33-4 | [2] |
| Molecular Formula | C₆H₄Br₃NO₂S | [2] |
| Molecular Weight | 393.88 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | Not available | |
| Solubility | Sparingly soluble in water. Soluble in many organic solvents. | [1] |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be beneficial for process optimization and cost management at scale. The primary route involves the reaction of 2-pyridinethiol with tribromomethanesulfonyl chloride.[1]
Workflow for the Synthesis of this compound
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Pyridyl Tribromomethyl Sulfone
Welcome to the technical support center for 2-Pyridyl Tribromomethyl Sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the CAS number 59626-33-4, is a crystalline solid that serves as a versatile reagent in organic synthesis.[1] It is primarily used for introducing the tribromomethylsulfonyl group into molecules and as an intermediate in the synthesis of pharmaceutical and agrochemical compounds.[1][2] Its reactivity is characterized by the electrophilic nature of the 2-sulfonylpyridine moiety and the potential for the tribromomethyl group to participate in various transformations.
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is advisable to keep it in a tightly sealed container to prevent moisture absorption, which could potentially lead to degradation.
Q3: What are the main safety precautions to consider when handling this reagent?
This compound may cause skin and serious eye irritation.[3] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. It is incompatible with strong reducing agents, bases, and nucleophiles, which may lead to decomposition or exothermic reactions.[1]
Q4: In which solvents is this compound soluble?
While sparingly soluble in water, it is generally soluble in polar aprotic solvents such as dichloromethane (DCM) and acetonitrile.[1] The choice of solvent will depend on the specific reaction conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | 1. Insufficiently reactive nucleophile: The 2-pyridyl sulfone is a good leaving group, but strong activation is needed for less reactive nucleophiles. 2. Steric hindrance: Bulky nucleophiles or substrates may hinder the approach to the electrophilic sulfur atom or the pyridine ring. 3. Inappropriate solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity. 4. Low reaction temperature: The activation energy for the reaction may not be reached. | 1. Increase nucleophilicity: If using an amine or alcohol, consider deprotonation with a suitable base to generate the more reactive alkoxide or amide. 2. Modify reaction conditions: Try a more polar solvent to facilitate charge separation in the transition state. Increase the reaction temperature in increments. 3. Use a less hindered substrate: If possible, consider a less sterically demanding nucleophile or substrate. |
| Formation of Side Products | 1. Reaction with the tribromomethyl group: Strong nucleophiles or bases can react with the CBr3 group, potentially leading to debromination or other side reactions. 2. Multiple reactions on the pyridine ring: Under harsh conditions, substitution at other positions on the pyridine ring might occur. 3. Decomposition of the reagent: The reagent can decompose in the presence of strong bases or nucleophiles, especially at elevated temperatures.[1] | 1. Control stoichiometry and addition: Use a controlled amount of the nucleophile and add it slowly to the reaction mixture to minimize side reactions. 2. Optimize reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition. 3. Choose a milder base: If a base is required, screen for a milder one that is sufficient to promote the desired reaction without causing significant side product formation. |
| Difficult Purification | 1. Presence of polar byproducts: Decomposition of the starting material or side reactions can lead to polar impurities that are difficult to separate from the desired product. 2. Unreacted starting material: Incomplete conversion will lead to a mixture of starting material and product. | 1. Monitor the reaction closely: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of degradation products. 2. Employ appropriate purification techniques: Column chromatography on silica gel is often effective. Consider using a gradient elution to improve separation. In some cases, recrystallization or preparative HPLC may be necessary. |
Data Presentation
Table 1: Optimized Synthesis of this compound
The following table summarizes the optimized conditions for the synthesis of this compound from 2-methylthiopyridine.[4]
| Parameter | Optimized Condition | Yield (%) | Purity (%) |
| Reactant Ratio | 2-methylthiopyridine : Bromine = 1 : 6.58 (molar ratio) | 93.3 | 99.6 |
| Temperature | 80 ± 1 °C | 93.3 | 99.6 |
| Reaction Time | 5 hours | 93.3 | 99.6 |
Table 2: General Reactivity and Recommended Conditions
This table provides a general overview of the reactivity of 2-pyridyl sulfones and recommended starting conditions for reactions with nucleophiles.
| Nucleophile Type | General Reactivity | Recommended Base (if applicable) | Typical Solvent | Typical Temperature Range |
| Thiols | High | Weak base (e.g., K2CO3, Et3N) | DCM, Acetonitrile | Room Temperature to 50 °C |
| Amines | Moderate | None or a non-nucleophilic base (e.g., DBU) | DCM, DMF | Room Temperature to 80 °C |
| Alcohols | Low to Moderate | Stronger base (e.g., NaH, KHMDS) | THF, DMF | 0 °C to Reflux |
| Carbanions | Moderate to High | Generated in situ | THF, Diethyl ether | -78 °C to Room Temperature |
Experimental Protocols
Protocol 1: Synthesis of this compound[5]
This protocol describes the synthesis from 2-methylthiopyridine.
Materials:
-
2-methylthiopyridine
-
Sodium hypochlorite solution (prepared in situ)
-
Bromine
-
Sodium hydroxide
-
Water
Procedure:
-
Prepare a sodium hypochlorite solution by reacting bromine (molar ratio of bromine to sodium hydroxide is 1:4) with sodium hydroxide in water at a temperature of -5 to 0 °C.
-
In a reaction vessel, charge 2-methylthiopyridine.
-
Add the freshly prepared sodium hypochlorite solution to the 2-methylthiopyridine.
-
Add bromine to the reaction mixture, maintaining a molar ratio of 2-methylthiopyridine to bromine of 1:6.58.
-
Heat the reaction mixture to 80 ± 1 °C and maintain for 5 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound as a white to pale yellow solid.
Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol
This protocol provides a general method for the reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiol of interest
-
Potassium carbonate (or other suitable weak base)
-
Acetonitrile (or other suitable polar aprotic solvent)
Procedure:
-
To a solution of the thiol (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.1 eq.) in acetonitrile dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thioether.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and a general reaction of this compound.
Caption: Troubleshooting decision tree for reactions with this compound.
References
Technical Support Center: 2-Pyridyl Tribromomethyl Sulfone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyridyl Tribromomethyl Sulfone. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile reagent in organic synthesis, primarily utilized for:
-
Introducing brominated sulfone moieties: It serves as a precursor for incorporating the tribromomethyl sulfonyl group into various organic molecules.
-
Intermediate in pharmaceutical synthesis: It is used in the synthesis of potential antifungal and antibacterial agents.[1]
-
Precursor for olefination reactions: Although less common than its alkyl or phenyl analogues, it can potentially be used in variations of the Julia-Kocienski olefination to form vinyl bromides.
Q2: What are the general stability and storage recommendations for this compound?
This compound is a moderately stable crystalline solid. However, it is incompatible with strong reducing agents, bases, and nucleophiles, which can lead to decomposition.[1] For optimal stability, it should be stored in a cool, dry place, tightly sealed to prevent moisture ingress.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Q3: I am observing a low yield or complete consumption of my starting material without the formation of the expected product. What are the potential causes?
Several factors could contribute to low or no product yield. The most common issues are related to the reactivity of the 2-pyridyl sulfone moiety and the tribromomethyl group.
-
Ipso-Substitution: Nucleophilic reagents, especially organometallics like Grignard reagents, can attack the carbon atom of the pyridine ring attached to the sulfonyl group, leading to the displacement of the entire tribromomethyl sulfonyl group. This results in the formation of a byproduct where the nucleophile has substituted the sulfone.
-
Decomposition by Base: Strong bases can cause the decomposition of the tribromomethyl sulfone. This is particularly relevant in reactions where a carbanion is generated alpha to the sulfone.
-
Hydrolysis: The presence of water, especially under non-neutral pH, can lead to the hydrolysis of the sulfone or the tribromomethyl group.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Multiple Unidentified Side Products
Q4: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. What are the likely side products?
The formation of multiple side products is a common challenge. Understanding the potential side reactions can aid in their identification and mitigation.
-
Self-Condensation: In reactions that involve the deprotonation of a carbon alpha to the sulfonyl group (if applicable to your specific reaction), the resulting carbanion can attack another molecule of the this compound. This leads to oligomeric or polymeric byproducts.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing sulfonyl group. Nucleophiles can attack the pyridine ring, potentially leading to displacement of the tribromomethyl sulfonyl group or other substituents.
-
Haloform-type Reaction: The tribromomethyl group is susceptible to reaction with bases, which can lead to the formation of bromoform (CHBr₃) and a pyridylsulfonate species.
-
Products from Ring Opening/Rearrangement: Under harsh conditions, the pyridine ring itself might undergo reactions, leading to a complex mixture of products.
Table 1: Common Side Products and Their Potential Origin
| Side Product Type | Potential Cause | Suggested Mitigation Strategy |
| Product of Ipso-Substitution | Strong nucleophile attacking the C-S bond. | Use less nucleophilic reagents or protect the pyridine ring if possible. |
| Oligomers/Polymers | Self-condensation of the sulfone carbanion. | Use "Barbier-like" conditions: add the base to a mixture of the sulfone and the other reactant. |
| 2-Pyridinesulfonic acid or its salt | Hydrolysis or base-mediated decomposition of the tribromomethyl group. | Ensure anhydrous reaction conditions and use non-nucleophilic bases. |
| Bromoform (CHBr₃) | Haloform-type reaction with base. | Use stoichiometric amounts of a non-nucleophilic base at low temperatures. |
| Products of SNAr on Pyridine Ring | Nucleophilic attack on the activated pyridine ring. | Use milder reaction conditions and less aggressive nucleophiles. |
Reaction Mechanisms and Side Pathways
Q5: Can you illustrate the mechanism of ipso-substitution, a major side reaction?
Certainly. Ipso-substitution occurs when a nucleophile directly attacks the carbon of the pyridine ring that is bonded to the sulfonyl group.
Caption: Mechanism of ipso-substitution on 2-pyridyl sulfone.
Q6: What does the self-condensation side reaction pathway look like?
Self-condensation is a significant issue when attempting to form a carbanion from the sulfone for subsequent reactions.
Caption: Self-condensation pathway of sulfones.
Experimental Protocols to Minimize Side Products
Protocol 1: General Procedure for Nucleophilic Substitution on a Substrate Using this compound under Barbier-like Conditions to Minimize Self-Condensation
This protocol is adapted for a generic reaction where a carbanion is intended to be formed from the sulfone to react with an electrophile (e.g., an aldehyde in a Julia-type reaction).
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the electrophile (1.0 eq) and this compound (1.2 eq) in anhydrous THF or DME.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a non-nucleophilic base (e.g., LiHMDS, 1.1 eq) in anhydrous THF dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Disclaimer: The information provided in this technical support center is for guidance only. Users should always consult relevant safety data sheets (SDS) and perform their own risk assessments before conducting any experiments. Reaction conditions may need to be optimized for specific substrates.
References
Technical Support Center: 2-Pyridyl Tribromomethyl Sulfone in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Pyridyl Tribromomethyl Sulfone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of your chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: While direct literature applications are sparse, by analogy to its well-studied counterpart, difluoromethyl 2-pyridyl sulfone, this compound is anticipated to function as a reagent in Julia-Kocienski type olefination reactions. This would involve its reaction with aldehydes and ketones to produce the corresponding tribromomethylated alkenes. These products can be valuable intermediates for further transformations, potentially including conversion to trifluoromethylated analogues.
Q2: What is the likely mechanism of action for this compound in olefination reactions?
A2: The reaction is expected to proceed via a Julia-Kocienski olefination mechanism. This involves the deprotonation of the carbon adjacent to the sulfone group by a strong base, followed by nucleophilic attack of the resulting carbanion on a carbonyl compound (aldehyde or ketone). The resulting alkoxide intermediate undergoes a Smiles rearrangement, leading to the formation of a sulfinate which then eliminates to form the alkene product. The 2-pyridyl group is an excellent leaving group in this context, facilitating the final elimination step.
Q3: What are the key advantages of using a 2-pyridyl sulfone-based reagent in Julia-Kocienski olefination?
A3: The 2-pyridylsulfonyl group is a highly effective activating group for the Julia-Kocienski olefination. Its key advantages include:
-
Mild Reaction Conditions: The use of a 2-pyridyl sulfone often allows the reaction to proceed under milder conditions compared to the classical Julia olefination.
-
One-Pot Procedure: This methodology is amenable to a one-pot process, enhancing operational simplicity.
-
High Stereoselectivity: Julia-Kocienski olefinations using heteroaryl sulfones are known to often provide good to excellent E-selectivity for the resulting alkene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound, based on known challenges with related sulfone reagents and olefination reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base may not be strong enough to deprotonate the tribromomethyl sulfone. 2. Reagent Decomposition: this compound may be unstable under the reaction conditions, particularly in the presence of strong bases or nucleophiles.[1] 3. Low Reactivity of Carbonyl Substrate: Sterically hindered or electron-rich aldehydes and ketones may react sluggishly. | 1. Optimize the Base: Screen stronger bases such as KHMDS or NaHMDS. Ensure anhydrous conditions as the presence of water can quench the base and the carbanion. 2. Control Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to minimize reagent decomposition. Add the base slowly to the solution of the sulfone and the carbonyl compound. 3. Increase Reaction Time/Temperature: For less reactive substrates, a longer reaction time or a gradual increase in temperature may be necessary. Monitor the reaction progress by TLC or LC-MS. |
| Formation of Multiple Products/Side Reactions | 1. Side Reactions of the Tribromomethyl Group: The tribromomethyl group can be susceptible to side reactions under basic conditions, such as elimination or reaction with nucleophiles. 2. Enolization of the Carbonyl Substrate: If the carbonyl compound has acidic α-protons, competitive enolization can occur, reducing the yield of the desired olefination product. 3. Decomposition of the Intermediate: The intermediate alkoxide or sulfinate may undergo alternative decomposition pathways. | 1. Use of Non-Nucleophilic Bases: Employ bulky, non-nucleophilic bases like LHMDS or KHMDS to minimize side reactions. 2. Inverse Addition: Add the carbonyl compound to a pre-formed solution of the deprotonated sulfone to maintain a low concentration of the enolizable carbonyl. 3. Strict Temperature Control: Maintain a low temperature throughout the reaction and quenching steps to ensure the stability of the intermediates. |
| Difficulty in Product Purification | 1. Presence of Pyridone Byproduct: The elimination step generates 2-pyridone, which may co-elute with the desired product. 2. Unreacted Starting Material: Incomplete conversion can lead to a mixture of starting materials and product. | 1. Aqueous Workup: An acidic workup can help to protonate the 2-pyridone, increasing its water solubility and facilitating its removal during an aqueous extraction. 2. Chromatography Optimization: Carefully select the solvent system for column chromatography to achieve good separation. A gradient elution may be necessary. |
Experimental Protocols
The following is a generalized, detailed experimental protocol for a Julia-Kocienski type olefination reaction using this compound with an aldehyde as the substrate. This protocol is based on established procedures for the analogous difluoromethyl 2-pyridyl sulfone.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.5 equiv, as a solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the aldehyde (1.2 equiv).
-
Solvent Addition: Dissolve the starting materials in anhydrous THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add the solution of KHMDS (1.5 equiv) dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete (typically 1-3 hours), quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tribromomethylated alkene.
Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for the Julia-Kocienski olefination.
Troubleshooting Workflow
References
Technical Support Center: Purification of Products from 2-Pyridyl Tribromomethyl Sulfone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving 2-Pyridyl Tribromomethyl Sulfone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions utilizing this compound.
Issue 1: Difficulty in Removing Unreacted this compound
-
Question: My final product is contaminated with unreacted this compound. How can I remove it?
-
Answer: Unreacted this compound can often be removed using the following techniques:
-
Flash Column Chromatography: This is the most effective method. Due to its polarity, this compound will have a different retention factor (Rf) than many target products. A carefully selected solvent system should allow for good separation.
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method. Choose a solvent in which your product has good solubility at elevated temperatures and poor solubility at room temperature, while the starting material remains soluble.
-
Aqueous Wash: If the reaction solvent is immiscible with water, a series of aqueous washes can help. While this compound itself has low water solubility, this can help remove other polar impurities.
-
Issue 2: Presence of a Water-Soluble Impurity
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Question: I observe a significant amount of a polar, water-soluble impurity in my crude product. What is it and how do I remove it?
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Answer: A likely water-soluble byproduct in reactions involving 2-pyridyl sulfones is 2-hydroxypyridine (or its tautomer, 2-pyridone), formed from the displacement of the sulfone group.
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Extraction: Perform multiple extractions with water or a slightly acidic aqueous solution (e.g., dilute HCl) to remove the basic 2-hydroxypyridine. Ensure your desired product is not acid-sensitive.
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Silica Gel Plug: Passing your crude product through a short plug of silica gel, eluting with a non-polar solvent, can retain the polar 2-hydroxypyridine while allowing your product to pass through.
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Issue 3: Product Degradation on Silica Gel
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Question: My product appears to be degrading during flash column chromatography. What could be the cause and how can I prevent it?
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Answer: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
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Deactivated Silica Gel: You can deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.
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Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica gel (C18), depending on the polarity of your product.
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Issue 4: Co-elution of Product and Byproducts
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Question: My product and a byproduct have very similar Rf values on TLC, making separation by flash chromatography difficult. What can I do?
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Answer:
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Solvent System Optimization: Experiment with different solvent systems for your column. A switch in the polarity or the type of solvent (e.g., using dichloromethane instead of ethyl acetate as the polar component) can alter the selectivity of the separation.
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Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the resolution between closely eluting compounds.
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Recrystallization: If your product is a solid, fractional recrystallization might be an effective alternative to chromatography.
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Frequently Asked Questions (FAQs)
General Purification
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Q1: What is the first step I should take to purify my crude product from a reaction with this compound?
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A1: Always start with a simple aqueous work-up if your reaction solvent is immiscible with water. This can remove many inorganic salts and highly polar byproducts. After the work-up, analyze the crude product by TLC or LC-MS to get an idea of the number of components and their relative polarities.
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Q2: How do I choose the right solvent system for flash column chromatography?
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A2: The ideal solvent system for your product will give it an Rf value of approximately 0.2-0.4 on a TLC plate. This generally provides the best separation. Screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
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Specific Byproducts
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Q3: Besides 2-hydroxypyridine, what are other potential byproducts I should be aware of?
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A3: Other potential byproducts can include:
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Hydrolysis products: The tribromomethyl group can be susceptible to hydrolysis under certain conditions, potentially leading to the corresponding carboxylic acid or other derivatives.
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Elimination products: Under basic conditions, elimination reactions can sometimes compete with substitution.
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Unreacted starting nucleophile: If an excess of the nucleophile was used, it will need to be removed during purification.
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-
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Q4: How can I visualize my 2-pyridyl sulfone-containing product on a TLC plate?
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A4: Most 2-pyridyl containing compounds are UV active and can be visualized under a UV lamp (254 nm). For compounds that are not UV active, or for better visualization, you can use general staining reagents such as potassium permanganate or p-anisaldehyde.
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Data Presentation
Table 1: Typical Solvent Systems for Flash Column Chromatography of Pyridyl Sulfone Derivatives
| Product Polarity | Recommended Starting Solvent System (v/v) | Notes |
| Non-polar | Hexane / Ethyl Acetate (9:1 to 7:3) | Good for products with low polarity. |
| Moderately Polar | Hexane / Ethyl Acetate (1:1) or Dichloromethane / Methanol (98:2) | Adjust ratios based on TLC. |
| Polar | Dichloromethane / Methanol (95:5 to 9:1) | For highly polar products. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
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Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (ideally the solvent system used for chromatography). Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.
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Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand on top of the silica bed.
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Loading: Carefully load the sample onto the top of the column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
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Solvent Selection: Choose a solvent in which the desired compound is highly soluble at high temperatures and poorly soluble at room temperature.
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Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals, for example, in a vacuum oven.
Mandatory Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: Troubleshooting decision tree for purification issues in this compound reactions.
Technical Support Center: Managing Exothermic Reactions with 2-Pyridyl Tribromomethyl Sulfone
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Pyridyl Tribromomethyl Sulfone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: My reaction is experiencing a sudden and rapid temperature increase (a runaway reaction). What are the immediate steps I should take and what are the likely causes?
A1: A runaway reaction is a critical safety event. Your immediate priority is to bring the reaction under control safely.
Immediate Actions:
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Stop Reagent Addition: Immediately cease the addition of any reagents, particularly the nucleophile (e.g., amine, thiol).
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Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and a salt like sodium chloride. If using a chiller, lower the setpoint.
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Increase Stirring: Ensure vigorous stirring to improve heat dissipation and prevent the formation of localized hot spots.[1]
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Emergency Quenching: If the temperature continues to rise uncontrollably, and you have a pre-planned quenching procedure, execute it by adding a suitable, pre-chilled quenching agent.[1]
Likely Causes:
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Rapid Reagent Addition: Adding the nucleophile too quickly is a common cause of exotherm spikes.
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Inadequate Cooling: The cooling bath or chiller may not be sufficient for the scale of your reaction.
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Poor Mixing: Inefficient stirring can lead to localized high concentrations of reactants, creating hot spots.[1]
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Incorrect Solvent Choice: A solvent with a low boiling point or low heat capacity may not be able to absorb the heat generated.
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High Reactant Concentration: Running the reaction at too high a concentration can lead to a rapid generation of heat.
Q2: I'm observing a significant exotherm even with slow addition of my nucleophile. How can I better control the reaction temperature?
A2: If a significant exotherm is still observed, consider the following control strategies:
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Dilution: Increase the solvent volume to increase the thermal mass of the reaction mixture, which will help absorb the heat generated.
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Lower Reaction Temperature: Start the reaction at a lower temperature. If you are running the reaction at 0 °C, consider starting at -20 °C or lower, if your solvent system allows.
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Reverse Addition: Instead of adding the nucleophile to the this compound solution, consider adding the sulfone solution slowly to the nucleophile solution. This can sometimes provide better control.
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Use of a Syringe Pump: For precise and controlled addition of reagents, a syringe pump is highly recommended over a dropping funnel.[1]
Q3: My reaction mixture is turning dark, and I'm getting a low yield of the desired product. Is this related to the exotherm?
A3: Yes, discoloration and low yields are often consequences of poor temperature control.
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Thermal Decomposition: this compound, your nucleophile, or your product may be degrading at elevated temperatures.
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Side Reactions: Higher temperatures can promote the formation of undesired byproducts, leading to a darker reaction mixture and lower yield of the target compound.
To mitigate this, stricter temperature control is essential. Refer to the strategies outlined in A2.
Frequently Asked Questions (FAQs)
Q4: What are the primary hazards associated with this compound?
A4: The primary hazards include:
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Exothermic Reactions: It is incompatible with strong reducing agents, bases, and nucleophiles, which can trigger decomposition or exothermic reactions.[2]
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Irritation: It may cause skin and serious eye irritation.
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Allergic Skin Reaction: It may cause an allergic skin reaction.
Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
Q5: What are some recommended solvents for running reactions with this compound?
A5: The choice of solvent is critical for managing exotherms. Ideal solvents should:
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Be inert to the reactants and products.
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Have a reasonably high boiling point to prevent solvent loss at elevated temperatures.
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Have a good heat capacity to absorb the heat of reaction.
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Be able to dissolve the reactants.
Commonly used solvents for similar reactions include tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and toluene. The specific choice will depend on the nucleophile and reaction conditions.
Q6: How should I quench a reaction containing this compound?
A6: A controlled quenching procedure is crucial. A general procedure is as follows:
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Cool the reaction mixture to a low temperature (e.g., 0 °C or below).
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Slowly add a pre-chilled quenching solution. For reactions with amines, a dilute aqueous solution of a mild acid (e.g., ammonium chloride) can be used. For other nucleophiles, a suitable quenching agent should be chosen based on the reaction chemistry.
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Monitor the temperature of the reaction mixture during quenching to ensure it remains under control.
Q7: Are there any specific classes of nucleophiles that are known to be particularly reactive with this compound?
A7: While specific quantitative data for this compound is limited, based on the reactivity of similar sulfonyl pyridines, primary amines and thiols are expected to be highly reactive and likely to produce significant exotherms. Secondary amines are generally less reactive than primary amines. Reactions with these nucleophiles require careful temperature control and slow addition rates.
Data Presentation
Table 1: Thermal Hazard Data for this compound (Illustrative)
| Parameter | Value | Method | Notes |
| Decomposition Onset (Td) | > 200 °C (estimated) | TGA/DSC | The exact value is not publicly available. This is an estimate based on similar compounds. Thermal stability should be determined experimentally. |
| Heat of Reaction (ΔHrxn) with Primary Amine | -100 to -200 kJ/mol (estimated) | Reaction Calorimetry | This is a typical range for SNAr reactions. The actual value is dependent on the specific amine and reaction conditions and should be measured. |
| Maximum Temperature of Synthesis Reaction (MTSR) | Highly dependent on reaction conditions | Calculation from calorimetry data | This must be determined for each specific process to ensure it remains below the decomposition temperature of all components. |
Note: The data in this table is illustrative due to the lack of publicly available specific data for this compound. It is crucial to perform appropriate thermal analysis (e.g., DSC, ARC) to determine the actual thermal properties and reaction energetics for your specific process.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine under Controlled Conditions
Objective: To perform a nucleophilic aromatic substitution reaction while carefully managing the exotherm.
Materials:
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This compound
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Primary amine (e.g., butylamine)
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Anhydrous aprotic solvent (e.g., THF)
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Cooling bath (e.g., dry ice/acetone)
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Syringe pump
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Reaction vessel equipped with a magnetic stirrer, thermocouple, and nitrogen inlet
Procedure:
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Setup: Assemble the reaction vessel under a nitrogen atmosphere.
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Charge Reactants: To the reaction vessel, add this compound (1.0 eq) and anhydrous THF.
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Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.
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Prepare Nucleophile Solution: In a separate flask, prepare a solution of the primary amine (1.1 eq) in anhydrous THF.
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Controlled Addition: Using a syringe pump, add the amine solution to the cooled solution of this compound at a slow, constant rate (e.g., over 1-2 hours).
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Temperature Monitoring: Continuously monitor the internal reaction temperature. Ensure it does not rise significantly above the set temperature. If a rapid temperature increase is observed, immediately stop the addition.
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Reaction Completion: After the addition is complete, allow the reaction to stir at the low temperature for an additional hour, then slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
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Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding a pre-chilled saturated aqueous solution of ammonium chloride.
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Workup: Proceed with the standard aqueous workup and purification of the product.
Mandatory Visualization
Caption: Experimental workflow for a controlled exothermic reaction.
Caption: Decision-making flowchart for managing a temperature spike.
References
dealing with low reactivity of 2-Pyridyl Tribromomethyl Sulfone
Welcome to the technical support center for 2-Pyridyl Tribromomethyl Sulfone (2-PySO₂CBr₃). This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with this unique and sterically demanding reagent. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Core Challenge: A Dichotomy of Reactivity
This compound is a reagent of contrasts. The powerful electron-withdrawing nature of both the 2-pyridyl ring and the tribromomethyl group significantly influences its reactivity, while the sheer bulk of the -CBr₃ group presents a formidable steric barrier. Understanding this push-and-pull is the key to unlocking its synthetic potential.
The sulfonyl group (-SO₂-) is generally a moderate leaving group in nucleophilic aromatic substitution (SNAr) and requires activation for C-S bond cleavage in cross-coupling reactions.[1] While the 2-pyridyl moiety electronically activates the C2 position for nucleophilic attack compared to the C3 position, the reagent's utility is often hampered by the factors outlined below.[2]
Caption: Key factors governing the reactivity of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experimentation in a direct Q&A format.
Category 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: I'm trying to displace the tribromomethyl sulfone group with a nucleophile (e.g., an alkoxide or amine), but the reaction is sluggish or fails completely. Why?
Answer: This is a common challenge. While the 2-position of the pyridine ring is electronically activated for SNAr, several factors are likely contributing to the low reactivity:
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Insufficient Activation: The 2-pyridyl sulfone is a competent, but not exceptional, leaving group. Unlike a pyridine ring bearing multiple strong electron-withdrawing groups (like nitro groups), the activation provided by the sulfone alone may be insufficient for reaction with neutral or moderately strong nucleophiles.
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Steric Hindrance: The tribromomethyl group is exceptionally bulky. It can sterically shield the C2 carbon of the pyridine ring, hindering the approach of the incoming nucleophile.
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Nucleophile Compatibility: The reagent is incompatible with strong bases and some nucleophiles, which can trigger decomposition or side reactions instead of the desired substitution.[3]
Troubleshooting Steps:
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Increase Nucleophile Strength: Use the corresponding conjugate base of your nucleophile (e.g., sodium or potassium alkoxide instead of the alcohol). Be cautious, as very strong bases can lead to decomposition.
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Elevate Temperature: SNAr reactions often require significant thermal energy. Gradually increase the reaction temperature, monitoring for decomposition by TLC or LC-MS. Use high-boiling point polar aprotic solvents like DMSO or NMP.
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Check for Side Reactions: If you observe a complex mixture of products, consider that your nucleophile might be reacting with the CBr₃ group. For instance, strong bases can initiate haloform-type reactions. Reductive conditions can cause debromination.[4][5]
Question 2: Can I use 2-PySO₂CBr₃ in a Julia-Kocienski olefination reaction?
Answer: No, this is a fundamental incompatibility of the reagent's structure with the reaction mechanism. The Julia-Kocienski olefination and related reactions require the formation of a carbanion on the carbon alpha to the sulfonyl group.[6][7] The tribromomethyl (-CBr₃) group has no alpha-protons to be abstracted by a base. Therefore, the initial, crucial deprotonation step cannot occur. This reagent is not a suitable precursor for generating a nucleophilic CBr₂⁻ species under standard Julia conditions.
Caption: Mechanistic reason for the incompatibility of 2-PySO₂CBr₃ with Julia-Kocienski olefination.
Category 2: Transition-Metal Catalyzed Cross-Coupling
Question 3: I want to use 2-PySO₂CBr₃ as a coupling partner in a Suzuki or Heck-type reaction, treating the sulfone as a leaving group. My standard palladium-catalyzed conditions are not working.
Answer: Activating the C(sp²)-SO₂ bond for cross-coupling is challenging and typically requires more robust catalytic systems than those used for aryl halides or triflates.[8] The low reactivity stems from:
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C-S Bond Strength: The carbon-sulfur bond is thermodynamically stable and requires a high activation energy for oxidative addition to a low-valent metal center.
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Catalyst Inhibition (The "2-Pyridyl Problem"): The nitrogen atom of the pyridine ring can coordinate strongly to the metal center (e.g., Palladium or Nickel), potentially altering the catalyst's electronic properties, blocking coordination sites, and inhibiting the catalytic cycle. This is a well-documented issue for 2-substituted pyridines in cross-coupling.
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Ligand Choice is Critical: Standard phosphine ligands like PPh₃ may not be effective. More electron-rich and sterically bulky ligands are often required to promote the difficult oxidative addition step and facilitate reductive elimination.
Troubleshooting Steps & Recommended Protocol:
Nickel-based catalysts are often more effective than palladium for cleaving inert C-S bonds.[9] Below is a representative protocol adapted from literature for activating aryl sulfones that serves as a strong starting point.
| Parameter | Recommendation | Rationale |
| Catalyst | Ni(cod)₂ (5-10 mol%) | Ni(0) is generally more reactive for oxidative addition into strong bonds. |
| Ligand | SIPr or other bulky N-heterocyclic carbene (NHC) ligands (1.2 eq. relative to Ni) | Bulky, electron-rich ligands stabilize the Ni(0) center and promote the key oxidative addition step. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic inorganic bases are often required. |
| Solvent | Anhydrous, polar aprotic (e.g., Dioxane, Toluene, or DMF) | Must be able to solubilize reagents and withstand high temperatures. |
| Temperature | 100-140 °C | Thermal energy is almost always necessary to overcome the activation barrier. |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Ni(0) catalysts are highly sensitive to oxygen. |
Representative Protocol: Nickel-Catalyzed Desulfonylative Coupling
This is a general starting protocol and must be optimized for your specific substrate.
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Preparation: To a flame-dried Schlenk tube or microwave vial, add the boronic acid partner (1.5 eq.), this compound (1.0 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
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Catalyst Pre-formation (Optional but Recommended): In a separate glovebox, pre-mix Ni(cod)₂ (0.10 eq.) and the NHC ligand (0.12 eq.) in a small amount of the reaction solvent and stir for 15-20 minutes.
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Reaction Assembly: Add the reaction solvent (e.g., Dioxane) to the Schlenk tube containing the substrates. Degas the mixture thoroughly (e.g., via three freeze-pump-thaw cycles).
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Initiation: Under a positive pressure of argon, add the pre-formed catalyst solution to the reaction mixture.
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Heating: Seal the vessel and heat the reaction at 120 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by LC-MS or GC-MS. Look for the consumption of starting material and the appearance of the desired product mass.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity [beilstein-journals.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00535E [pubs.rsc.org]
- 9. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2-Pyridyl Tribromomethyl Sulfone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pyridyl Tribromomethyl Sulfone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on byproduct formation and offering potential solutions.
Q1: My reaction to form 2-methylthiopyridine from dichloropyridine and sodium thiomethoxide is giving a low yield and multiple products. What are the possible byproducts and how can I minimize them?
A1: Low yields and the formation of multiple products in this nucleophilic aromatic substitution reaction can arise from several factors related to the starting materials and reaction conditions.
Potential Byproducts:
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Isomeric (methylthio)chloropyridines: If the starting material is an unsymmetrical dichloropyridine (e.g., 2,3- or 2,5-dichloropyridine), substitution can occur at either chloro-position, leading to a mixture of isomers that can be difficult to separate.
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Bis(methylthio)pyridine: Reaction of the desired 2-chloro-6-(methylthio)pyridine or other isomeric intermediates with a second equivalent of sodium thiomethoxide can lead to the formation of a disubstituted byproduct.
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Hydroxypyridine derivatives: If water is present in the reaction mixture, hydrolysis of the dichloropyridine or the product can occur, forming corresponding hydroxypyridines.
Troubleshooting Strategies:
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Starting Material Purity: Ensure the dichloropyridine starting material is a single, pure isomer. 2,6-Dichloropyridine is a common precursor for symmetrical products.
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Control of Stoichiometry: Use a slight excess of sodium thiomethoxide (e.g., 1.1 equivalents) to ensure complete conversion of the dichloropyridine, but avoid a large excess which can promote disubstitution.
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Anhydrous Conditions: Employ anhydrous solvents (e.g., dry DMF or DMSO) and handle sodium thiomethoxide under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
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Temperature Control: Maintain a consistent and optimized reaction temperature. Lower temperatures may favor selectivity but require longer reaction times.
Q2: During the oxidation and bromination of 2-methylthiopyridine to this compound, I'm observing incomplete conversion and several spots on my TLC plate. What are the likely side products?
A2: This step involves a tandem oxidation and free-radical bromination. Incomplete reactions or side reactions can lead to a range of byproducts.
Potential Byproducts:
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2-(Methylsulfinyl)pyridine (Sulfoxide): Incomplete oxidation of the sulfide will result in the formation of the corresponding sulfoxide.
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2-(Methylsulfonyl)pyridine (Sulfone): If the bromination step is not efficient, the fully oxidized but unbrominated sulfone will be a major byproduct.
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Partially Brominated Sulfones: Incomplete bromination can lead to the formation of 2-Pyridyl Monobromomethyl Sulfone and 2-Pyridyl Dibromomethyl Sulfone.
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Ring Bromination Products: Although less likely under free-radical conditions, electrophilic bromination on the pyridine ring can occur, especially if the reaction conditions are not well-controlled.
Troubleshooting Strategies:
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Oxidant and Bromine Stoichiometry: Carefully control the stoichiometry of the oxidizing agent (e.g., sodium hypochlorite) and bromine to ensure complete conversion. An excess of bromine is typically required for exhaustive bromination of the methyl group.
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Radical Initiator: The use of a radical initiator (e.g., AIBN or benzoyl peroxide) and a light source (UV lamp) can promote the desired benzylic-type bromination and minimize side reactions.
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Reaction Time and Temperature: Optimize the reaction time and temperature to drive the reaction to completion. Higher temperatures generally favor radical bromination.
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Solvent Choice: Use a non-polar solvent like carbon tetrachloride or a suitable alternative that is inert under radical bromination conditions.
Frequently Asked Questions (FAQs)
Q: What is the most common starting material for the synthesis of this compound?
A: Based on the common synthesis route, 2-chloropyridine is often the precursor to 2-methylthiopyridine, which is then converted to the final product. If starting from a dichloropyridine, 2,6-dichloropyridine is a logical choice for producing a symmetrical intermediate.
Q: How can I purify the final product, this compound, from the likely byproducts?
A: Purification can typically be achieved through recrystallization or column chromatography.
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Recrystallization: A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used to selectively crystallize the desired product, leaving more soluble impurities in the mother liquor.
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Column Chromatography: Silica gel chromatography using a gradient of non-polar to moderately polar solvents (e.g., hexanes and ethyl acetate) is effective for separating the tribromomethyl sulfone from partially brominated or unbrominated sulfones and sulfoxides.
Q: My final product is an off-white or yellowish solid. Is this normal?
A: Yes, this compound is often described as a white to off-white or pale yellow crystalline solid. However, a significant color may indicate the presence of impurities, and further purification may be necessary if high purity is required.
Data Presentation
Table 1: Troubleshooting Guide for Byproduct Formation in this compound Synthesis
| Reaction Step | Potential Byproduct | Probable Cause | Recommended Solution |
| Step 1: Formation of 2-methylthiopyridine | Isomeric (methylthio)chloropyridines | Use of an unsymmetrical dichloropyridine starting material. | Use a single, pure isomer of dichloropyridine (e.g., 2,6-dichloropyridine). |
| Bis(methylthio)pyridine | Excess sodium thiomethoxide. | Use a slight excess (e.g., 1.1 eq) of sodium thiomethoxide. | |
| Hydroxypyridine derivatives | Presence of water in the reaction. | Use anhydrous solvents and inert atmosphere. | |
| Step 2: Oxidation and Bromination | 2-(Methylsulfinyl)pyridine (Sulfoxide) | Incomplete oxidation. | Ensure sufficient oxidizing agent and adequate reaction time/temperature. |
| 2-(Methylsulfonyl)pyridine (Sulfone) | Inefficient bromination. | Use an excess of bromine and a radical initiator/light source. | |
| Partially Brominated Sulfones | Incomplete bromination. | Increase reaction time, temperature, or amount of bromine/initiator. | |
| Ring Bromination Products | Non-selective bromination conditions. | Favor free-radical conditions (non-polar solvent, radical initiator). |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2-methylthiopyridine
This is a representative protocol and may require optimization based on specific laboratory conditions and available reagents.
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Oxidation: To a solution of 2-methylthiopyridine (1.0 eq) in a suitable solvent (e.g., acetic acid), add a solution of sodium hypochlorite (excess) dropwise at a controlled temperature (e.g., 0-10 °C). Monitor the reaction by TLC until the starting material is consumed.
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Work-up (Oxidation): Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-(methylsulfonyl)pyridine.
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Bromination: Dissolve the crude 2-(methylsulfonyl)pyridine in a non-polar solvent (e.g., carbon tetrachloride). Add bromine (e.g., 3.5-4.0 eq) and a radical initiator (e.g., AIBN, catalytic amount).
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Reaction Conditions (Bromination): Heat the reaction mixture to reflux and irradiate with a UV lamp. Monitor the reaction by TLC for the disappearance of the starting sulfone and partially brominated intermediates.
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Work-up (Bromination): Cool the reaction mixture and wash with a solution of sodium thiosulfate to remove excess bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient).
Visualizations
Caption: Potential byproduct formation in the synthesis of 2-methylthiopyridine.
Caption: Potential byproducts in the oxidation and bromination of 2-methylthiopyridine.
Caption: A logical workflow for troubleshooting byproduct formation.
troubleshooting guide for using 2-Pyridyl Tribromomethyl Sulfone
Welcome to the technical support center for 2-Pyridyl Tribromomethyl Sulfone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the application of this versatile reagent. Our aim is to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental work.
I. Understanding the Reagent: A Quick Reference
This compound is a crystalline solid, appearing as an off-white to pale yellow powder, utilized in organic synthesis primarily for the introduction of the tribromomethylsulfonyl moiety.[1] Understanding its fundamental properties is key to successful application and troubleshooting.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₃NO₂S | [2][3] |
| Molecular Weight | 393.88 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Storage | 2-8°C, sealed in a dry environment | [4] |
| Incompatibilities | Strong reducing agents, bases, and nucleophiles | [1] |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
1. My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I resolve this?
A sluggish reaction can be attributed to several factors, primarily related to reagent stability, reaction conditions, and the nature of your substrate.
-
Reagent Purity and Stability: this compound can degrade in the presence of moisture or incompatible substances. Ensure the reagent has been stored correctly in a cool, dry place.[4] It is advisable to use a freshly opened bottle or to have rigorously dried the reagent before use.
-
Reaction Temperature: While the synthesis of the reagent itself is carried out at elevated temperatures (around 80°C), the optimal temperature for its subsequent reactions will be substrate-dependent.[5] If your reaction is slow at room temperature, a modest increase in temperature (e.g., to 40-60°C) could enhance the reaction rate. However, be cautious, as excessive heat can lead to decomposition.
-
Solvent Choice: The synthesis of this compound is typically performed in polar aprotic solvents like dichloromethane or acetonitrile.[1] These are good starting points for your reaction. Ensure your solvent is anhydrous, as water can react with the sulfone.
-
Activation: Some reactions involving sulfones require an activator or a catalyst. Depending on your specific transformation, you might need to consider the addition of a suitable catalyst to facilitate the reaction.
Troubleshooting Workflow for Sluggish Reactions
Caption: A stepwise approach to troubleshooting slow reactions.
2. I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
Byproduct formation often stems from the reactivity of the tribromomethyl group or interactions with the pyridine ring.
-
Decomposition of the Reagent: this compound is incompatible with strong bases and nucleophiles, which can lead to its decomposition.[1] If your reaction conditions are too basic, you may be degrading the reagent before it has a chance to react with your substrate. Consider using a milder base or a non-nucleophilic base.
-
Side Reactions at the Pyridine Ring: The pyridine moiety itself can be reactive under certain conditions. While meta-functionalization is generally challenging, strong reagents could potentially interact with the ring.[6] The "2-pyridyl problem" in cross-coupling reactions highlights the unique reactivity of substituents at the 2-position of a pyridine ring, which can sometimes lead to undesired coordination with metal catalysts or other reagents.
-
Radical-Mediated Side Reactions: The tribromomethyl group can be a precursor to radical species under certain conditions (e.g., photolysis or in the presence of radical initiators). These radicals could lead to a variety of undesired byproducts through non-selective reactions.[7] If you suspect radical chemistry, ensure your reaction is performed in the dark and sparged with an inert gas to remove oxygen.
Table 2: Common Byproducts and Mitigation Strategies
| Potential Byproduct | Likely Cause | Suggested Solution |
| Decomposition Products | Reaction conditions too harsh (e.g., strong base) | Use a milder base; lower the reaction temperature. |
| Products of Pyridine Ring Functionalization | Highly reactive reagents or catalysts | Screen for more selective catalysts; protect the pyridine nitrogen if necessary. |
| Products from Radical Reactions | Unintended radical initiation (light, heat, impurities) | Conduct the reaction in the dark; use a radical inhibitor if appropriate. |
3. How do I effectively purify my product from the reaction mixture?
Purification can be challenging due to the polar nature of the pyridine-containing byproducts.
-
Initial Work-up: A standard aqueous work-up is a good starting point. If your product is organic-soluble, you can extract it from the aqueous phase. Washing with a mild acidic solution (e.g., dilute HCl) can help remove basic pyridine-containing impurities. Conversely, a wash with a mild basic solution (e.g., saturated sodium bicarbonate) can remove acidic byproducts.
-
Chromatography: Column chromatography is often the most effective method for final purification. A silica gel column is standard. The choice of eluent will depend on the polarity of your product. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a common strategy.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique. You will need to screen for a suitable solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
Purification Workflow
Caption: A general workflow for the purification of products.
III. Experimental Protocols
General Protocol for a Reaction Utilizing this compound
This is a generalized procedure and may require optimization for your specific substrate and transformation.
-
Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add your substrate and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Add this compound (typically 1.1 to 1.5 equivalents) to the reaction mixture.
-
Initiation/Reaction: If required, add any catalyst, base, or other reagents. Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench it by the addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and perform an aqueous work-up as described in the purification section. Extract the aqueous layer with an appropriate organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
IV. Safety Information
-
This compound may cause an allergic skin reaction and serious eye irritation.[2][8]
-
Always handle this reagent in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
In case of skin contact, wash with plenty of soap and water. If eye contact occurs, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
V. References
-
Zhang, Z. M., Li, R. L., Li, S., Liu, P., & Song, K. K. (2013). Synthesis of this compound. Advanced Materials Research, 781-784, 272-275. --INVALID-LINK--
-
Guidechem. (n.d.). This compound 59626-33-4 wiki. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. --INVALID-LINK--
-
Pharmaffiliates. (n.d.). This compound. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction. --INVALID-LINK--
-
Guidechem. (n.d.). Cas No 59626-33-4 this compound Organic Intermediates. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. --INVALID-LINK--
-
Wiley Online Library. (2011). From Difluoromethyl 2‐Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation. --INVALID-LINK--
-
PubMed. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 4: Radical Reactions. --INVALID-LINK--
-
RSC Publishing. (n.d.). Difluoromethyl 2-pyridyl sulfone: a versatile carbonyl gem-difluoroolefination reagent. --INVALID-LINK--
-
National Institutes of Health. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. --INVALID-LINK--
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H4Br3NO2S | CID 11315382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Synthesis of this compound | Scientific.Net [scientific.net]
- 6. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 2-Pyridyl Tribromomethyl Sulfone in Organic Synthesis
Welcome to the technical support center for 2-Pyridyl Tribromomethyl Sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this versatile reagent. Our focus is to explain the causality behind experimental choices, particularly the critical role of the solvent in modulating reactivity.
Introduction to this compound
This compound is a crystalline solid used in organic synthesis as a powerful electrophile.[1] Its reactivity stems from two key features: the electron-deficient 2-pyridyl ring, which is susceptible to nucleophilic aromatic substitution (SNAr), and the tribromomethylsulfonyl group, which functions as an excellent leaving group. The strong electron-withdrawing nature of the tribromomethyl group significantly enhances the electrophilicity of the pyridine ring, making it a valuable reagent for the synthesis of substituted pyridines.[2]
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with this compound is sluggish or not proceeding to completion. What are the likely causes?
A1: Low reactivity in SNAr reactions involving this reagent can often be traced back to several factors, with solvent choice and nucleophile strength being paramount.
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing the intermediates of the SNAr reaction. A solvent that poorly solvates the Meisenheimer complex (the intermediate formed upon nucleophilic attack) will lead to a high activation energy and a slow reaction.
-
Weak Nucleophile: The nucleophile must be sufficiently strong to attack the electron-deficient pyridine ring. If the nucleophile is too weak, the initial addition step will be slow or may not occur at all.
-
Insufficient Temperature: While this compound is highly reactive, some nucleophiles may still require elevated temperatures to overcome the activation barrier.
-
Moisture Contamination: The presence of water can protonate the nucleophile, reducing its nucleophilicity, or in some cases, compete as a nucleophile.
Q2: I am observing the formation of multiple unidentified byproducts in my reaction. What could be the reason?
A2: Byproduct formation can be complex, but common causes include:
-
Side Reactions of the Nucleophile: If the nucleophile has multiple reactive sites, it can lead to a mixture of products.
-
Decomposition of the Reagent or Product: Under harsh conditions (e.g., high temperatures, strongly basic or acidic media), the starting material or the desired product may decompose.
-
Solvent Participation: Some solvents, particularly protic solvents like alcohols, can act as nucleophiles under certain conditions, leading to undesired ether byproducts.
Q3: How does the tribromomethylsulfonyl group compare to other leaving groups on a 2-pyridyl ring, such as halides?
A3: The tribromomethylsulfonyl group is generally considered a very good leaving group, often comparable to or better than halides in the context of SNAr reactions. The reactivity of 2-halopyridines typically follows the order F > Cl > Br > I when the initial nucleophilic attack is the rate-determining step, due to the strong inductive electron-withdrawing effect of fluorine. However, the sulfonyl group is a powerful electron-withdrawing group itself, which strongly activates the pyridine ring for nucleophilic attack. The resulting tribromomethanesulfinate anion is a stable species, making its departure favorable.
Troubleshooting Guide: The Critical Role of the Solvent
The choice of solvent is arguably the most critical parameter to optimize for successful reactions with this compound. The solvent's properties directly influence the reaction rate and selectivity by affecting the solubility of reactants and the stability of the transition states and intermediates.
Understanding the SNAr Mechanism
The SNAr reaction of this compound with a nucleophile (Nu-) proceeds through a two-step addition-elimination mechanism, involving a high-energy intermediate called a Meisenheimer complex.
Caption: Generalized SNAr reaction pathway.
Solvent Classification and Their Impact
Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (protic vs. aprotic).
| Solvent Class | Examples | Expected Effect on Reactivity | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Highly Favorable | These solvents excel at solvating the cation of the nucleophile salt while leaving the anion "naked" and highly reactive. They also effectively stabilize the negatively charged Meisenheimer complex through dipole-dipole interactions, lowering the activation energy of the first step. |
| Polar Protic | Water, Methanol, Ethanol | Generally Unfavorable | These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction. While they can stabilize the Meisenheimer complex, the de-solvation of the nucleophile often requires significant energy. |
| Nonpolar | Toluene, Hexane, Dioxane | Unfavorable | Reactants, especially ionic nucleophiles, often have poor solubility in nonpolar solvents. Furthermore, these solvents cannot effectively stabilize the charged Meisenheimer intermediate, leading to very slow or no reaction. |
Troubleshooting Solvent-Related Issues
Issue: Low or No Conversion
-
Potential Cause: Poor solubility of the nucleophile or inadequate stabilization of the Meisenheimer complex.
-
Troubleshooting Steps:
-
Switch to a more polar aprotic solvent: If the reaction is slow in THF, consider switching to DMF or DMSO, which have higher dielectric constants and are better at solvating ions.
-
Increase the reaction temperature: This can help overcome the activation energy barrier, but should be done cautiously to avoid decomposition.
-
Consider phase-transfer catalysis: If using a biphasic system or if the nucleophile has low solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the nucleophile into the organic phase.
-
Issue: Side Product Formation
-
Potential Cause: The solvent is participating in the reaction (e.g., solvolysis with an alcohol solvent).
-
Troubleshooting Steps:
-
Switch to an aprotic solvent: Replace any protic solvents with a suitable polar aprotic alternative like DMF, acetonitrile, or THF.
-
Ensure anhydrous conditions: Dry the solvent and glassware thoroughly to prevent water from acting as a competing nucleophile.
-
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific substrates and nucleophiles.
General Protocol for SNAr with an Amine Nucleophile
Caption: Workflow for SNAr with an amine.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.1-1.5 equiv).
-
Add a suitable non-nucleophilic base such as potassium carbonate (2.0 equiv) or diisopropylethylamine (2.0 equiv).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for SNAr with a Thiol Nucleophile
Caption: Workflow for SNAr with a thiol.
Step-by-Step Methodology:
-
To a solution of the thiol (1.1 equiv) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add a base such as sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
impact of temperature on 2-Pyridyl Tribromomethyl Sulfone stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of temperature on the stability of 2-Pyridyl Tribromomethyl Sulfone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep it in tightly sealed containers made of chemically resistant materials.[1] For long-term storage, refrigeration at 2-8°C is advised to minimize potential degradation.[2][3]
Q2: What is the general thermal stability of this compound?
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound is incompatible with strong reducing agents, bases, and nucleophiles.[1] Contact with these substances may trigger decomposition or exothermic reactions.[1]
Q4: What are the potential decomposition products of this compound?
A4: While specific studies on the decomposition products of this compound are not available, thermal degradation of similar sulfone compounds can lead to the release of sulfur oxides (such as SO2).[7][8] The tribromomethyl group may also be a source of brominated decomposition products.
Q5: How can I assess the thermal stability of my sample of this compound?
A5: The most common techniques for evaluating the thermal stability of chemical compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5][6] TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition.[4][9] DSC measures the heat flow into or out of a sample as it is heated, which can indicate melting points, phase transitions, and decomposition.[4][10]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving the thermal stability of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low yield or product degradation in a reaction performed at elevated temperatures. | The reaction temperature may be exceeding the decomposition temperature of this compound. | - Attempt the reaction at a lower temperature. - Perform a preliminary thermal stability analysis (TGA/DSC) on a small sample of the compound to determine its decomposition onset temperature. |
| Discoloration (yellowing) of the compound upon storage. | This could indicate slow decomposition, potentially accelerated by exposure to light, air, or elevated temperatures.[11] | - Ensure the compound is stored in a tightly sealed, opaque container. - Store in a cool, dark place, preferably refrigerated at 2-8°C.[2][3] |
| Inconsistent results in thermal analysis (TGA/DSC). | - Inconsistent sample preparation or packing in the analysis pan. - Presence of impurities or residual solvent in the sample. | - Ensure a consistent sample mass (typically 2-10 mg for DSC, 5-20 mg for TGA) and uniform packing in the crucible.[1][3][12] - Dry the sample thoroughly before analysis to remove any residual solvent. |
| Broad or noisy peaks in DSC thermogram. | - Poor thermal contact between the sample and the crucible. - Sample reacting with the crucible material. | - Ensure the bottom of the crucible is flat and makes good contact with the sensor.[13] - Use an inert crucible material, such as alumina.[3] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of this compound by measuring mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument's balance using a certified weight and the temperature using a standard reference material like calcium oxalate.[14]
-
Sample Preparation: Weigh 5-10 mg of this compound into a clean TGA crucible (e.g., alumina).[3]
-
Instrument Setup:
-
Thermal Program:
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset of decomposition is typically determined from the point of significant mass loss on the TGA curve. The peak of the first derivative of the TGA curve (DTG) can also be used to identify the temperature of the maximum rate of decomposition.[5]
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and observe any exothermic or endothermic events related to the decomposition of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a standard reference material like indium.[12][14]
-
Sample Preparation:
-
Instrument Setup:
-
Thermal Program:
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
An endothermic peak will indicate melting.
-
A sharp exothermic peak following the melt or at higher temperatures may indicate decomposition.
-
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
Caption: Troubleshooting logic for handling stability issues with this compound.
References
- 1. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. epfl.ch [epfl.ch]
- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 5. etamu.edu [etamu.edu]
- 6. Troubleshooting | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups | MDPI [mdpi.com]
- 8. pure.tue.nl [pure.tue.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.williams.edu [web.williams.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. mse.ucr.edu [mse.ucr.edu]
- 14. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Pyridyl Tribromomethyl Sulfone
Welcome to the technical support center for troubleshooting catalytic reactions involving 2-Pyridyl Tribromomethyl Sulfone. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges this reagent can present. My aim is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and interpretation.
The structure of this compound presents a dual challenge for many common transition metal catalysts. The presence of both a pyridine ring, a known coordinating ligand, and a sulfone group, a potential source of sulfur-based poisons, necessitates a nuanced approach to troubleshooting. This guide will break down the potential issues and provide actionable, step-by-step protocols to get your reaction back on track.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding catalyst deactivation when using this compound.
Q1: Why is my palladium-catalyzed cross-coupling reaction sluggish or failing when using this compound?
A1: The most likely culprit is catalyst poisoning. This compound contains two potential poisoning moieties: the pyridine nitrogen and the sulfone group. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the active metal center of the catalyst (e.g., palladium), blocking sites required for the catalytic cycle.[1][2] Additionally, under certain reaction conditions, the sulfone group could potentially decompose or be transformed into species that act as sulfur-based poisons, which are known to irreversibly deactivate palladium catalysts.[3]
Q2: Are certain types of catalysts more susceptible to poisoning by this reagent?
A2: Yes. Late transition metal catalysts, particularly those with open coordination sites, are highly susceptible. This includes:
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Palladium catalysts (e.g., Pd(PPh₃)₄, Pd/C, Pd(OAc)₂): Highly sensitive to both nitrogen- and sulfur-containing compounds.[1][2]
-
Rhodium and Ruthenium catalysts: While sometimes more robust than palladium, they can still be inhibited by strong coordination from the pyridine moiety.[3][4]
-
Nickel catalysts: Similar to palladium, nickel catalysts are prone to deactivation by nitrogen- and sulfur-containing ligands.
Q3: What are the typical symptoms of catalyst poisoning in my reaction?
A3: The primary indicators of catalyst poisoning include:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to similar reactions with non-pyridyl substrates.
-
Incomplete Conversion: The reaction stalls before all the starting material is consumed, even with extended reaction times or increased catalyst loading.
-
Reaction Failure: No product formation is observed.
-
Changes in Selectivity: An increase in the formation of byproducts.
Q4: Can the tribromomethyl group contribute to catalyst deactivation?
A4: While less common than poisoning by nitrogen or sulfur, the tribromomethyl group could potentially contribute to catalyst deactivation. Under reductive conditions, it's possible for this group to be a source of bromide ions. While halides are often part of the catalytic cycle (e.g., in oxidative addition), an excess of halide ions can alter the electronic properties of the catalyst or lead to the formation of less active or inactive catalyst species.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning.
Symptom: Reaction is Sluggish or Stalled
Potential Cause 1: Pyridine Coordination to the Catalyst
The nitrogen atom of the pyridine ring is coordinating to the metal center, inhibiting substrate binding and turnover.
Diagnostic Protocol:
-
Monitor by TLC/LC-MS: Take aliquots from the reaction mixture at regular intervals. If the reaction starts and then slows down or stops, it may indicate product inhibition or gradual poisoning.
-
Control Experiment: Run the reaction with a similar substrate that lacks the pyridine ring (e.g., a phenyl tribromomethyl sulfone). If this reaction proceeds without issue, it strongly suggests the pyridine moiety is the cause of the problem.
Resolution Strategies:
| Strategy | Rationale |
| Increase Catalyst Loading | A higher catalyst concentration can compensate for the portion that is deactivated by pyridine coordination. Start by increasing the loading by 50-100%. |
| Use a More Electron-Rich Ligand | Ligands like XPhos or SPhos can sometimes enhance the catalytic activity to a degree that it overcomes the inhibitory effect of the pyridine. |
| Change the Solvent | A more polar or coordinating solvent might compete with the pyridine for binding to the catalyst, reducing the poisoning effect. |
Potential Cause 2: In-situ Formation of Sulfur-Based Poisons
Under harsh reaction conditions (high temperature, strong bases), the sulfone group may degrade, releasing sulfur species that poison the catalyst.
Diagnostic Protocol:
-
Analyze the Crude Reaction Mixture: Look for the presence of sulfur-containing byproducts by LC-MS or other analytical techniques.
-
Examine the Catalyst: A visible change in the catalyst's appearance (e.g., Pd/C turning blacker or clumping) can be an indicator of poisoning.
Resolution Strategies:
| Strategy | Rationale |
| Lower the Reaction Temperature | This can minimize thermal decomposition of the sulfone. |
| Use a Milder Base | Strong bases can promote decomposition pathways. Consider using weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases. |
| Employ a Sulfur Scavenger | In some cases, adding a small amount of a copper salt (e.g., Cu(I) salt) can act as a scavenger for sulfur-based poisons, though this may complicate the reaction. |
Symptom: No Reaction Occurs
Potential Cause: Immediate and Irreversible Catalyst Deactivation
This is likely due to a combination of strong pyridine coordination and possible sulfur poisoning from the outset.
Troubleshooting Workflow:
Here is a logical workflow to address a complete failure of the reaction.
Caption: Troubleshooting workflow for complete reaction failure.
Part 3: Mechanistic Insights into Catalyst Poisoning
Understanding the "how" and "why" of catalyst deactivation is crucial for rational problem-solving.
Pyridine Poisoning Mechanism
The lone pair of electrons on the sp²-hybridized nitrogen of the pyridine ring readily donates to empty d-orbitals of the transition metal catalyst. This forms a stable metal-nitrogen coordinate bond, which can be difficult to break, thus occupying an active site and preventing the desired reactants from binding.
Caption: Competing pathways of catalytic cycle vs. pyridine poisoning.
Sulfur Poisoning Mechanism
Sulfur compounds can adsorb strongly and often irreversibly onto metal surfaces.[3] In the case of palladium, this can lead to the formation of stable palladium sulfides on the catalyst surface, which are catalytically inactive. This is a common issue in many industrial processes and a significant concern when using sulfur-containing reagents.
Part 4: Catalyst Regeneration
In some cases, it may be possible to regenerate a poisoned catalyst, particularly if the deactivation is due to reversible coordination.
Protocol for Attempted Regeneration of a Heterogeneous Catalyst (e.g., Pd/C):
-
Separate the Catalyst: Filter the catalyst from the reaction mixture.
-
Wash Thoroughly: Wash the catalyst with a solvent that will dissolve the poisoning species but not the catalyst itself (e.g., a polar solvent like ethanol or ethyl acetate to remove adsorbed organic molecules).
-
Thermal Treatment: For some types of poisoning, heating the catalyst under a stream of inert gas or hydrogen can help to desorb the poison. This should be done with caution and with appropriate safety measures. For sulfur poisoning, high-temperature treatment may be required.[1]
-
Chemical Treatment: In some instances, a mild acid or base wash can remove the poisoning species. However, this can also damage the catalyst and should be approached with care.
Note: Regeneration is often difficult and may not fully restore the catalyst's activity. In many research settings, using fresh catalyst is the most practical solution.
References
Technical Support Center: Purifying 2-Pyridyl Tribromomethyl Sulfone
Welcome to the technical support center for 2-Pyridyl Tribromomethyl Sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties and appearance of this compound?
This compound is typically a crystalline solid at room temperature.[1] Its appearance can range from a white to an off-white or pale yellow powder or needles.[1][2] Discoloration, such as a pronounced yellow or tan hue, often indicates the presence of impurities. The compound has a melting point in the range of 159-162°C.[2]
Q2: What are the common impurities found in crude this compound?
Impurities can arise from the synthesis process and may include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include 2-pyridylthiol, its corresponding disulfide, or 2-methylthiopyridine.[1][3]
-
Incompletely Brominated Intermediates: Species that have fewer than three bromine atoms on the methyl group.
-
Oxidation Byproducts: Side-products from the sulfoxidation step.
-
Residual Solvents: Solvents used during the synthesis and workup, such as dichloromethane or acetonitrile.[1]
-
Color Bodies: Trace amounts of phenolic compounds or other tars formed during the reaction can cause discoloration.[4]
Q3: Which purification techniques are most effective for this compound?
The most common and effective purification methods for solid organic compounds like this compound are:
-
Recrystallization: This is the preferred method for removing small amounts of impurities from a solid compound. It relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.[5]
-
Column Chromatography: This technique is used to separate the target compound from significant quantities of impurities, especially those with different polarities.[6] Given the basic nature of the pyridine ring, care must be taken to select the appropriate stationary and mobile phases.
-
Activated Carbon Treatment: This is often used in conjunction with recrystallization to remove colored impurities.[4]
Q4: How can I assess the purity of my this compound sample?
Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.
-
Melting Point Analysis: A sharp melting point range close to the literature value (159-162°C) is a good indicator of high purity. Impurities typically broaden and depress the melting point range.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating and quantifying the main compound and its impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect the presence of impurities with distinct proton or carbon signals.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: The final product is discolored (yellow, tan, or brown).
-
Potential Cause: The presence of colored byproducts or tars formed during the synthesis.[4] These impurities can get trapped in the crystal lattice during crystallization.
-
Suggested Solution: Activated Carbon Treatment.
-
Dissolve the crude, discolored sulfone in a suitable hot solvent as you would for recrystallization.
-
Add a small amount of activated carbon (decolorizing charcoal), typically 1-2% of the solute's weight. Using too much can lead to product loss as the carbon can adsorb the desired compound.[8]
-
Stir or gently boil the mixture for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product in the funnel.[4]
-
Allow the clear, hot filtrate to cool slowly to induce crystallization of the purified, colorless product.
-
Issue 2: The yield is very low after recrystallization.
-
Potential Causes & Solutions:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Before crystallization, ensure you are using the minimum amount of hot solvent required to fully dissolve the solid. If too much was used, you can try to carefully evaporate some of the solvent and cool the solution again to recover a "second crop" of crystals.[8]
-
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[8]
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with paper towels if necessary, before moving it to an ice bath to maximize crystal formation.[8]
-
-
Premature crystallization during hot filtration: If an activated carbon step was used, the product may have crystallized on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration.[4]
-
-
Issue 3: The compound "oils out" instead of crystallizing.
-
Potential Cause: This happens when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.[8][9]
-
Suggested Solutions:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent (the more "soluble" solvent if using a mixed system) to decrease saturation.[8]
-
Allow the solution to cool more slowly.
-
If an oil persists, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.
-
Add a "seed crystal" (a tiny crystal from a previous pure batch) to initiate crystallization.[9]
-
If these methods fail, remove the solvent and attempt recrystallization from a different, lower-boiling point solvent.
-
Issue 4: The compound streaks or does not move from the baseline on a silica TLC plate.
-
Potential Cause: The pyridine nitrogen in your compound is basic and interacts strongly with the acidic silanol groups on the silica gel surface. This can lead to poor separation and "streaking".[9]
-
Suggested Solution: Modify the Eluent.
Issue 5: The compound appears to decompose during column chromatography on silica gel.
-
Potential Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[6]
-
Suggested Solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[10]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®.[6]
-
Switch to Reverse-Phase Chromatography: If degradation is a persistent issue, reverse-phase chromatography on a C18-functionalized silica support is a viable alternative.[11]
-
Quantitative Data Summary
The following table presents representative data from the purification of a crude batch of this compound, demonstrating the effectiveness of recrystallization.
| Sample ID | Appearance | Purity by HPLC (Area %) | Key Impurity A (%) | Key Impurity B (%) |
| Crude Product | Pale Yellow Solid | 89.5% | 4.2% | 2.8% |
| After 1st Recrystallization | Off-White Crystals | 97.8% | 0.8% | 0.5% |
| After 2nd Recrystallization | White Crystalline Solid | >99.5% | <0.1% | <0.1% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol describes a standard procedure for purifying the sulfone using a mixed solvent system.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 20 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small spatula tip of activated carbon, and swirl for 2-3 minutes. Perform a hot filtration (Step 3) to remove the carbon.
-
Hot Filtration (if needed): If there are insoluble impurities or if activated carbon was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid), indicating it is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is for separating the sulfone from more significant quantities of impurities.
-
Solvent System Selection: Using TLC, determine a suitable mobile phase (eluent). A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the eluent to prevent streaking.[9] The ideal solvent system should give the desired product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass chromatography column with silica gel using the selected eluent. Ensure the packing is uniform to prevent channeling.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column (dry loading).[10]
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through the silica gel.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows
Caption: A decision-making workflow for purifying crude this compound.
Caption: Step-by-step experimental workflow for the recrystallization process.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS:59626-33-4 the cheapest price, CasNo.59626-33-4 Hebei youze Biotechnology Co.,Ltd(expird) China (Mainland) [ouze.lookchem.com]
- 3. Synthesis of this compound | Scientific.Net [scientific.net]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Separation of Sulfone, p-chlorobenzyl 2-chloroethyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis of 2-Pyridyl Tribromomethyl Sulfone
Introduction: The Critical Role of Sulfonylation in Modern Synthesis
In the landscape of synthetic organic chemistry, the conversion of an alcohol's hydroxyl group—a notoriously poor leaving group—into a more labile entity is a foundational strategy. This transformation unlocks pathways for nucleophilic substitution and elimination reactions, forming the bedrock of complex molecule synthesis. For decades, reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) have been the workhorses for this purpose, reliably producing sulfonate esters of varying reactivity. More potent agents, such as trifluoromethanesulfonic anhydride (Tf2O), offer enhanced reactivity for challenging substrates.
This guide introduces a specialized agent, 2-Pyridyl Tribromomethyl Sulfone , and provides a detailed comparison against these established benchmarks. We will dissect its unique structural features—the highly electrophilic tribromomethylsulfonyl core and the functionally versatile 2-pyridyl ring—to understand its distinct advantages in specific synthetic contexts. This analysis is designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit with advanced reagents that offer novel reactivity and selectivity profiles.
The Benchmarks: A Review of Classical Sulfonylating Agents
An effective sulfonylating agent must activate the hydroxyl group, transforming it into a sulfonate ester (R-OSO₂R'). The efficacy of this new R-OSO₂R' moiety as a leaving group is directly proportional to the stability of the resulting sulfonate anion (⁻OSO₂R'). This stability is, in turn, reflected by the acidity of its conjugate acid (HOSO₂R'). A lower pKa of the conjugate acid signifies a more stable anion and thus a better leaving group.[1][2]
Trifluoromethanesulfonic Anhydride (Tf₂O)
-
Structure: (CF₃SO₂)₂O
-
Profile: As the anhydride of triflic acid (TfOH), one of the strongest known Brønsted acids (pKa ≈ -14), Tf₂O is an exceptionally powerful sulfonylating agent.[3] It reacts rapidly with alcohols, often at low temperatures, to form triflates (-OTf), which are among the best leaving groups in organic chemistry.[1][4]
-
Expertise & Experience: The extreme reactivity of Tf₂O is a double-edged sword. While it is indispensable for unreactive or sterically hindered alcohols, its handling requires rigorous anhydrous conditions due to its rapid hydrolysis.[4] Its high cost and potency often reserve it for late-stage, high-value transformations where milder reagents have failed.[5][6]
p-Toluenesulfonyl Chloride (TsCl)
-
Structure: CH₃C₆H₄SO₂Cl
-
Profile: TsCl is arguably the most common sulfonylating agent. It offers a fine balance between reactivity, stability, and cost. The resulting tosylate (-OTs) is an excellent leaving group, stemming from the moderate acidity of p-toluenesulfonic acid (pKa ≈ -2.8).[2]
-
Expertise & Experience: Tosylation reactions are typically performed in the presence of a base like pyridine, which serves as both a solvent and an acid scavenger.[7] A key consideration when using TsCl is the potential for side reactions. For instance, treatment of benzylic alcohols with TsCl can sometimes lead to the formation of the corresponding benzyl chloride instead of the tosylate, a phenomenon dependent on the electronic nature of the aromatic ring substituents.[8][9]
Methanesulfonyl Chloride (MsCl)
-
Structure: CH₃SO₂Cl
-
Profile: MsCl is another widely used, cost-effective reagent. It forms mesylates (-OMs), which are slightly better leaving groups than tosylates, as reflected by the lower pKa of methanesulfonic acid (pKa ≈ -1.9).[2][10]
-
Trustworthiness: The mechanism of mesylation can differ from tosylation. In the presence of a non-nucleophilic, sufficiently strong base (like triethylamine), MsCl can undergo elimination to form a highly reactive sulfene intermediate (CH₂=SO₂), which is then trapped by the alcohol.[11] This pathway contrasts with the direct nucleophilic attack mechanism typical for TsCl. This mechanistic nuance is critical, as it can influence selectivity and side products in complex substrates.
The Challenger: Deconstructing this compound
This compound (CAS 59626-33-4) is a crystalline solid that introduces two key structural motifs, each conferring distinct chemical properties.[5][12]
The Activating Core: The Tribromomethylsulfonyl Group (-SO₂CBr₃)
The primary driver of this reagent's reactivity is the tribromomethyl group. The three bromine atoms exert a powerful inductive electron-withdrawing effect, significantly increasing the electrophilicity of the sulfonyl sulfur atom.[13][14]
-
Enhanced Electrophilicity: This heightened electrophilicity makes the sulfur atom exceptionally susceptible to nucleophilic attack by an alcohol. This suggests that sulfonylation reactions should proceed rapidly, potentially under milder conditions than those required for TsCl or MsCl.
The Functional Modifier: The 2-Pyridyl Ring
The presence of the pyridine ring at the 2-position introduces a unique and powerful element of "divergent reactivity" into the resulting sulfonate ester, a feature not present in traditional tosylates or mesylates. This concept, explored extensively by the Hanessian group, allows the 2-pyridyl sulfonate ester to serve as a branching point for multiple, distinct synthetic transformations.[9][15]
-
Chelation-Assisted Substitution: The nitrogen atom of the 2-pyridyl ring can act as a coordinating ligand for Lewis acids. For example, in the presence of MgBr₂·Et₂O, the 2-pyridyl sulfonate ester of an alcohol undergoes efficient conversion to the corresponding alkyl bromide under exceptionally mild conditions. This is attributed to the formation of a chelated intermediate that activates the sulfonate for displacement. This pathway shows superior reactivity and selectivity compared to the same reaction with tosylates.[9]
-
Nucleophilic Aromatic Substitution (SNAr): The 2-pyridyl sulfone moiety is an excellent leaving group in SNAr reactions. This allows for the direct displacement of the entire sulfonate group from the pyridine ring by strong nucleophiles like organolithium or Grignard reagents, leading to the formation of 2-substituted pyridines at temperatures as low as -78 °C.[9]
Caption: Divergent reactivity of 2-pyridyl sulfonate esters.
Comparative Analysis: Performance and Application
Theoretical Reactivity and Leaving Group Ability
A comparison of the acidity of the conjugate acids provides a robust theoretical framework for ranking the leaving group ability of their corresponding sulfonate esters.
| Leaving Group | Abbreviation | Conjugate Acid | pKa (in H₂O) | Relative Reactivity Rank | Reference(s) |
| Triflate | -OTf | Triflic Acid | ~ -14 | 1 (Highest) | [3] |
| Tribromomethylsulfonate | -OBs | Tribromomethanesulfonic Acid | < -2 (Estimated) | ~2 | Inferred |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | 3 | [2][10] |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | 4 | [2][10] |
| Note on pKa values: There is some discrepancy in the literature for TsOH and MsOH, with some sources listing TsOH as the stronger acid. The relative reactivity can also be influenced by the nucleophile and solvent system.[16] The pKa for Tribromomethanesulfonic Acid is estimated based on the strong inductive effect of the CBr₃ group and is expected to be significantly lower than that of MsOH. |
Illustrative Experimental Comparison
While no single study directly compares all four agents under identical conditions, we can construct an illustrative guide based on their known chemical properties for a standard reaction: the sulfonylation of a primary alcohol like 1-butanol.
Reaction: CH₃(CH₂)₃-OH + Sulfonylating Agent —[Base, Solvent]→ CH₃(CH₂)₃-OSO₂R'
| Sulfonylating Agent | Representative Conditions | Expected Reaction Time | Expected Yield | Key Considerations |
| Tf₂O | 2,6-Lutidine, DCM, -78 °C to 0 °C | < 1 hour | > 95% | Extremely fast; requires stringent anhydrous conditions; expensive. |
| This compound | Pyridine, DCM, 0 °C to RT | 1-3 hours | > 90% | Highly reactive due to -CBr₃ group; product enables unique downstream reactions. |
| MsCl | Et₃N, DCM, 0 °C to RT | 2-6 hours | 85-95% | Cost-effective; may proceed via sulfene mechanism; slightly more reactive than TsCl. |
| TsCl | Pyridine, 0 °C to RT | 4-12 hours | 80-90% | Industry standard; stable solid; potential for R-Cl side product with certain substrates. |
Disclaimer: This table is for illustrative purposes only and is based on established chemical principles. Actual results will vary depending on the specific substrate, purity of reagents, and precise reaction conditions.
Experimental Protocols: A Practical Guide
The following protocols provide a standardized methodology for the sulfonylation of a generic primary or secondary alcohol.
Protocol 1: General Procedure for Tosylation using TsCl
Objective: To synthesize an alkyl tosylate from an alcohol.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous pyridine (5-10 mL per mmol of alcohol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding cold water or 1M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude tosylate can be purified by recrystallization or column chromatography.
Protocol 2: Representative Procedure for Sulfonylation using this compound
Objective: To synthesize a 2-pyridyl tribromomethylsulfonate ester.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, 5 mL per mmol of alcohol).
-
Base Addition: Add anhydrous pyridine (1.5 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (1.1 eq) as a solid in one portion.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring completion by TLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with cold 1M HCl (2x), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for alcohol sulfonylation.
Conclusion and Expert Recommendations
The selection of a sulfonylating agent is a strategic decision that hinges on substrate reactivity, desired downstream transformations, and economic considerations.
-
Triflic Anhydride (Tf₂O) remains the reagent of choice for highly unreactive substrates where its extreme power justifies the cost and handling requirements.
-
Tosyl Chloride (TsCl) and Mesyl Chloride (MsCl) are the reliable, cost-effective standards for routine transformations of primary and secondary alcohols. MsCl offers a slight reactivity advantage, while TsCl derivatives are often crystalline and easy to handle.
-
This compound emerges as a highly specialized and potent reagent. Its utility is twofold:
-
As a highly activating sulfonylating agent for rapid conversion of alcohols, driven by the -SO₂CBr₃ group.
-
As a precursor to synthetically versatile 2-pyridyl sulfonate esters , which enable unique, mild, and selective transformations that are inaccessible with traditional sulfonates.
-
For the medicinal or process chemist, this compound should be considered when a project requires not just the activation of an alcohol, but a strategic branching point for creating molecular diversity, such as in the synthesis of libraries of 2-substituted pyridines or in the mild preparation of alkyl bromides from precious intermediates. Its power lies not just in the leaving group it creates, but in the functionality it carries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 59626-33-4 [sigmaaldrich.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C6H4Br3NO2S | CID 11315382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 11. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. Page loading... [guidechem.com]
- 13. Sulfonyl: a new application of electron-withdrawing substituent in highly efficient photovoltaic polymer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. Publications - THE HANESSIAN GROUP [hanessiangroup.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Synthetic Advantage: A Comparative Guide to 2-Pyridyl Tribromomethyl Sulfone
In the landscape of modern organic synthesis, the quest for efficient and selective reagents is paramount. For researchers and professionals in drug development, the introduction of the tribromomethyl group (-CBr3) is a critical transformation, often imparting unique chemical and biological properties to a molecule. While several reagents can achieve this, 2-Pyridyl Tribromomethyl Sulfone has emerged as a noteworthy contender. This guide provides a comprehensive comparison of this compound with traditional alternatives, supported by a mechanistic rationale and detailed experimental protocols.
Performance Comparison: this compound vs. Alternatives
A direct quantitative comparison of this compound with other tribromomethylating agents is challenging due to a lack of extensive side-by-side studies in published literature. However, based on the known chemical properties of 2-pyridyl sulfones and general principles of organic reactivity, we can construct a comparative overview. The key advantage of this compound lies in the exceptional leaving group ability of the 2-pyridylsulfinate anion, which can be further modulated by substituents on the pyridine ring.
| Feature | This compound | Carbon Tetrabromide (CBr₄) / PPh₃ | N-Bromosuccinimide (NBS) / PPh₃ |
| Plausible Reaction Type | Nucleophilic Substitution | Appel-type reaction (Radical character) | Radical/Ionic |
| Key Advantage | Excellent leaving group (2-pyridylsulfinate); Tunable reactivity. | Readily available and inexpensive. | Versatile brominating agent. |
| Potential Drawbacks | Higher cost and less commercially available than alternatives. | Formation of triphenylphosphine oxide byproduct, which can complicate purification. Radical nature can lead to side reactions. | Stoichiometric amounts of succinimide byproduct. Can be less selective. |
| Typical Nucleophiles | Soft nucleophiles (e.g., thiols, phosphines, potentially carbanions). | Alcohols (to alkyl bromides), aldehydes/ketones (to dibromoalkenes). | Not a direct tribromomethylating agent in this combination. |
| Anticipated Yields | Moderate to High (reaction dependent) | Variable, often good for specific applications. | Not applicable for direct tribromomethylation. |
| Reaction Conditions | Likely mild, base-mediated conditions. | Often requires reflux temperatures. | Variable, can require radical initiators. |
Delving into the Mechanism: The Role of the 2-Pyridyl Group
The enhanced reactivity of this compound in nucleophilic substitution reactions can be attributed to the stability of the resulting 2-pyridylsulfinate anion. The nitrogen atom in the pyridine ring can stabilize the negative charge on the sulfinate through resonance and inductive effects, making it an excellent leaving group.
Below is a diagram illustrating the proposed workflow for a generic nucleophilic tribromomethylation reaction using this compound.
Caption: Proposed workflow for nucleophilic tribromomethylation.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of the title compound.
Materials:
-
2-Methylthiopyridine
-
Sodium hypochlorite solution (commercial or freshly prepared)
-
Bromine
-
Sodium hydroxide
-
Polyethylene glycol-400 (PEG-400)
-
Dichloromethane
-
Sodium thiomethoxide
Procedure:
Step 1: Synthesis of 2-Methylthiopyridine
-
In a reaction vessel, combine dichloropyridine and polyethylene glycol-400 (mass ratio 1:0.18).
-
Add sodium thiomethoxide (molar ratio to dichloropyridine 1.2:1).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, perform an aqueous work-up and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methylthiopyridine. A typical yield is around 97.8%.
Step 2: Oxidation and Bromination to this compound
-
Prepare a sodium hypochlorite solution by reacting bromine with sodium hydroxide (molar ratio 1:4) at -5 to 0 °C.
-
In a separate flask, dissolve 2-methylthiopyridine in a suitable solvent.
-
Add the freshly prepared sodium hypochlorite solution and bromine (molar ratio of 2-methylthiopyridine to bromine is 1:6.58).
-
Heat the reaction mixture to 80 ± 1 °C and maintain for 5 hours.
-
After cooling, the product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The resulting this compound can be further purified by recrystallization. A typical yield is around 93.3% with a purity of 99.6%.
The logical relationship for the synthesis is outlined in the diagram below.
Caption: Synthetic pathway to this compound.
Conclusion
Navigating the Landscape of Halogenated Reagents: A Comparative Guide to 2-Pyridyl Tribromomethyl Sulfone
For researchers, scientists, and drug development professionals, the precise introduction of trihalomethyl groups into molecular scaffolds is a cornerstone of modern synthesis, offering a powerful tool to modulate lipophilicity, metabolic stability, and biological activity. Among the diverse array of reagents available for this purpose, 2-Pyridyl Tribromomethyl Sulfone presents itself as a potential candidate for tribromomethylation. However, a comprehensive understanding of its limitations is crucial for informed reagent selection. This guide provides an objective comparison of this compound with alternative reagents, supported by available data and general experimental protocols.
Unveiling the Limitations: A Comparative Analysis
While specific quantitative data for the performance of this compound is notably scarce in peer-reviewed literature, its limitations can be inferred from the known chemistry of analogous compounds, such as phenyl tribromomethyl sulfone and other 2-pyridyl sulfone reagents. The primary limitations are centered around its reactivity, stability, and a potentially narrow substrate scope.
One significant concern is the possibility of undesired side reactions, particularly debromination. Studies on phenyl tribromomethyl sulfone have shown that under certain reductive conditions, cleavage of the bromine atoms can occur.[1][2] This suggests that this compound may also be susceptible to similar pathways, which could lower the yield of the desired tribromomethylated product and complicate purification.
Furthermore, while the 2-pyridyl sulfonyl group is generally considered a good leaving group, the overall reactivity of the reagent is influenced by the stability of the tribromomethyl anion or radical intermediate.[3][4] The electron-withdrawing nature of the three bromine atoms can impact the facility of these intermediates to form, potentially leading to sluggish or incomplete reactions with less nucleophilic or radical-accepting substrates.
To provide a clearer perspective, the following table compares the inferred characteristics of this compound with well-established trifluoromethylating reagents, which are often used as benchmarks in the field of halomethylation.
| Feature | This compound (Inferred) | Togni's Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) | Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) |
| Group Transferred | Tribromomethyl (-CBr₃) | Trifluoromethyl (-CF₃) | Trifluoromethyl (-CF₃) |
| Reactivity | Moderate to high, but potentially limited by stability | High, broad substrate scope | High, powerful electrophilic trifluoromethylating agents |
| Key Limitations | Potential for debromination side reactions; limited documented substrate scope; stability concerns.[1][2] | Higher cost; can be sensitive to moisture. | Can require harsh reaction conditions for some substrates.[5][6] |
| Handling | Crystalline solid, likely requiring inert atmosphere for some reactions. | Crystalline solids, generally bench-stable for short periods. | Crystalline solids, some are hygroscopic. |
| Byproducts | 2-Pyridylsulfinic acid/sulfonate salts | Iodobenzoic acid derivatives | Dibenzothiophene |
Experimental Protocols: A General Approach to Tribromomethylation
Due to the lack of specific published protocols for this compound, a general procedure for a radical-mediated tribromomethylation is provided below as a representative example. This protocol would require optimization for specific substrates.
General Protocol for the Tribromomethylation of an Alkene:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene substrate (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 mmol, 0.1 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tribromomethylated compound.
Visualizing Reaction Pathways and Workflows
To better understand the potential reaction mechanism and a logical workflow for evaluating reagents like this compound, the following diagrams are provided.
References
- 1. BJOC - Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity [beilstein-journals.org]
- 2. Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Brominating Agents for Specific Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the introduction of a bromine atom into a molecule is a pivotal transformation, often serving as a gateway to further functionalization and the construction of complex molecular architectures. The choice of brominating agent is a critical decision that dictates the reaction's success, influencing yield, regioselectivity, and chemoselectivity. This guide provides an objective comparison of common brominating agents—Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and Hydrogen Bromide (HBr)—across a range of specific substrates, supported by experimental data and detailed protocols.
Overview of Common Brominating Agents
The selection of an appropriate brominating agent is crucial for the success of a reaction.[1] Molecular Bromine (Br₂) is a powerful and readily available brominating agent but is also highly corrosive, toxic, and difficult to handle due to its high vapor pressure.[1] N-Bromosuccinimide (NBS) serves as a convenient solid alternative, offering enhanced safety and selectivity, particularly for allylic and benzylic brominations.[1][2][3] It is often used as a source of bromine for both radical substitution and electrophilic addition reactions.[2] Hydrogen Bromide (HBr) is typically used for the synthesis of bromoalkanes from alcohols and for the cleavage of ethers.[4]
// Alkene branches alkene_q [label="Desired Reaction?", shape=diamond, fillcolor="#FBBC05"]; allylic [label="Allylic Bromination"]; addition [label="Addition to C=C"]; bromohydrin [label="Bromohydrin Formation"]; alkene_nbs [label="Use NBS\n(Radical Initiator, CCl₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkene_br2 [label="Use Br₂\n(Dark, CCl₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkene_nbs_h2o [label="Use NBS\n(aq. DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Aromatic branches aromatic_q [label="Desired Position?", shape=diamond, fillcolor="#FBBC05"]; benzylic [label="Benzylic Bromination"]; ring [label="Ring Bromination"]; aromatic_nbs [label="Use NBS\n(Radical Initiator, CCl₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aromatic_br2 [label="Use Br₂\n(Lewis Acid, e.g., FeBr₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Other direct connections alkane_br2 [label="Use Br₂\n(UV Light)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; carbonyl_br2 [label="Use Br₂ or NBS\n(Acid Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alcohol_hbr [label="Use HBr", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections sub -> alkane; sub -> alkene; sub -> aromatic; sub -> carbonyl; sub -> alcohol;
alkane -> alkane_br2; carbonyl -> carbonyl_br2; alcohol -> alcohol_hbr;
alkene -> alkene_q; alkene_q -> allylic [label="Substitution at C-H α to C=C"]; alkene_q -> addition [label="Addition across C=C"]; alkene_q -> bromohydrin [label="Addition of Br and OH"]; allylic -> alkene_nbs; addition -> alkene_br2; bromohydrin -> alkene_nbs_h2o;
aromatic -> aromatic_q; aromatic_q -> benzylic [label="Side-chain"]; aromatic_q -> ring [label="Aromatic Ring"]; benzylic -> aromatic_nbs; ring -> aromatic_br2; } enddot Caption: Decision tree for selecting an appropriate brominating agent.
Comparative Analysis by Substrate
The choice of brominating agent is highly dependent on the substrate and the desired transformation. The following sections compare the performance of Br₂, NBS, and HBr for various classes of organic compounds.
Alkanes: Free-Radical Substitution
Bromination of alkanes proceeds via a free-radical chain mechanism, typically initiated by UV light.[5] Molecular bromine (Br₂) is the standard reagent for this transformation. The reaction involves three steps: initiation, where Br₂ undergoes homolytic fission to form bromine radicals; propagation, where a bromine radical abstracts a hydrogen to form an alkyl radical; and termination.[5]
| Reagent | Substrate | Conditions | Selectivity | Yield | Ref. |
| Br₂ | Ethane | UV light | Monobromination | Variable | [6] |
| Br₂ | Alkyl-substituted Aromatics | UV light | Benzylic position | Good | [5] |
Alkenes: Electrophilic Addition vs. Allylic Substitution
Alkenes present a more complex scenario due to the presence of the C=C double bond. The choice between Br₂ and NBS is critical as it determines whether addition or substitution occurs.
-
Electrophilic Addition: Molecular bromine (Br₂) readily adds across the double bond of an alkene to form a vicinal dibromide.[7] The reaction proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms.[7][8] This reaction is typically performed in an inert solvent like CCl₄ in the dark.[7]
-
Allylic Bromination: For bromination at the allylic position (the carbon adjacent to the double bond), N-Bromosuccinimide (NBS) is the reagent of choice.[9][10] Using Br₂ directly would lead to the competing electrophilic addition.[9] NBS provides a low, constant concentration of Br₂, which favors the radical substitution pathway at the allylic position, a process known as the Wohl-Ziegler reaction.[2][9][11] This reaction is typically carried out in a non-polar solvent like CCl₄ with a radical initiator such as light (hν) or benzoyl peroxide.[11][12]
-
Bromohydrin Formation: When the bromination of an alkene is carried out in the presence of water, a bromohydrin is formed. NBS is an excellent reagent for this transformation, reacting with the alkene to form a bromonium ion which is then attacked by water.[9] This reaction is stereoselective, resulting in trans products.[9]
| Reagent | Substrate | Conditions | Product Type | Key Feature | Ref. |
| Br₂ | Alkene (e.g., Cyclohexene) | CCl₄, dark | Vicinal Dibromide | Anti-addition across C=C | [7] |
| NBS | Alkene (e.g., Cyclohexene) | CCl₄, hν or peroxide | Allylic Bromide | Selective C-H substitution | [9][10][13] |
| NBS | Alkene (e.g., Cyclohexene) | aq. DMSO or THF | Bromohydrin | Anti-addition of Br and OH | [9][11] |
Aromatic Compounds: Ring Substitution vs. Benzylic Bromination
Similar to alkenes, aromatic compounds can undergo bromination on the ring or at a benzylic position.
-
Electrophilic Aromatic Substitution: The bromination of an aromatic ring requires an electrophilic bromine source. This is achieved by reacting molecular bromine (Br₂) with a Lewis acid catalyst, such as FeBr₃.[1] The catalyst polarizes the Br-Br bond, making one bromine atom sufficiently electrophilic to be attacked by the aromatic ring. NBS can also be used, particularly for activated aromatic rings or with strong acids like H₂SO₄ for deactivated rings.[14][15]
-
Benzylic Bromination: Analogous to allylic bromination, benzylic bromination occurs at the carbon directly attached to an aromatic ring. NBS is the ideal reagent for this transformation, following a free-radical mechanism under initiation by light or peroxides.[2][16] Using Br₂ would risk substitution on the aromatic ring.[16]
| Reagent | Substrate | Position | Conditions | Product Type | Ref. |
| Br₂ | Benzene | Aromatic Ring | FeBr₃ (Lewis Acid) | Aryl Bromide | [1][17] |
| NBS | Toluene | Benzylic Carbon | CCl₄, hν or peroxide | Benzyl Bromide | [2][16] |
| NBS | Activated Arenes | Aromatic Ring | Polar solvent (e.g., MeCN) | Aryl Bromide | [14] |
| NBS | Deactivated Arenes | Aromatic Ring | conc. H₂SO₄ | Aryl Bromide | [14][15] |
Carbonyl Compounds: α-Bromination
The α-position of carbonyl compounds (ketones, aldehydes, esters, and carboxylic acids) can be brominated. The reaction typically proceeds through an enol or enolate intermediate. Both Br₂ and NBS can be used, often under acidic catalysis.[11][18][19] Acid catalysis promotes the formation of the enol, which then acts as a nucleophile, attacking the electrophilic bromine.[18][19]
| Reagent | Substrate | Conditions | Product | Ref. |
| Br₂ | Ketone | Acetic Acid or HBr | α-Bromo Ketone | [19] |
| NBS | Carbonyl Derivative | Acid Catalyst | α-Bromo Carbonyl | [11][18] |
Alcohols and Ethers
Hydrogen bromide (HBr) is the primary reagent for converting alcohols to bromoalkanes and for cleaving ethers.[4]
-
From Alcohols: The reaction of an alcohol with HBr proceeds via an Sₙ1 or Sₙ2 mechanism depending on the substrate.[4] Primary alcohols react via an Sₙ2 pathway, while tertiary alcohols react via a more stable carbocation intermediate in an Sₙ1 pathway.[4]
-
From Ethers: Ethers can be cleaved by HBr to yield a bromoalkane and an alcohol.[4] The reaction involves protonation of the ether oxygen followed by nucleophilic attack by the bromide ion.[4]
| Reagent | Substrate | Product(s) | Mechanism | Ref. |
| HBr | Primary Alcohol | Bromoalkane | Sₙ2 | [4] |
| HBr | Tertiary Alcohol | Bromoalkane | Sₙ1 | [4] |
| HBr | Ether | Bromoalkane + Alcohol | Sₙ1 or Sₙ2 | [4] |
Experimental Protocols
Protocol 1: Allylic Bromination of Cyclohexene using NBS
This protocol describes the Wohl-Ziegler reaction for the selective bromination of an allylic C-H bond.[2]
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), recrystallized[11]
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, reflux condenser, heating mantle, light source (e.g., 275W sunlamp)
Procedure:
-
In a round-bottom flask, combine cyclohexene, NBS, and a catalytic amount of AIBN in anhydrous CCl₄.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Irradiate the flask with a light source to initiate the radical chain reaction.[11]
-
Continue the reaction until the denser solid NBS is consumed and replaced by the less dense succinimide, which will float on the surface.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.[20]
-
The filtrate contains the product, 3-bromocyclohexene. The solvent can be removed by distillation, and the product can be further purified if necessary.
Protocol 2: Electrophilic Aromatic Bromination of Anisole using Br₂
This protocol details the bromination of an activated aromatic ring using molecular bromine and a Lewis acid catalyst.
Materials:
-
Anisole
-
Molecular Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Carbon disulfide (CS₂) or other inert solvent
-
Separatory funnel, round-bottom flask, ice bath
Procedure:
-
Dissolve anisole in the chosen inert solvent in a round-bottom flask. If using iron filings, add them to the flask.
-
Cool the flask in an ice bath.
-
Slowly add a solution of Br₂ in the same solvent to the reaction mixture. If using FeBr₃, it can be added directly as a catalyst.
-
Stir the reaction mixture until the red-brown color of bromine disappears.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, dilute sodium bisulfite solution (to remove excess Br₂), and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the brominated anisole product.
Protocol 3: α-Bromination of Acetophenone using NBS
This protocol describes the acid-catalyzed bromination of a ketone at the alpha position.
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (catalyst)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask, reflux condenser
Procedure:
-
To a solution of acetophenone in CCl₄ in a round-bottom flask, add NBS and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and filter to remove the succinimide by-product.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain α-bromoacetophenone.
Conclusion
The strategic selection of a brominating agent is fundamental to achieving desired outcomes in organic synthesis. While molecular bromine is a potent and versatile reagent, its hazardous nature and potential for side reactions often make solid, easier-to-handle reagents like N-bromosuccinimide a superior choice, especially where selectivity is paramount.[1][2] NBS provides a mechanism for maintaining a low concentration of bromine, enabling highly selective allylic and benzylic substitutions that are otherwise difficult to achieve.[9][16] For transformations involving alcohols and ethers, HBr remains the classic and effective reagent. A thorough understanding of the reactivity and mechanisms associated with each agent allows researchers to navigate the complexities of bromination and efficiently construct valuable molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. 9. NBS | PDF [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 5. byjus.com [byjus.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. orgosolver.com [orgosolver.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 15. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 16. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 17. Khan Academy [khanacademy.org]
- 18. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized 2-Pyridyl Tribromomethyl Sulfone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized reagents is a cornerstone of reproducible and reliable research, particularly in the fields of medicinal chemistry and drug development. 2-Pyridyl Tribromomethyl Sulfone is a valuable reagent utilized for the introduction of the tribromomethylsulfonyl group, a moiety of interest in the development of bioactive compounds. This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized this compound, alongside a comparative analysis with commercially available alternatives.
Introduction to this compound and its Alternatives
This compound is a crystalline solid that serves as an electrophilic reagent for introducing the -SO₂CBr₃ group onto various substrates.[1] Its reactivity is centered on the electrophilic nature of the sulfonyl group, influenced by the electron-withdrawing properties of both the tribromomethyl and pyridyl groups.
As direct commercial alternatives, other aryl tribromomethyl sulfones with varying substitution patterns on the aromatic ring are available. These compounds are expected to exhibit similar reactivity, with subtle differences influenced by the electronic effects of the substituents. For the purpose of this guide, we will compare the purity assessment of synthesized this compound with two common commercially available alternatives:
-
Phenyl Tribromomethyl Sulfone
-
4-Chlorophenyl Tribromomethyl Sulfone
These alternatives provide a basis for understanding how the nature of the aryl group can influence the analytical characteristics and potential impurity profiles of these reagents.
Comparative Purity Analysis: Methodologies and Data
A multi-technique approach is essential for a thorough assessment of the purity of this compound and its alternatives. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Comparison of Purity Assessment Methods
| Analytical Technique | Parameter Measured | Typical Purity Specification | Remarks |
| High-Performance Liquid Chromatography (HPLC) | Peak area percentage of the main component relative to impurities. | >98% | Provides quantitative information on the presence of impurities. Method development is crucial for resolving all potential by-products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Integration of proton (¹H) or carbon (¹³C) signals of the target compound versus those of impurities. | Absence of significant impurity signals. | Provides structural confirmation and can detect residual solvents and starting materials. Quantitative NMR (qNMR) can provide highly accurate purity values. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. | Confirmation of the expected molecular weight. | Primarily used for structural confirmation and identification of impurities when coupled with a separation technique like HPLC (LC-MS). |
| Melting Point | Temperature range over which the solid melts. | Sharp, narrow range consistent with literature values. | A broad melting range can indicate the presence of impurities. For this compound, a melting point of 159-162°C is reported.[2] |
| Elemental Analysis | Percentage composition of C, H, N, S, and Br. | Within ±0.4% of the theoretical values. | Provides information on the elemental composition and can indicate the presence of inorganic or elemental impurities. |
Experimental Protocols
Detailed experimental protocols are critical for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of aryl tribromomethyl sulfones.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The absence of unexpected signals and correct integration ratios of the aromatic protons are indicative of high purity.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS) or with a direct infusion source.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode is commonly used.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
Visualization of Analytical Workflows
To ensure a systematic approach to purity assessment, the following workflows are recommended.
Conclusion
The purity of this compound is paramount for its effective and reliable use in organic synthesis. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. While commercial suppliers provide a baseline purity, in-house verification using the detailed protocols in this guide is strongly recommended for synthesized batches. By comparing the analytical data of the synthesized product with that of commercially available alternatives, researchers can ensure the quality and consistency of their reagents, leading to more robust and reproducible scientific outcomes.
References
Comparative Guide to Validated Analytical Methods for 2-Pyridyl Tribromomethyl Sulfone
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable product development and quality control. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2-Pyridyl Tribromomethyl Sulfone, a key reagent in various synthetic applications. This document presents a comparison between a primary High-Performance Liquid Chromatography (HPLC) method and a potential alternative, supported by representative experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Method Validation Parameters
The following tables summarize the validation parameters for two hypothetical analytical methods for the quantification of this compound. Method A represents a primary isocratic HPLC-UV method, while Method B represents an alternative gradient HPLC-UV method, which can offer advantages in terms of resolution and analysis time for complex samples.
Table 1: Linearity and Range
| Parameter | Method A (Isocratic HPLC-UV) | Method B (Gradient HPLC-UV) |
| Linear Range | 1 - 100 µg/mL | 0.5 - 120 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Regression Equation | y = 25432x + 157 | y = 28765x + 98 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Method A Recovery (%) | Method B Recovery (%) |
| 10 | 99.2 ± 1.1 | 100.5 ± 0.8 |
| 50 | 101.5 ± 0.9 | 99.8 ± 0.6 |
| 90 | 98.9 ± 1.3 | 100.1 ± 0.9 |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | Method A (%RSD) | Method B (%RSD) |
| Repeatability (n=6) | 0.85 | 0.65 |
| Intermediate Precision (Day 1 vs Day 2) | 1.20 | 0.95 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A | Method B |
| LOD | 0.3 µg/mL | 0.1 µg/mL |
| LOQ | 1.0 µg/mL | 0.5 µg/mL |
Table 5: Specificity / Selectivity
| Parameter | Method A | Method B |
| Peak Purity Index | 0.998 | 0.999 |
| Resolution from nearest impurity | 1.8 | 2.5 |
Experimental Protocols
A detailed methodology for the primary analytical method (Method A) is provided below. This protocol is representative of a standard approach for the validation of a quantitative HPLC method for a small molecule like this compound.
Method A: Isocratic Reverse-Phase HPLC-UV Method
1. Objective: To develop and validate a precise, accurate, and specific isocratic reverse-phase HPLC method for the quantitative determination of this compound in a drug substance.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
3. Instrumentation:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
4. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
5. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the drug substance in methanol to a nominal concentration of 50 µg/mL of this compound, followed by dilution with the mobile phase.
6. Validation Procedure:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (low, medium, high) and analyzing the samples.
-
Precision:
-
Repeatability: Analyze six replicate injections of the sample solution at the nominal concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Specificity: Analyze a placebo sample and a sample of this compound subjected to stress conditions (acid, base, oxidation, heat, light) to demonstrate that the method is free from interference from degradation products.
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process.
Caption: Workflow for the development and validation of an analytical method.
This comprehensive guide provides a framework for the validation of analytical methods for this compound, enabling researchers and drug development professionals to ensure the quality and reliability of their analytical data. The presented data and protocols are representative and should be adapted based on specific laboratory conditions and regulatory requirements.
A Mechanistic Showdown: 2-Pyridyl Tribromomethyl Sulfone Versus Trifluoromethylating Agents in Modern Synthesis
For Immediate Publication
A detailed comparative guide for researchers, scientists, and drug development professionals on the mechanistic attributes and synthetic performance of 2-Pyridyl Tribromomethyl Sulfone and its analogues against common trifluoromethylating reagents.
In the landscape of modern medicinal chemistry and drug discovery, the strategic introduction of halogenated methyl groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of lead compounds. While the trifluoromethyl (CF3) group has long been a privileged moiety, its tribromomethyl (CBr3) analogue, as featured in this compound, presents an alternative with distinct reactivity. This guide provides a mechanistic comparison of this compound with widely used trifluoromethylating agents, supported by available experimental insights and detailed reaction pathways.
Executive Summary
This compound typically reacts with nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is facilitated by the strong electron-withdrawing nature of the tribromomethylsulfonyl group, which activates the pyridine ring towards nucleophilic attack. This mechanism contrasts sharply with the primary modes of action of common trifluoromethylating reagents, which operate through electrophilic, nucleophilic, or radical trifluoromethylation pathways. The choice of reagent is therefore critically dependent on the desired transformation and the nature of the substrate.
Comparative Data Overview
While direct, side-by-side quantitative comparisons in the literature are scarce, the following tables summarize the key characteristics and expected performance of these reagents based on their established reactivity profiles.
Table 1: General Properties and Mechanistic Class
| Reagent Class | Example Compound | Primary Mechanism | Key Features |
| Tribromomethyl Sulfone | This compound | Nucleophilic Aromatic Substitution (SNAr) | Acts as an arylating agent with a tribromomethylsulfonyl leaving group. |
| Electrophilic CF3+ Reagents | Togni's Reagents, Umemoto's Reagents | Electrophilic Trifluoromethylation | Transfers a "CF3+" equivalent to nucleophilic substrates. |
| Nucleophilic CF3- Reagents | Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic Trifluoromethylation | Delivers a "CF3-" equivalent to electrophilic substrates. |
| Radical CF3• Reagents | Langlois' Reagent (NaSO2CF3) | Radical Trifluoromethylation | Generates a trifluoromethyl radical for addition to unsaturated systems or C-H bonds. |
Table 2: Comparative Performance in Reactions with Nucleophiles
| Feature | This compound (via SNAr) | Electrophilic CF3+ Reagents | Nucleophilic CF3- Reagents | Radical CF3• Reagents |
| Typical Nucleophiles | Thiols, Amines, Alkoxides | Thiols, Enolates, Heteroatoms | Aldehydes, Ketones, Imines | Alkenes, Alkynes, Arenes |
| Typical Products | Arylated Nucleophiles | Trifluoromethylated Nucleophiles | Trifluoromethylated Alcohols/Amines | Trifluoromethylated Alkanes/Arenes |
| Reaction Conditions | Often requires base | Mild to moderate conditions | Requires initiator (e.g., F-) | Requires initiator (e.g., oxidant, light) |
| Substrate Scope | Electron-deficient pyridines | Broad nucleophile scope | Primarily carbonyls and imines | Broad scope for radical acceptors |
| Key Advantage | Arylation with a unique leaving group | Direct trifluoromethylation of nucleophiles | High efficiency for carbonyls | C-H functionalization possible |
Mechanistic Pathways: A Visual Comparison
The fundamental differences in the reaction mechanisms are illustrated below using Graphviz diagrams.
A Comparative Guide to 2-Pyridyl Tribromomethyl Sulfone in Various Reaction Media
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is paramount for the success of a synthetic protocol. This guide provides a comparative analysis of 2-Pyridyl Tribromomethyl Sulfone, a reagent with potential applications in organic synthesis, and evaluates its hypothetical performance in different reaction media against established alternatives.
While direct experimental data on the performance of this compound in a range of solvents is not extensively available in the current body of scientific literature, this guide will infer its reactivity based on the known chemical properties of related tribromomethyl sulfones and 2-pyridyl sulfones. This analysis is juxtaposed with the established performance of common brominating agents: N-Bromosuccinimide (NBS), Pyridinium Tribromide, and Dibromoisocyanuric Acid (DBI).
Performance Comparison
Due to the lack of direct comparative studies for this compound, the following table summarizes its predicted reactivity alongside experimentally verified data for common alternative brominating agents. The predicted performance of this compound is based on the general reactivity of sulfones and the known behavior of similar chemical structures.
| Reagent | Reaction Medium | Typical Application | Observed/Predicted Performance |
| This compound | Polar Aprotic (e.g., DCM, CH₃CN) | Introduction of tribromomethylsulfonyl group, potential bromination | Predicted to be most effective in these solvents for its synthesis and subsequent reactions. The polar nature of the solvent can stabilize intermediates. |
| Non-polar (e.g., Hexane, CCl₄) | Radical reactions | Predicted to have lower solubility and reactivity compared to polar aprotic solvents, but may be suitable for specific radical-initiated transformations. | |
| Protic (e.g., H₂O, Alcohols) | Nucleophilic substitution | Predicted to be susceptible to solvolysis, potentially leading to undesired side products. | |
| N-Bromosuccinimide (NBS) | Non-polar (e.g., CCl₄, Cyclohexane) | Allylic and benzylic bromination | High selectivity for radical substitution over addition to double bonds.[1] |
| Polar Aprotic (e.g., DMF, CH₃CN) | Electrophilic bromination of aromatics | Effective for electron-rich aromatic compounds.[1][2] The polarity of the solvent can enhance reactivity. | |
| Protic (e.g., H₂O) | Bromohydrin formation | Reacts with alkenes to form bromohydrins.[3] | |
| Pyridinium Tribromide | Polar Aprotic (e.g., THF, CH₂Cl₂) | Electrophilic bromination | A solid, stable, and safer alternative to liquid bromine, effective for bromination of ketones, phenols, and ethers.[4][5] |
| Protic (e.g., Acetic Acid) | Electrophilic bromination | Often used in acetic acid for the bromination of various substrates.[6] | |
| Dibromoisocyanuric Acid (DBI) | Concentrated H₂SO₄ | Bromination of deactivated aromatics | A powerful brominating agent, more effective than NBS for electron-poor substrates.[7][8] |
| Dichloromethane (DCM) | General bromination | Soluble and effective for various bromination reactions.[8][9] |
Experimental Protocols
Synthesis of this compound (General)
The synthesis typically involves the reaction of a 2-pyridylthiol or its corresponding disulfide with tribromomethanesulfonyl chloride. This reaction is generally carried out in a polar aprotic solvent such as dichloromethane or acetonitrile under an inert atmosphere.
Experimental Protocol for Allylic Bromination using NBS
A mixture of the alkene, N-Bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is refluxed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[1] The reaction can also be initiated by irradiation with a UV lamp.[1]
Experimental Protocol for Electrophilic Aromatic Bromination using Pyridinium Tribromide
To a solution of the aromatic substrate in a suitable solvent such as glacial acetic acid or dichloromethane, a solution of Pyridinium Tribromide is added portion-wise with stirring. The reaction is typically carried out at room temperature.
Experimental Protocol for Bromination of a Deactivated Aromatic Ring using DBI
Dibromoisocyanuric acid is added to a solution of the deactivated aromatic substrate in concentrated sulfuric acid. The reaction mixture is stirred at room temperature for a specified time. The reaction is then quenched by pouring it into ice water, followed by extraction of the product.[7]
Reaction Pathways and Workflows
The following diagrams illustrate the general synthesis of this compound and a typical workflow for a bromination reaction.
Caption: General synthesis of this compound.
Caption: A generalized workflow for a typical bromination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridinium tribromide CAS#: 39416-48-3 [m.chemicalbook.com]
- 7. TCI反応実例:ジブロモイソシアヌル酸を用いた臭素化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 8. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 9. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to Reagents for Introducing the Tribromomethylsulfonyl Group
For researchers, scientists, and drug development professionals seeking to incorporate the tribromomethylsulfonyl (SO₂CBr₃) moiety into molecules, the choice of reagent is critical for successful synthesis. This guide provides a comparative overview of the available reagents, focusing on their synthesis, reactivity, and performance, with supporting experimental data and protocols.
The tribromomethylsulfonyl group is a valuable functional group in medicinal chemistry and materials science due to its strong electron-withdrawing nature and potential to modulate the biological and physical properties of molecules. However, the introduction of this bulky and reactive group requires careful selection of the appropriate reagent and reaction conditions. This guide focuses on the most prominently documented reagent, phenyl tribromomethyl sulfone, and explores potential alternatives.
Key Reagents for Tribromomethylsulfonylation
Currently, the most well-documented and utilized reagent for the introduction of the tribromomethylsulfonyl group is phenyl tribromomethyl sulfone . While the analogous tribromomethylsulfonyl chloride would be a conceptually straightforward reagent, its availability and stability are not well-documented in the scientific literature, suggesting potential challenges with its isolation and handling.
Phenyl Tribromomethyl Sulfone: A Versatile Workhorse
Phenyl tribromomethyl sulfone has emerged as a key reagent for delivering the SO₂CBr₃ group. Its synthesis has been optimized through several routes, offering flexibility in starting materials and reaction conditions.
Three primary methods for the synthesis of 4-chlorophenyl tribromomethyl sulfone have been reported, providing a basis for comparison in terms of overall yield and reaction time.[1][2]
Table 1: Comparison of Synthetic Routes to 4-Chlorophenyl Tribromomethyl Sulfone [1]
| Method | Starting Material | Key Steps | Overall Yield (%) | Reaction Time |
| A | 4-Chlorothiophenol | 1. Carboxymethylation2. Oxidative bromination | 57 | >80 hours |
| B | 4-Chlorophenyl methyl sulfone | Bromination with NaOBr | 86 | Shorter than Method A |
| C | 4-Chlorophenyl methyl sulfone | Bromination with BrCl | 85 | Shorter than Method A |
Experimental Protocol: Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone (Method B) [1]
-
S-methylation of 4-chlorothiophenol: 4-Chlorothiophenol is methylated using dimethyl sulfate to yield 4-chlorophenyl methyl sulfide.
-
Oxidation: The resulting sulfide is oxidized with hydrogen peroxide in glacial acetic acid to produce 4-chlorophenyl methyl sulfone.
-
Bromination: The methyl group of 4-chlorophenyl methyl sulfone is brominated using sodium hypobromite (NaOBr) to afford the final product, 4-chlorophenyl tribromomethyl sulfone.
Caption: Synthetic routes to 4-chlorophenyl tribromomethyl sulfone.
Phenyl tribromomethyl sulfone has been successfully employed in nucleophilic aromatic substitution (SNAr) reactions to introduce the tribromomethylsulfonyl group onto activated aromatic rings.
Table 2: Performance of 4-Nitro-2-(tribromomethylsulfonyl)aniline in SNAr Reactions [1]
| Nucleophile | Product | Yield (%) |
| Ammonia | 4-Tribromomethylsulfonyl-2-nitroaniline | 95 |
| Aniline | N-Phenyl-4-(tribromomethylsulfonyl)-2-nitroaniline | 88 |
| Phenol | 4-(Tribromomethylsulfonyl)-2-nitrodiphenyl ether | 75 |
Experimental Protocol: SNAr Reaction with Ammonia [1]
-
A solution of 1-chloro-4-(tribromomethylsulfonyl)-2-nitrobenzene in a suitable solvent is treated with an excess of aqueous ammonia.
-
The reaction mixture is heated to facilitate the substitution.
-
The product, 4-tribromomethylsulfonyl-2-nitroaniline, is isolated by filtration and purified by recrystallization.
Caption: General workflow for SɴAr reactions.
Alternative Reagents and Future Outlook
The development of alternative reagents for the introduction of the tribromomethylsulfonyl group is an area of ongoing research. While phenyl tribromomethyl sulfone is a reliable option, the exploration of more reactive or selective reagents could expand the scope of this important functionalization. The potential synthesis and stabilization of tribromomethylsulfonyl halides or other activated derivatives could provide more direct and efficient routes to a wider range of tribromomethylsulfonylated compounds.
Safety and Handling Considerations
Tribromomethylsulfonyl compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Due to the presence of bromine, these compounds may be corrosive and lachrymatory. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Pyridyl Tribromomethyl Sulfone
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 2-Pyridyl Tribromomethyl Sulfone, a compound recognized as a skin and eye irritant. Adherence to these procedures is critical for protecting personnel and the environment.
Hazard Assessment and Safety Information
This compound is classified as a hazardous substance.[1][2] It is a skin sensitizer (Category 1) and can cause serious eye irritation (Category 2).[1] Due to its chemical structure, which includes a pyridine ring and bromine atoms, it must be handled as a hazardous waste, with specific protocols for halogenated organic compounds.[2][3]
Quantitative Data Summary
| Property | Value/Information | Source |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | [1][4] |
| GHS Precautionary Statements | P261, P272, P280, P302+P352, P305+P351+P338, P333+P313, P362+P364, P501 | [2] |
| Appearance | White to light yellow crystal or powder. | [3] |
| Incompatibilities | Strong reducing agents, bases, and nucleophiles. | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber or Viton®), and safety goggles.[1]
-
Conduct all handling and preparation for disposal within a certified laboratory chemical fume hood to avoid inhalation of any dust or vapors.[1][5]
2. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound, as well as contaminated items such as weighing boats, spatulas, and disposable gloves, in a designated hazardous waste container.[2][3] This container must be specifically marked for "Halogenated Organic Waste."[3]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof container also labeled for "Halogenated Organic Waste." Do not mix this waste with non-halogenated organic or aqueous waste streams.[3]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container that is also treated as hazardous waste.
3. Container Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the primary hazards (e.g., "Irritant," "Skin Sensitizer").[1][2]
-
Keep waste containers tightly sealed when not in use.[3]
-
Store the sealed containers in a designated, well-ventilated, and secure satellite accumulation area, preferably within secondary containment to mitigate spills.[1][3]
4. Spill Management:
-
In the event of a small spill, use an inert, non-combustible absorbent material like vermiculite or sand to contain it.[1]
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[6]
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
5. Final Disposal:
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][7] Ensure compliance with all local, state, and federal regulations.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Pyridyl Tribromomethyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of 2-Pyridyl Tribromomethyl Sulfone. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide not just procedural steps, but also the scientific reasoning behind each recommendation, fostering a deep understanding of the potential hazards and how to mitigate them.
Understanding the Risks: A Profile of this compound
This compound (CAS No. 59626-33-4) is a white to off-white crystalline solid. It is a valuable reagent in organic synthesis, but it also presents significant health hazards that demand careful management.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
The primary risks associated with this compound are its potential to cause an allergic skin reaction upon repeated contact and to cause serious eye irritation.[1] Skin sensitization is an immune response where initial exposure may not show a significant reaction, but subsequent contact, even with minute amounts, can trigger a more severe allergic response, such as a rash.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound to prevent skin and eye contact.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile and neoprene are recommended for their resistance to a broad range of chemicals. |
| Eye Protection | Chemical safety goggles with side shields. | Protects against splashes and airborne particles of the solid compound. Standard safety glasses do not provide a sufficient seal. |
| Body Protection | A lab coat, fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required when handled in a certified chemical fume hood. | A fume hood provides adequate ventilation to control airborne particulates. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is essential to minimize exposure risk.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound must be conducted in a designated area within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the powder and to contain any potential spills.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) and waste containers are inside the fume hood. This minimizes the need to move in and out of the controlled workspace.
-
Emergency Preparedness: Have a chemical spill kit readily accessible. For spills involving brominated compounds, this should include an inert absorbent material (such as sand or vermiculite) and a neutralizing agent like sodium thiosulfate.[3]
Handling the Compound
-
Weighing: Tare a sealed container on a balance outside the fume hood. Inside the fume hood, carefully add the desired amount of this compound to the container and seal it. Transport the sealed container back to the balance for an accurate weight. This prevents contamination of the balance and the surrounding lab space.
-
Dispensing: When adding the compound to a reaction, do so slowly and carefully to avoid creating dust. Use a spatula to transfer the solid.
-
Avoid Contamination: Never touch door handles, pens, or other common items with your outer gloves. If you need to step away from the fume hood, remove your outer gloves first.
Post-Handling and Decontamination
-
Decontaminate Equipment: All glassware and equipment that came into contact with the compound should be decontaminated. A thorough rinse with a suitable organic solvent (such as ethanol or acetone), followed by washing with soap and water, is generally effective.[4]
-
Clean Work Area: Wipe down the surfaces of the fume hood with a damp cloth or paper towel to remove any residual powder. Dispose of cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, as illustrated in Figure 1. Always wash your hands thoroughly with soap and water after removing your gloves.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the safe handling of this compound. All waste generated from its use is considered hazardous.
Waste Segregation and Collection
-
Solid Waste: All contaminated solid materials, including weighing paper, gloves, and disposable lab coats, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Spill Management
-
Minor Spills (inside a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an inert absorbent material.
-
For small spills, a 5% solution of sodium thiosulfate can be used to neutralize the compound before absorption.[5]
-
Carefully scoop the absorbed material into a hazardous waste container.
-
Wipe the area with a damp cloth and dispose of the cloth as hazardous waste.
-
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and your institution's environmental health and safety (EHS) department immediately.
-
Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.
-
Regulatory Considerations
While a specific EPA waste code is not assigned to this compound, as a halogenated organic compound, it falls under the broader category of regulated hazardous wastes.[6][7] It is the responsibility of the waste generator to ensure compliance with all federal, state, and local regulations for hazardous waste disposal. Consult your institution's EHS department for specific guidance on waste stream labeling and disposal procedures.
References
- 1. This compound | C6H4Br3NO2S | CID 11315382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. wku.edu [wku.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
